molecular formula C26H35NO2 B12397028 Mtb-cyt-bd oxidase-IN-1

Mtb-cyt-bd oxidase-IN-1

Cat. No.: B12397028
M. Wt: 393.6 g/mol
InChI Key: LRINXRJQZLTTHS-UFTLRZAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mtb-cyt-bd oxidase-IN-1 (compound 1x) is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, a key terminal oxidase in the bacterial respiratory chain . It exhibits an exceptionally high inhibitory potency with an IC50 value of 0.13 µM . This compound is a valuable research tool for investigating novel therapeutic strategies to combat tuberculosis, particularly drug-resistant strains. Cytochrome bd oxidase is an emerging and promising anti-tubercular drug target because it is absent in eukaryotic cells, which allows for selective targeting of the bacterium . Its primary research value lies in its role within the oxidative phosphorylation pathway, where it acts as a backup terminal oxidase, maintaining bacterial respiration and energy production when the primary cytochrome bcc/aa 3 super-complex is inhibited . Consequently, inhibiting cytochrome bd oxidase is crucial for achieving complete bactericidal response. This compound is designed to be used in combination with cytochrome bcc/aa 3 inhibitors (such as Q203/Telacebec) to simultaneously block both respiratory branches, leading to a synergistic and complete shutdown of mycobacterial oxygen consumption and growth suppression . This combination therapy approach is a leading strategy to enhance the efficacy of new TB drug regimens and counter functional redundancy in the Mtb electron transport chain. The atomic framework for rational drug design targeting this enzyme was significantly advanced by the determination of the cryo-EM structure of the cytochrome bd oxidase from Mtb (PDB ID: 7NKZ), which reveals unique structural features like the Q-loop domain . This product is supplied for research applications and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35NO2

Molecular Weight

393.6 g/mol

IUPAC Name

7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

InChI

InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+

InChI Key

LRINXRJQZLTTHS-UFTLRZAHSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

Mtb-cyt-bd Oxidase-IN-1: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Mtb-cyt-bd oxidase-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document summarizes key quantitative data, details experimental protocols for its evaluation, and presents visual diagrams of its inhibitory pathway and experimental workflow.

Core Mechanism of Action

This compound, identified as compound 1x in the primary literature, is a synthetic aurachin D analogue.[1][2][3] Aurachin D is a known natural product inhibitor of cytochrome bd oxidase, acting as a quinone analogue.[4][5] The proposed mechanism of action for this compound is the competitive inhibition of the menaquinol (MK-9) binding site on the CydA subunit of the cytochrome bd oxidase complex.[5] By occupying this site, the inhibitor blocks the electron transfer from menaquinol to the heme cofactors (b₅₅₈, b₅₉₅, and d), thereby disrupting the enzyme's catalytic cycle and inhibiting the reduction of oxygen to water. This disruption of the electron transport chain ultimately hinders ATP synthesis, which is crucial for the survival of M. tuberculosis, particularly under conditions of respiratory stress.[6][7]

The cytochrome bd oxidase is one of two terminal oxidases in the Mtb respiratory chain, the other being the cytochrome bcc-aa₃ supercomplex.[6][7] The presence of this alternative oxidase allows the bacterium to survive when the primary cytochrome bcc-aa₃ complex is inhibited.[6] Therefore, inhibitors of cytochrome bd oxidase, such as this compound, are of significant interest for combination therapies with drugs that target the cytochrome bcc-aa₃ complex, like Q203.[6][8]

Quantitative Data

The inhibitory potency of this compound and its analogues has been quantified through various in vitro assays. The following table summarizes the key data from the primary literature.

CompoundIC₅₀ (μM) vs. Mtb cyt-bd OxidaseMIC (μM) vs. M. tuberculosis H37RvReference
This compound (1x) 0.13 Not Reported[1][9]
Aurachin D (1a)0.15>128[1]
7-methoxy analogue (1w)0.16Not Reported[1]
5-methoxy analogue (1u)0.18Not Reported[1]
Citronellyl analogue (1d)0.238[1]
6-fluoro analogue (1g)0.104[1]

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the inhibitory activity of this compound against its target.

Inhibition of M. tuberculosis Cytochrome bd Oxidase Activity Assay

This assay measures the inhibition of oxygen consumption by inverted membrane vesicles (IMVs) containing overexpressed Mtb cytochrome bd oxidase.

1. Preparation of Inverted Membrane Vesicles (IMVs):

  • Mycobacterium smegmatis strain Δcyd pLHcyd is used for the overexpression of Mtb cytochrome bd oxidase.

  • Cells are grown in an appropriate medium and harvested.

  • The cell pellet is resuspended in a lysis buffer and subjected to mechanical disruption (e.g., French press or sonication).

  • The cell lysate is centrifuged at low speed to remove unbroken cells and debris.

  • The supernatant is then ultracentrifuged to pellet the membrane fraction.

  • The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.

2. Oxygen Consumption Assay:

  • The assay is performed using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • The assay buffer consists of a phosphate buffer (pH 7.4) supplemented with cofactors.

  • IMVs are added to the chamber to a final concentration that yields a stable oxygen consumption rate.

  • To ensure that the measured oxygen consumption is solely due to the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bcc-aa₃ complex (e.g., TB47 at 1 μM) is added.

  • The reaction is initiated by the addition of an electron donor, such as NADH.

  • The baseline oxygen consumption rate is recorded.

  • The test inhibitor (this compound) is then titrated into the chamber at various concentrations.

  • The oxygen consumption rate is monitored after each addition until a steady state is reached.

  • The percentage of inhibition is calculated relative to the baseline rate.

3. Data Analysis:

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

cluster_membrane Inner Membrane MK9 Menaquinol (MK-9) Mtb_cyt_bd_oxidase Mtb Cytochrome bd Oxidase (CydA/B) MK9->Mtb_cyt_bd_oxidase e⁻ Heme_b558 Heme b558 Heme_b595 Heme b595 Heme_d Heme d Heme_b558->Heme_b595 e⁻ Heme_b595->Heme_d e⁻ O2 O₂ Heme_d->O2 e⁻ H2O 2H₂O O2->H2O Reduction Inhibitor Mtb-cyt-bd oxidase-IN-1 Inhibitor->Mtb_cyt_bd_oxidase Inhibition cluster_prep Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis overexpression Overexpression of Mtb cyt-bd oxidase in M. smegmatis cell_lysis Cell Lysis and Fractionation overexpression->cell_lysis imv_isolation IMV Isolation via Ultracentrifugation cell_lysis->imv_isolation respirometer Add IMVs and Assay Buffer to Respirometer imv_isolation->respirometer IMVs bcc_inhibition Inhibit cyt bcc-aa₃ (e.g., with TB47) respirometer->bcc_inhibition initiation Initiate Reaction with Electron Donor (NADH) bcc_inhibition->initiation baseline Record Baseline O₂ Consumption Rate initiation->baseline inhibitor_titration Titrate Mtb-cyt-bd oxidase-IN-1 baseline->inhibitor_titration rate_measurement Measure O₂ Consumption Rate after each Titration inhibitor_titration->rate_measurement inhibition_calc Calculate % Inhibition rate_measurement->inhibition_calc Rate Data dose_response Generate Dose-Response Curve inhibition_calc->dose_response ic50_determination Determine IC₅₀ Value dose_response->ic50_determination

References

The Function of Cytochrome bd Oxidase in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a branched electron transport chain to adapt to the diverse and challenging environments encountered within the human host. Central to this respiratory flexibility is the cytochrome bd oxidase, a terminal oxidase with distinct properties from the primary cytochrome bcc-aa3 supercomplex. This technical guide provides an in-depth analysis of the multifaceted role of cytochrome bd oxidase in Mtb physiology, virulence, and drug resistance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical enzyme and its potential as a therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to facilitate further research and development in this area.

Core Functions of Cytochrome bd Oxidase in M. tuberculosis

Mtb possesses two terminal oxidases that transfer electrons to a final acceptor, oxygen, contributing to the generation of a proton motive force (PMF) for ATP synthesis.[1][2] These are the cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa3 complex is the primary respiratory enzyme under optimal growth conditions, the cytochrome bd oxidase, encoded by the cydABDC operon, plays a crucial, often non-redundant, role in specific stress conditions encountered during infection.[1][3]

Role in Respiration and Bioenergetics

The cytochrome bd oxidase is a quinol:oxygen oxidoreductase that, unlike the cytochrome bcc-aa3 supercomplex, is not a proton pump.[4] However, it still contributes to the generation of a proton motive force by catalyzing the oxidation of menaquinol on the periplasmic side of the membrane and the reduction of oxygen to water using protons from the cytoplasm.[5][6] This process is less efficient in terms of proton translocation compared to the cytochrome bcc-aa3 supercomplex.[2] The enzyme exhibits a high affinity for oxygen, which is advantageous in the low-oxygen environments characteristic of tuberculous granulomas.[6][7]

Contribution to Virulence and Host Adaptation

The ability of Mtb to establish and maintain a persistent infection is intrinsically linked to its metabolic adaptability, where cytochrome bd oxidase is a key player. Its expression is induced during the transition from acute to chronic infection in mouse models.[6][8]

A critical function of cytochrome bd oxidase is its role in resisting the acidic environment of the macrophage phagosome.[1][9] Following activation by interferon-gamma (IFNγ), macrophages acidify their phagosomes to pH levels as low as 4.5.[1] Under these acidic conditions, the activity of the cytochrome bcc-aa3 complex is preferentially inhibited, making Mtb reliant on the more acid-resistant cytochrome bd oxidase to maintain respiration and viability.[1][9] Mutants lacking a functional cytochrome bd oxidase exhibit hypersusceptibility to low pH and are attenuated for growth in activated macrophages.[1][9]

Furthermore, cytochrome bd oxidase contributes to the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key components of the host immune response.[8][10] This protective function further underscores its importance for Mtb's survival within the host.

Role in Drug Resistance and as a Therapeutic Target

The presence of a functional cytochrome bd oxidase confers intrinsic tolerance to drugs targeting the cytochrome bcc-aa3 complex, such as the clinical candidate Q203 (Telacebec).[8][10] When the primary respiratory pathway is inhibited, Mtb can reroute electron flow through the cytochrome bd oxidase, thereby circumventing the drug's lethal action.[8][10] This functional redundancy renders inhibitors of the bcc-aa3 complex bacteriostatic rather than bactericidal.[7][10]

This synthetic lethal relationship between the two terminal oxidases has positioned cytochrome bd oxidase as a highly attractive target for novel anti-tuberculosis drug development.[10][11] The rationale is that co-administration of a cytochrome bd oxidase inhibitor with a cytochrome bcc-aa3 inhibitor would create a dual blockade of respiration, leading to a synergistic bactericidal effect and potentially shortening the duration of tuberculosis treatment.[10][12] Moreover, a knockout of cytochrome bd oxidase has been shown to make Mtb hypersensitive to the ATP synthase inhibitor bedaquiline, further highlighting its potential in combination therapies.[13]

Quantitative Data Summary

This section summarizes the available quantitative data related to the function and inhibition of cytochrome bd oxidase in M. tuberculosis.

Table 1: Kinetic Parameters of M. tuberculosis Cytochrome bd Oxidase
SubstrateApparent Km (µM)Specific Catalytic Activity (µmol·min-1·mg-1)Reference
Decylubiquinol (dQH2)21.52 ± 3.575.1 ± 0.29[12]
Ubiquinol-1 (Q1H2)51.55 ± 8.95.26 ± 0.52[12]
Ubiquinol-2 (Q2H2)65.21 ± 15.318.65 ± 2.5[12]
Table 2: Gene Expression of cyd Operon Under Stress Conditions
Gene(s)Stress ConditionFold Change in ExpressionReference
cydAHypoxia (0.5% air saturation vs. 21%)2- to 3-fold increase[3]
cydABDCHypoxia (0.6% air saturation)>50-fold increase
cydAIn vivo (chronic mouse lung infection)Transiently upregulated[12]
whiB3Acid stress (pH 4.5)>10-fold increase
whiB6Acid stress (pH 4.5)3-fold increase
Table 3: Synergistic Activity of Cytochrome bd Oxidase Inhibitors with Other Anti-TB Drugs
Drug CombinationOrganismParameterValueReference
Q203 + ND-011992M. tuberculosisFICI0.16[1][10]
Q203 + ND-011992M. bovis BCGFICI0.01[1][10]
Q203 + Aurachin D (25 µM)M. tuberculosis H37RvQ203 MICDecrease from 10 nM to 1.25 nM[7][8]
Bedaquiline in ΔcydA mutantM. tuberculosis H37RvBactericidal activityInstantly bactericidal (vs. bacteriostatic in WT)[13]

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cytochrome bd oxidase in M. tuberculosis.

Measurement of Oxygen Consumption Rate (OCR)

3.1.1. Polarographic Method

This method utilizes a Clark-type oxygen electrode to measure the rate of oxygen depletion in a sealed chamber containing a suspension of M. tuberculosis.

  • Apparatus: A polarographic oxygen electrode system (e.g., Hansatech Instruments, Rank Brothers) with a sealed, stirred, and temperature-controlled chamber.

  • Procedure:

    • Calibrate the oxygen electrode with air-saturated and oxygen-depleted respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 5 mM MgCl₂, 5 mM K₂HPO₄, 1 mM EDTA, pH 7.4).

    • Add a known volume of M. tuberculosis culture (typically mid-log phase, OD₆₀₀ of 0.5-1.0) to the chamber containing fresh respiration buffer.

    • Seal the chamber, ensuring no air bubbles are trapped.

    • Record the decrease in oxygen concentration over time. The slope of this line represents the basal OCR.

    • To measure the contribution of cytochrome bd oxidase, the cytochrome bcc-aa3 complex can be inhibited with a specific inhibitor like Q203. The remaining OCR is largely attributable to cytochrome bd oxidase.

    • Conversely, a cytochrome bd oxidase inhibitor can be added to determine its contribution to the total OCR.

3.1.2. Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This technology allows for the real-time, non-invasive measurement of OCR in whole cells in a microplate format.[1]

  • Apparatus: Agilent Seahorse XF Analyzer.[1]

  • Procedure:

    • Seed M. tuberculosis into the wells of a Seahorse XF cell culture microplate. Adherent strains can be grown directly in the plate, while suspension cultures require a method to adhere them to the plate, such as using a cell-tak coating.

    • Prior to the assay, replace the growth medium with unbuffered assay medium (e.g., XF Base Medium supplemented with substrates).

    • The instrument lowers a sensor cartridge into the wells, creating a transient microchamber. The rate of decrease in oxygen concentration in this microchamber is measured.

    • The instrument allows for the sequential injection of compounds to modulate respiration. A typical experiment might involve:

      • Baseline OCR measurement.

      • Injection of an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203) to determine the respiratory capacity of cytochrome bd oxidase.

      • Injection of an uncoupler (e.g., CCCP) to measure maximal respiration.

      • Injection of an inhibitor of both respiratory branches (e.g., a combination of Q203 and a cytochrome bd oxidase inhibitor) to determine non-mitochondrial oxygen consumption.

Construction of a cydA Knockout Mutant via Homologous Recombination

This protocol describes the generation of a targeted gene deletion mutant of cydA, a key subunit of the cytochrome bd oxidase complex, using a two-step allelic exchange strategy.

  • Materials: M. tuberculosis strain, p2NIL and pGOAL plasmid series, appropriate restriction enzymes, DNA ligase, competent E. coli for cloning, electroporator for mycobacteria, and selective media (containing antibiotics, sucrose, and X-Gal).

  • Procedure:

    • Construct the suicide delivery vector:

      • Clone the cydA gene along with its upstream and downstream flanking regions (approximately 1 kb each) into the p2NIL vector.

      • Inactivate the cydA gene within the cloned fragment by replacing a portion of its coding sequence with a selectable marker, such as a hygromycin resistance cassette, from a pGOAL plasmid.

      • Introduce a counter-selectable marker cassette (sacB and lacZ) from a pGOAL plasmid into the final p2NIL construct.

    • Electroporation into M. tuberculosis:

      • Prepare electrocompetent M. tuberculosis cells.

      • Electroporate the suicide delivery vector into the competent cells.

    • Selection of single-crossover (SCO) recombinants:

      • Plate the electroporated cells on selective medium containing the antibiotic corresponding to the marker used to disrupt cydA (e.g., hygromycin) and X-Gal.

      • SCO mutants will be blue, antibiotic-resistant, and sucrose-sensitive.

    • Selection of double-crossover (DCO) recombinants:

      • Culture an SCO colony in non-selective liquid medium.

      • Plate dilutions of this culture onto medium containing sucrose and X-Gal.

      • DCO mutants will be white, antibiotic-resistant (if the gene was replaced with a resistance cassette), and sucrose-resistant.

    • Confirmation of the knockout:

      • Verify the correct allelic exchange event by PCR using primers flanking the cydA gene and by Southern blot analysis.

Macrophage Infection Assay

This protocol outlines the procedure for infecting a macrophage cell line (e.g., THP-1) with M. tuberculosis to assess intracellular survival and growth.

  • Materials: Macrophage cell line (e.g., THP-1), appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS), phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation, M. tuberculosis strains (wild-type and mutant), lysis buffer (e.g., 0.1% Triton X-100 in PBS), and agar plates for CFU enumeration.

  • Procedure:

    • Macrophage preparation:

      • Seed THP-1 monocytes into a tissue culture plate.

      • Differentiate the monocytes into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

      • Wash the cells to remove PMA and replace with fresh medium.

    • Preparation of bacterial inoculum:

      • Grow M. tuberculosis to mid-log phase.

      • Wash the bacteria and resuspend in cell culture medium.

      • Disperse any bacterial clumps by passing the suspension through a syringe with a fine-gauge needle or by sonication.

    • Infection:

      • Infect the macrophage monolayer with the bacterial suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.

      • Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.

      • Wash the cells multiple times with warm medium to remove extracellular bacteria.

    • Intracellular survival/growth assessment:

      • At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a gentle lysis buffer.

      • Serially dilute the lysates and plate on appropriate agar medium (e.g., Middlebrook 7H11).

      • Incubate the plates for 3-4 weeks and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Visualization of Pathways and Workflows

Signaling Pathway for Regulation of cydABDC Expression

The expression of the cytochrome bd oxidase operon is tightly regulated in response to environmental cues, particularly hypoxia.

G Regulation of cydABDC Expression in M. tuberculosis cluster_stress Environmental Stress cluster_regulation Regulatory Network cluster_operon cyd Operon Hypoxia Hypoxia RegX3_P RegX3-P Hypoxia->RegX3_P Dephosphorylation CRP CRP-cAMP Hypoxia->CRP Activation RegX3 RegX3 RegX3_P->RegX3 cyd_promoter cydABDC promoter RegX3_P->cyd_promoter Repression (aerobic) RegX3->cyd_promoter De-repression CRP->cyd_promoter Activation cydABDC cydABDC transcription cyd_promoter->cydABDC Cyt_bd Cytochrome bd Oxidase cydABDC->Cyt_bd Translation

Caption: Regulation of cydABDC expression by RegX3 and CRP in response to hypoxia.

Experimental Workflow for Assessing Synergistic Drug Activity

This workflow outlines the steps to determine the synergistic interaction between a cytochrome bcc-aa3 inhibitor and a cytochrome bd oxidase inhibitor.

G Workflow for Synergistic Drug Activity Assessment start Start prepare_cultures Prepare M. tuberculosis cultures start->prepare_cultures mic_determination Determine MIC of individual drugs (Drug A: bcc-aa3 inhibitor) (Drug B: bd oxidase inhibitor) prepare_cultures->mic_determination checkerboard_setup Set up checkerboard assay with serial dilutions of Drug A and Drug B mic_determination->checkerboard_setup incubation Incubate plates checkerboard_setup->incubation read_results Read results (e.g., using Resazurin assay) incubation->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret_results Interpret results: FICI <= 0.5: Synergy 0.5 < FICI <= 4: Additive FICI > 4: Antagonism calculate_fici->interpret_results end End interpret_results->end

Caption: Experimental workflow for determining synergistic drug interactions.

Conclusion and Future Directions

The cytochrome bd oxidase of Mycobacterium tuberculosis is a critical component of its respiratory machinery, playing a vital role in the pathogen's ability to adapt to the harsh conditions within the host. Its function in resisting acidic stress and its synthetic lethal relationship with the primary cytochrome bcc-aa3 oxidase make it a compelling target for the development of new anti-tuberculosis therapies. The data and protocols presented in this guide offer a foundation for further research into this important enzyme.

Future research should focus on:

  • Detailed structural and mechanistic studies: A deeper understanding of the enzyme's structure and catalytic mechanism will facilitate the rational design of potent and specific inhibitors.

  • Elucidation of regulatory networks: Further investigation into the signaling pathways that control the expression of cytochrome bd oxidase will provide a more complete picture of its role in Mtb physiology.

  • In vivo validation of drug combinations: Preclinical and clinical studies are needed to evaluate the efficacy and safety of drug combinations targeting both terminal oxidases.

The development of novel therapeutic strategies targeting the respiratory flexibility of M. tuberculosis, with cytochrome bd oxidase as a key focus, holds significant promise for improving the treatment of tuberculosis and combating the threat of drug resistance.

References

An In-depth Technical Guide to the Mycobacterium tuberculosis Electron Transport Chain and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC), a critical pathway for the bacterium's survival and a key target for novel anti-tubercular drugs. We will delve into the core components of the Mtb ETC, the mechanisms of action of prominent inhibitors, and detailed experimental protocols for their study.

The Core Architecture of the Mtb Electron Transport Chain

The Mtb ETC is a sophisticated, membrane-bound system responsible for generating the proton motive force (PMF) that drives ATP synthesis through oxidative phosphorylation. This process is essential for the bacterium's energy production, particularly during the various stages of infection, including latency. The Mtb ETC is distinct from its mammalian counterpart, offering opportunities for selective drug targeting. It is a branched pathway, providing metabolic flexibility to adapt to diverse microenvironments within the host.

The primary components of the Mtb ETC include:

  • Type I NADH Dehydrogenase (NDH-1 or Nuo): A multi-subunit complex that oxidizes NADH, translocates protons across the membrane, and reduces menaquinone. While energetically efficient, it is not considered essential for Mtb survival under all conditions.[1]

  • Type II NADH Dehydrogenases (NDH-2): Single-subunit enzymes that also oxidize NADH but do not pump protons. Mtb possesses two main NDH-2 enzymes, Ndh and NdhA. These are crucial for redox balance and are considered attractive drug targets as they are absent in mammals.[1][2]

  • Succinate Dehydrogenase (Sdh or Complex II): This complex links the tricarboxylic acid (TCA) cycle to the ETC by oxidizing succinate to fumarate and reducing menaquinone. Mtb has two succinate dehydrogenase enzymes, Sdh1 and Sdh2.[1]

  • Cytochrome bc1-aa3 Supercomplex (Complex III-IV): This supercomplex is the primary terminal oxidase under aerobic conditions. It oxidizes menaquinol, transfers electrons to cytochrome c, and finally to a terminal oxygen acceptor, while pumping protons. This process contributes significantly to the PMF.[1]

  • Cytochrome bd Oxidase: An alternative terminal oxidase that is upregulated under hypoxic and stress conditions. It has a higher affinity for oxygen but is less efficient in proton translocation compared to the cytochrome bc1-aa3 supercomplex.[3]

  • F₀F₁ ATP Synthase (Complex V): This enzyme utilizes the PMF generated by the respiratory complexes to synthesize ATP from ADP and inorganic phosphate. It is a validated and crucial drug target.[3][4]

The flow of electrons through these complexes creates a proton gradient across the inner membrane, which is the driving force for ATP synthesis.

Mtb_ETC cluster_0 Inner Membrane cluster_1 Cytoplasm cluster_2 Periplasm NDH1 NDH-1 (Nuo) MQ_pool Menaquinone Pool (MK/MKH2) NDH1->MQ_pool e- H_out H+ NDH1->H_out H+ pumping NDH2 NDH-2 (Ndh/NdhA) NDH2->MQ_pool e- Sdh Sdh (Complex II) Sdh->MQ_pool e- Cyc_bc1_aa3 Cytochrome bc1-aa3 (Complex III-IV) Cyc_bc1_aa3->H_out H+ pumping O2_H2O O2 -> H2O Cyc_bc1_aa3->O2_H2O e- Cyc_bd Cytochrome bd Oxidase Cyc_bd->O2_H2O e- ATP_Synthase ATP Synthase (Complex V) H_in H+ ATP_Synthase->H_in H+ influx MQ_pool->Cyc_bc1_aa3 e- MQ_pool->Cyc_bd e- NADH NADH NADH->NDH1 NADH->NDH2 NAD NAD+ NADH->NAD Succinate Succinate Succinate->Sdh Fumarate Fumarate Succinate->Fumarate ADP_Pi ADP + Pi ATP ATP ADP_Pi->ATP H_out->H_in

Diagram 1: Overview of the Mycobacterium tuberculosis Electron Transport Chain.

Key Inhibitors of the Mtb Electron Transport Chain

Several potent anti-tubercular drugs and clinical candidates target the Mtb ETC. Their mechanisms of action are diverse, leading to the disruption of energy metabolism and ultimately, bacterial cell death.

Bedaquiline (Sirturo®)

Bedaquiline is a diarylquinoline antibiotic that specifically inhibits the F₀ subunit of ATP synthase. By binding to the c-ring of the enzyme, it stalls its rotation, thereby blocking proton translocation and inhibiting ATP synthesis. This leads to a depletion of cellular energy stores, which is lethal to both replicating and non-replicating Mtb.

Telacebec (Q203)

Telacebec is an imidazopyridine amide that targets the QcrB subunit of the cytochrome bc1 complex (Complex III). This inhibition blocks the electron flow from menaquinol to cytochrome c, disrupting the generation of the PMF and consequently, ATP synthesis. Telacebec is potent against both drug-susceptible and multidrug-resistant Mtb strains.

Clofazimine

Clofazimine is a riminophenazine antibiotic repurposed for the treatment of multidrug-resistant tuberculosis. Its mechanism is multifaceted, but a key action involves the Mtb ETC. It is believed to be a prodrug that is reduced by NDH-2, leading to the production of reactive oxygen species (ROS) upon reoxidation. This redox cycling creates oxidative stress and can also interfere with the function of menaquinone, a critical electron carrier.[5][6]

Pretomanid (PA-824)

Pretomanid is a nitroimidazole that has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8] Under anaerobic conditions, which are relevant to latent TB, pretomanid is reductively activated by the deazaflavin-dependent nitroreductase (Ddn) to release reactive nitrogen species, including nitric oxide (NO).[7][9] This NO acts as a respiratory poison, inhibiting cellular respiration and leading to a drop in ATP levels.[9]

Thioridazine

Thioridazine is a phenothiazine neuroleptic drug that has been shown to have anti-tubercular activity. Its mechanism is not fully elucidated but is known to be multi-targeted. It is reported to inhibit the type-II NADH-menaquinone oxidoreductase (NDH-2), a key entry point for electrons into the ETC.[10] It also appears to inhibit efflux pumps, which can contribute to its efficacy against drug-resistant strains.[11]

Isoniazid's Impact on the ETC

While isoniazid's primary mechanism of action is the inhibition of mycolic acid synthesis, recent studies have shown that its bactericidal activity also involves perturbation of the ETC. Isoniazid treatment can lead to an increase in cellular ATP levels and enhanced oxygen consumption, suggesting a link between its lethal effects and the energetic state of the cell.

Inhibitor_Mechanisms cluster_0 Mtb Electron Transport Chain Components NDH2 NDH-2 Cyc_bc1 Cytochrome bc1 (QcrB) ATP_Synthase ATP Synthase (F₀) Respiration Cellular Respiration Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Telacebec Telacebec (Q203) Telacebec->Cyc_bc1 Clofazimine Clofazimine Clofazimine->NDH2 ROS production Thioridazine Thioridazine Thioridazine->NDH2 Pretomanid Pretomanid (anaerobic) Pretomanid->Respiration via NO release

Diagram 2: Mechanisms of Action of Key Mtb ETC Inhibitors.

Quantitative Data for Mtb ETC Inhibitors

The following tables summarize key quantitative data for the discussed inhibitors, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Potency of Mtb ETC Inhibitors

InhibitorDirect TargetIC₅₀ (Target)MIC (Mtb H37Rv)
BedaquilineATP Synthase (F₀)20-25 nM0.03-0.06 µg/mL
Telacebec (Q203)Cytochrome bc1 (QcrB)Not Reported0.0015-0.0028 µg/mL
ClofazimineNDH-2Not Reported0.125-0.5 µg/mL[12]
PretomanidMultiple (aerobic/anaerobic)Not Applicable0.015-0.25 µg/mL
ThioridazineNDH-2 (and others)3.64 µM1-10 µg/mL[13]

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and Mtb strain used.

Table 2: Effects of Mtb ETC Inhibitors on Cellular Processes

InhibitorEffect on Cellular ATP LevelsOther Notable Effects
BedaquilineRapid and sustained depletion---
Telacebec (Q203)Rapid depletion---
ClofazimineDepletion (indirectly)Production of Reactive Oxygen Species (ROS)
PretomanidDepletion (anaerobic)Inhibition of mycolic acid synthesis (aerobic)
ThioridazineDepletionInhibition of efflux pumps

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb ETC and its inhibitors.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring the OCR of whole cells in real-time.

Protocol:

  • Cell Preparation: Culture Mtb to mid-log phase, wash, and resuspend in Seahorse XF base medium supplemented with appropriate nutrients (e.g., glucose, glycerol).

  • Cell Seeding: Seed the Mtb suspension into a Seahorse XF microplate at an optimized density. Adherence of the cells to the plate is crucial and may require pre-coating the plate with an appropriate substrate.

  • Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF calibrant. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.

  • Assay Protocol:

    • Equilibrate the cells in a CO₂-free incubator.

    • Load the microplate into the Seahorse XF analyzer.

    • Measure the basal OCR.

    • Sequentially inject the inhibitors and other modulators (e.g., an uncoupler like CCCP to measure maximal respiration, and a complex I/III inhibitor like rotenone/antimycin A to measure non-mitochondrial respiration).

    • Monitor the changes in OCR after each injection.

  • Data Analysis: Normalize the OCR data to the number of cells or protein content per well. Calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity.

OCR_Workflow start Start: Mtb Culture prep_cells Prepare and Seed Mtb in XF Microplate start->prep_cells setup_instrument Hydrate Sensor Cartridge and Load Compounds prep_cells->setup_instrument run_assay Run Seahorse XF Assay: - Basal OCR - Inject Inhibitor - Inject Modulators setup_instrument->run_assay analyze_data Data Analysis and Normalization run_assay->analyze_data end End: OCR Profile analyze_data->end

Diagram 3: Workflow for Measuring Mtb Oxygen Consumption Rate.
Determination of Intracellular ATP Levels

A common method for quantifying intracellular ATP is through a luciferase-based bioluminescence assay.

Protocol:

  • Cell Culture and Treatment: Grow Mtb to the desired phase and treat with the inhibitor for a specified period.

  • Cell Lysis and ATP Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the pellet in a suitable lysis buffer.

    • Efficiently lyse the cells to release ATP. This can be achieved by methods such as bead beating or sonication in the presence of a lysis agent. A protocol has been described where Mtb suspension is mixed with boiling Tris-EDTA reagent and glass beads, heated, and then cooled.[14]

  • Bioluminescence Assay:

    • Centrifuge the cell lysate to pellet debris.

    • Add a specific volume of the supernatant to a luminometer-compatible plate.

    • Add a luciferase/luciferin reagent to each well.[14]

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • Normalize the ATP levels to the number of cells (CFU) or total protein content.

Measurement of Membrane Potential

The fluorescent dye DiOC₂(3) is commonly used to measure bacterial membrane potential by flow cytometry.[15] This dye exhibits green fluorescence in all bacterial cells, but its fluorescence shifts to red as it aggregates in cells with a higher membrane potential.[15]

Protocol:

  • Cell Preparation: Culture Mtb to mid-log phase, wash the cells, and resuspend them in phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining:

    • For a depolarized control, add a proton ionophore like CCCP (carbonyl cyanide m-chlorophenylhydrazone) to one sample.[15]

    • Add DiOC₂(3) (final concentration of around 3 µM) to all samples except for an unstained control.[15]

    • Incubate at room temperature for about 30 minutes.[15]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer with a 488 nm laser for excitation.

    • Collect fluorescence in both the green (e.g., FITC) and red (e.g., Texas Red) channels.[15]

  • Data Analysis:

    • Gate on the bacterial population based on forward and side scatter.

    • Determine the mean fluorescence intensity (MFI) for both the red and green channels.

    • Calculate the red/green fluorescence ratio. A decrease in this ratio in treated cells compared to the untreated control indicates membrane depolarization.

Conclusion

The Mycobacterium tuberculosis electron transport chain is a validated and highly promising area for the development of new anti-tubercular therapeutics. Its unique features compared to the mammalian ETC allow for the design of selective inhibitors. The drugs discussed in this guide, such as bedaquiline and telacebec, highlight the success of targeting this essential pathway. A thorough understanding of the components of the Mtb ETC, the mechanisms of its inhibitors, and the application of robust experimental protocols are crucial for the continued discovery and development of novel drugs to combat tuberculosis.

References

Rationale for Targeting Cytochrome bd Oxidase in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. The bacterial respiratory chain, essential for Mtb's survival and pathogenesis, presents a wealth of opportunities. Mtb possesses a branched electron transport chain (ETC) with two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase. While the bcc-aa₃ complex is the main driver of energy production in high-oxygen environments, the cytochrome bd oxidase is critical for bacterial survival under the hypoxic, acidic, and nitrosative stress conditions found within the host granuloma.[1][2] Crucially, cytochrome bd oxidase is absent in human mitochondria, making it a highly selective and attractive target for anti-tubercular drug development.[3][4] This guide details the scientific rationale for targeting this enzyme, summarizes key quantitative data on its inhibitors, provides relevant experimental protocols, and illustrates the underlying biological and logical frameworks.

The Dual-Branched Respiratory Chain of M. tuberculosis

Mtb adapts to fluctuating oxygen levels within the host by utilizing a flexible respiratory chain.

  • Cytochrome bcc-aa₃ Supercomplex: This is the canonical, highly efficient, proton-pumping terminal oxidase used during normoxic conditions. It is the target of the clinical candidate Telacebec (Q203).[5] However, its activity is inhibited by acidic pH and nitric oxide (NO), conditions prevalent during the host immune response.[1]

  • Cytochrome bd Oxidase (CydAB): Encoded by the cydABDC operon, this alternative, non-proton-pumping oxidase has a higher affinity for oxygen.[5][6] Its expression is upregulated in response to hypoxia, nitrosative stress, and acidic pH.[1][2][7] This allows Mtb to maintain respiration, generate a proton motive force, and produce ATP when the primary bcc-aa₃ pathway is compromised.[1][3]

This functional redundancy means that inhibiting only the bcc-aa₃ complex leads to a bacteriostatic, rather than bactericidal, effect, as Mtb can reroute electron flow through the bd oxidase.[4][8] This establishes a powerful therapeutic rationale: dual inhibition of both terminal oxidases is expected to be bactericidal and more effective at eradicating persistent Mtb populations.[9][10][11]

Rationale for Targeting Cytochrome bd Oxidase

The case for developing inhibitors against cytochrome bd oxidase is built on several key pillars:

  • Essentiality under Host-Relevant Stress: Genetic deletion of the cydAB operon renders Mtb hypersusceptible to the acidic and immune-stressed environments within host macrophages.[1] The enzyme is crucial for resisting the adaptive immune response driven by IFNγ.[1]

  • Synthetic Lethality with bcc-aa₃ Inhibitors: The most compelling rationale is the synthetic lethal interaction observed between the two terminal oxidases. While inhibiting either oxidase alone is not fully bactericidal, simultaneous genetic or chemical blockade of both pathways leads to rapid cell death.[5][10][11] This approach could convert a bacteriostatic drug like Q203 into a bactericidal one.[8]

  • Prokaryote-Specific Target: Cytochrome bd oxidases are unique to prokaryotes and are not found in the eukaryotic mitochondrial respiratory chain, promising high selectivity and a lower likelihood of host toxicity.[3]

  • Role in Drug Tolerance: The activity of bd oxidase contributes to Mtb's tolerance to various antibiotics, including those targeting the ETC like bedaquiline (BDQ) and Q203.[4][7] Inhibiting it could therefore potentiate the effects of other anti-TB agents.

Quantitative Data: Inhibitors of the Mtb Respiratory Chain

Several chemical scaffolds have been identified that inhibit the terminal oxidases of Mtb. The data below summarizes the potency of key compounds.

CompoundTarget EnzymeTarget SubunitIC₅₀ (µM)MIC (µM) against Mtb H37RvCitation(s)
Telacebec (Q203) Cytochrome bcc-aa₃QcrB0.00270.0028[11]
ND-011992 Cytochrome bdCydA/B~1.03.1[10]
CK-2-63 Cytochrome bdCydA/B0.3812.5[12][13]
Aurachin D Cytochrome bdCydA/B0.061.25[5][13]
Lansoprazole Sulfide Cytochrome bcc-aa₃QcrB1.22.5[14]
Benzothiazole Amides Cytochrome bdCydA/BNot Reported0.78 - 6.25[15]

Note: IC₅₀ and MIC values can vary based on assay conditions (e.g., pH, media composition).

Experimental Protocols

Protocol for Measuring Cytochrome bd Oxidase Activity

This protocol is adapted from methods used for screening inhibitors against Mtb's terminal oxidases.[12][16] It measures oxygen consumption in inverted membrane vesicles (IMVs) where the bcc-aa₃ complex is chemically inhibited.

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Culture an overexpression strain of Mycolicibacterium smegmatis (or Mtb) containing the Mtb cydAB genes in a suitable broth until mid-log phase.

    • Harvest cells via centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Wash the cell pellet with a lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, pH 7.5).

    • Resuspend the pellet in lysis buffer supplemented with DNase I and lysozyme.

    • Lyse the cells using a high-pressure homogenizer (e.g., French Press) at >15,000 psi.

    • Remove intact cells and debris by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

    • Pellet the IMVs from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1.5 hours at 4°C).

    • Resuspend the IMV pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Oxygen Consumption Assay:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.5).

    • In a 96-well plate, add the IMVs to the reaction buffer.

    • To specifically measure bd oxidase activity, add a potent bcc-aa₃ inhibitor (e.g., 1 µM Telacebec/Q203) to block the primary pathway.

    • Add the test compounds (potential bd oxidase inhibitors) at desired concentrations.

    • Initiate the reaction by adding an electron donor substrate, such as a menaquinol analogue (e.g., 200 µM duroquinol or DMN).

    • Immediately measure the rate of oxygen consumption using an oxygen-sensing probe (e.g., a phosphorescent probe like MitoXpress) on a fluorescence plate reader over time.

    • Calculate the rate of oxygen consumption and determine the percent inhibition relative to a DMSO control.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This is a standard broth microdilution method to determine the potency of a compound against whole Mtb cells.[17][18]

  • Preparation:

    • Use sterile 96-well microplates.

    • Prepare a 2-fold serial dilution of the test compound in Middlebrook 7H9 broth supplemented with OADC and Tween 80. The final volume in each well should be 50 µL. Include a no-drug control.

  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted Mtb culture to each well, bringing the total volume to 100 µL.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Reading:

    • After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin (alamarBlue).

    • The MIC is defined as the lowest concentration of the compound that prevents visible growth or a color change of the indicator.

Visualizations: Pathways and Logic

Diagram 1: The Branched Respiratory Chain of M. tuberculosis

Mtb_ETC Mtb Electron Transport Chain cluster_Cytoplasm Cytoplasm cluster_Membrane Inner Membrane cluster_Periplasm Periplasm NADH NADH NDH NDH (Type I & II) NADH->NDH e- Succinate Succinate SDH SDH Succinate->SDH e- H_in H+ MQ_pool Menaquinone Pool (MK-9) NDH->MQ_pool SDH->MQ_pool bcc_aa3 Cytochrome bcc-aa₃ (High O₂, pH neutral) MQ_pool->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase (Low O₂, pH low, NO) MQ_pool->bd_oxidase e- H_out H+ bcc_aa3->H_out H+ pump O2 O₂ bcc_aa3->O2 O₂ → H₂O bd_oxidase->O2 O₂ → H₂O ATP_Synthase ATP Synthase ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP ATP Synthesis H_out->ATP_Synthase H+ flow

Caption: Electron flow in the adaptable respiratory chain of Mtb.

Diagram 2: Experimental Workflow for Inhibitor Discovery

Drug_Discovery_Workflow Cytochrome bd Oxidase Inhibitor Discovery Workflow A Target Validation (Genetic Knockout Studies) B Assay Development (IMV O₂ Consumption Assay) A->B C High-Throughput Screen (HTS) (Compound Library Screening) B->C D Hit Identification & Triage (Potency & Selectivity) C->D Identify 'Hits' E Hit-to-Lead Optimization (Structure-Activity Relationship) D->E F Lead Characterization (MIC, Synergy, ADME/Tox) E->F G In Vivo Efficacy (Mouse Model of TB) F->G

Caption: A streamlined workflow for identifying novel Mtb cytochrome bd oxidase inhibitors.

Diagram 3: Logical Rationale for Targeting Cytochrome bd Oxidase

Rationale_Diagram cluster_Host Host Environment cluster_Mtb Mtb Response cluster_Therapy Therapeutic Strategy Granuloma TB Granuloma Hypoxia Hypoxia & Acidic pH Granuloma->Hypoxia NO_Stress Nitrosative Stress (NO) Granuloma->NO_Stress bd_Induction Upregulation of Cytochrome bd Oxidase Hypoxia->bd_Induction Induces NO_Stress->bd_Induction Induces Survival Mtb Respiration, ATP Production & Survival bd_Induction->Survival Enables Block Respiratory Collapse & Mtb Death Survival->Block Inhibitor Cytochrome bd Oxidase Inhibitor Inhibitor->bd_Induction Blocks Inhibitor->Block Causes

Caption: The logical framework underpinning cytochrome bd oxidase as a therapeutic target.

References

The Structural Biology of Mycobacterium tuberculosis Cytochrome bd Oxidase: A Prime Target for Novel Anti-Tubercular Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses a remarkable ability to adapt to the harsh and fluctuating environment within its human host. Central to this adaptability is its branched respiratory chain, which allows the bacterium to maintain energy production under oxygen-limiting conditions. The cytochrome bd oxidase, a terminal oxidase distinct from the canonical cytochrome bc1-aa3 complex, is a key player in this respiratory flexibility. Its absence in humans and its crucial role in M. tb survival and virulence make it a highly attractive target for the development of new anti-tubercular drugs. This technical guide provides a comprehensive overview of the structural biology of M. tb cytochrome bd oxidase, detailing its architecture, function, and the experimental methodologies used to elucidate its characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in tuberculosis drug discovery and the broader scientific community.

Introduction

The global health threat posed by tuberculosis, exacerbated by the rise of multidrug-resistant strains, underscores the urgent need for novel therapeutic strategies. The respiratory chain of M. tuberculosis has emerged as a promising area for drug development due to its essential role in the pathogen's survival. M. tb employs a branched electron transport chain, utilizing two terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd oxidase.[1] While the former is the primary oxidase under high-oxygen conditions, the cytochrome bd oxidase becomes critical for respiration and survival in the hypoxic environments encountered within host granulomas.[2][3]

The cytochrome bd oxidase of M. tb is a membrane-bound enzyme that catalyzes the two-electron reduction of ubiquinone and the four-electron reduction of molecular oxygen to water.[4] This process contributes to the generation of a proton motive force, essential for ATP synthesis. Crucially, the cytochrome bd oxidase is not present in eukaryotes, offering a selective target for antimicrobial therapy.[5] This guide delves into the structural intricacies of this vital enzyme, providing a foundation for structure-based drug design efforts.

Structural Architecture of M. tuberculosis Cytochrome bd Oxidase

The high-resolution structure of the M. tuberculosis cytochrome bd oxidase has been determined by cryo-electron microscopy (cryo-EM), providing unprecedented insights into its molecular organization.[6][7][8]

Subunit Composition

The functional unit of M. tb cytochrome bd oxidase is a heterodimer composed of two main subunits: CydA and CydB.[6][7] These subunits are encoded by the cydA and cydB genes, respectively. The overall structure exhibits a pseudo-two-fold symmetry.[9]

Heme Cofactors

The catalytic activity of the enzyme is dependent on three heme cofactors, all of which are located within the CydA subunit.[6][7] These are:

  • Heme b₅₅₈ (low-spin): Involved in electron transfer from the quinol substrate.

  • Heme b₅₉₅ (high-spin): Plays a role in electron transfer to the active site.

  • Heme d: The site of oxygen reduction.

These hemes are arranged in a triangular fashion, facilitating efficient electron transfer.[6][7]

Quinol Binding and the Q-loop

The site of menaquinol oxidation is located in a region of CydA known as the Q-loop.[9] A unique feature of the M. tb enzyme is the presence of a disulfide bond within this loop, which is hypothesized to play a regulatory role.[2] The structure has also revealed a previously unknown binding site for menaquinone-9 (MK-9) near heme b₅₉₅.[2]

Substrate and Product Channels

Structural studies have identified putative channels for the entry of the substrate, molecular oxygen, and the exit of the product, water. Two potential oxygen access channels have been described, which could be targeted for inhibitor design.[10] A proton channel has also been proposed, which is essential for the reduction of oxygen to water.[11]

Quantitative Data Summary

This section summarizes the key quantitative data related to the structure and function of M. tuberculosis cytochrome bd oxidase.

Table 1: Structural Data for M. tuberculosis Cytochrome bd Oxidase
ParameterValuePDB/EMDB IDReference
Resolution2.5 Å7NKZ / EMD-12532[6][8][12]
MethodCryo-Electron Microscopy7NKZ / EMD-12532[6][8][12]
SubunitsCydA, CydB7NKZ / EMD-12532[6][8][12]
Heme CofactorsHeme b₅₅₈, Heme b₅₉₅, Heme d7NKZ / EMD-12532[6][8][12]
Table 2: Kinetic Parameters for M. tuberculosis Cytochrome bd Oxidase
SubstrateApparent Km (μM)Specific Catalytic Activity (μmol·min⁻¹·mg⁻¹)Reference
Decylubiquinol (dQH₂)21.52 ± 3.575.1 ± 0.29[13]
Ubiquinol-1 (Q₁H₂)51.55 ± 8.95.26 ± 0.52[13]
Ubiquinol-2 (Q₂H₂)65.21 ± 15.318.65 ± 2.5[13]
Table 3: Inhibitors of M. tuberculosis Cytochrome bd Oxidase
InhibitorIC₅₀ (μM)Reference
Q203 (on ΔcydAB mutant)0.0031[2]
Bedaquiline (on ΔcydAB mutant)Varies[14]

Note: IC₅₀ values for direct inhibitors of cytochrome bd oxidase are still emerging in the literature. The values for Q203 and Bedaquiline reflect their increased potency when cytochrome bd is absent, highlighting its role in compensating for the inhibition of the primary respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of M. tuberculosis cytochrome bd oxidase.

Heterologous Expression and Purification of M. tuberculosis Cytochrome bd Oxidase

This protocol is adapted from Safarian et al., 2021.[6]

  • Construct Generation: The cydABDC operon from M. tuberculosis is cloned into an episomal expression vector (e.g., pYUB28b). A C-terminal FLAG-tag with a TEV cleavage site is engineered onto the cydB gene for affinity purification.[6]

  • Expression Host: A markerless deletion mutant of Mycobacterium smegmatis lacking its endogenous cytochrome bd oxidase (ΔcydAB) is used as the expression host.[6]

  • Culture Conditions: Transformed M. smegmatis is grown in a suitable medium (e.g., LB Lennox with 0.05% Tween 80 and hygromycin B) to the desired cell density.[6]

  • Membrane Vesicle Preparation: Cells are harvested and lysed to prepare inverted membrane vesicles (IMVs).

  • Solubilization: IMVs are solubilized using a mild detergent such as dodecyl-β-D-maltoside (DDM).[6]

  • Affinity Chromatography: The solubilized protein is purified using anti-FLAG M2 affinity resin. The column is washed extensively, and the protein is eluted by competitive elution with a FLAG peptide.[6]

  • Detergent Exchange (Optional): For structural studies, the detergent can be exchanged, and the protein reconstituted into lipid nanodiscs.

Cryo-Electron Microscopy (Cryo-EM) Workflow
  • Grid Preparation: The purified protein sample (in nanodiscs or detergent micelles) is applied to glow-discharged cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

  • Data Acquisition: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large dataset of movie micrographs.

  • Image Processing:

    • Motion Correction and CTF Estimation: Movie frames are aligned to correct for beam-induced motion, and the contrast transfer function (CTF) is estimated for each micrograph.

    • Particle Picking: Automated particle picking is performed to identify individual protein particles.

    • 2D Classification: Particles are subjected to 2D classification to remove junk particles and select for well-defined classes.

    • Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.

    • 3D Classification and Refinement: Particles are classified into different 3D conformations, and the best class is subjected to 3D refinement to achieve high resolution.

    • Post-processing: The final map is sharpened, and the resolution is estimated.

  • Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined using crystallographic refinement software.

Oxygen Consumption Assay

This protocol is based on methods described by Safarian et al., 2021.[6]

  • Instrumentation: A high-resolution respirometer (e.g., Oroboros O2k) or a Clark-type oxygen electrode is used to measure oxygen concentration in a sealed chamber.

  • Reaction Mixture: Inverted membrane vesicles (IMVs) containing the overexpressed cytochrome bd oxidase are suspended in a suitable buffer (e.g., 50 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.5).[6]

  • Substrate Addition: The reaction is initiated by the addition of an electron donor, such as NADH or a menaquinol analogue (e.g., decylubiquinol).[6]

  • Measurement: The rate of oxygen consumption is monitored over time.

  • Inhibitor Studies: To determine the IC₅₀ of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The rate of oxygen consumption is measured for each concentration, and the data is fitted to a dose-response curve. To specifically measure the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bc1-aa3 complex (e.g., Q203) can be added to block the primary respiratory pathway.[6]

Visualizations

Signaling and Metabolic Pathways

M_tb_Respiratory_Chain cluster_membrane Inner Membrane NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 2e⁻ MK Menaquinone Pool (MK) NDH2->MK reduces MKH2 Menaquinol Pool (MKH₂) MK->MKH2 Cyt_bc1_aa3 Cytochrome bc₁-aa₃ Supercomplex MKH2->Cyt_bc1_aa3 2e⁻ Cyt_bd Cytochrome bd Oxidase MKH2->Cyt_bd 2e⁻ O2_in O₂ Cyt_bc1_aa3->O2_in 4H⁺ + 4e⁻ Protons_out H⁺ (periplasm) Cyt_bc1_aa3->Protons_out pumps H⁺ Cyt_bd->O2_in 4H⁺ + 4e⁻ H2O_out1 H₂O O2_in:e->H2O_out1:w H2O_out2 H₂O O2_in:e->H2O_out2:w Protons_in H⁺ (cytoplasm) Protons_in->Cyt_bc1_aa3 Protons_in->Cyt_bd ATP_synthase ATP Synthase Protons_in->ATP_synthase Protons_out->ATP_synthase drives ATP ATP ATP_synthase->ATP ADP ADP + Pi ADP->ATP_synthase

Caption: Branched respiratory chain of M. tuberculosis.

Experimental Workflows

Expression_Purification_Workflow cluster_workflow Protein Expression and Purification start Clone cydABDC into expression vector transform Transform M. smegmatis ΔcydAB start->transform culture Culture transformed M. smegmatis transform->culture harvest Harvest cells and prepare IMVs culture->harvest solubilize Solubilize IMVs with DDM harvest->solubilize purify Anti-FLAG affinity chromatography solubilize->purify elute Elute with FLAG peptide purify->elute end Purified Cytochrome bd Oxidase elute->end

Caption: Workflow for cytochrome bd oxidase expression and purification.

CryoEM_Workflow cluster_cryoem Cryo-EM Structure Determination sample_prep Prepare purified protein (nanodiscs/micelles) grid_prep Plunge-freeze on -EM grids sample_prep->grid_prep data_acq Data acquisition (TEM) grid_prep->data_acq image_proc Image processing (motion correction, CTF, picking) data_acq->image_proc class_2d 2D Classification image_proc->class_2d recon_3d Ab-initio 3D reconstruction class_2d->recon_3d refine_3d 3D Classification and Refinement recon_3d->refine_3d model_build Model building and refinement refine_3d->model_build final_structure High-resolution structure model_build->final_structure

Caption: General workflow for cryo-EM structure determination.

Conclusion

The cytochrome bd oxidase of Mycobacterium tuberculosis represents a validated and highly promising target for the development of new anti-tubercular agents. The detailed structural and functional characterization of this enzyme, made possible by cryo-EM and a suite of biophysical and biochemical techniques, has laid the groundwork for structure-based drug design. The unique features of the M. tb enzyme, such as the disulfide bond in the Q-loop and the specific architecture of the oxygen channels, provide exciting opportunities for the development of novel inhibitors. The synergistic lethality observed when combining cytochrome bd oxidase inhibitors with drugs targeting the primary respiratory chain highlights a powerful therapeutic strategy to combat tuberculosis, including drug-resistant infections. This guide provides a comprehensive resource to aid in the continued research and development efforts targeting this critical mycobacterial enzyme.

References

Genetic Regulation of the cydABDC Operon in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cydABDC operon in Mycobacterium tuberculosis (Mtb) encodes the cytochrome bd oxidase, a terminal oxidase crucial for the bacterium's adaptation to the hostile host environment. This enzyme is particularly important for survival under conditions of hypoxia, nitrosative stress, and acidic pH, all of which are encountered within the host granuloma.[1][2] The operon consists of four genes: cydA and cydB, which encode the structural subunits of the cytochrome bd oxidase, and cydC and cydD, which encode a putative ABC transporter essential for the assembly and function of the oxidase complex.[3] Understanding the intricate genetic regulation of this operon is paramount for the development of novel anti-tubercular therapeutics targeting Mtb's respiratory flexibility. This guide provides an in-depth overview of the regulatory network governing cydABDC expression, detailed experimental protocols for its study, and quantitative data to support further research.

Regulatory Network of the cydABDC Operon

The expression of the cydABDC operon is tightly controlled by a network of transcription factors that respond to specific environmental cues. The primary regulators identified to date are the dormancy survival regulator (DosR) and the cAMP receptor protein (CRP).

The DosRST Two-Component System: The Master Regulator in Hypoxia and Nitrosative Stress

The DosRST two-component system is the principal regulatory pathway for the induction of a set of approximately 48 genes, including the cydABDC operon, in response to hypoxia and nitric oxide (NO).[4] This system comprises two sensor kinases, DosS and DosT, and the response regulator, DosR.[1][2][5]

  • DosS and DosT: These are heme-containing sensor kinases that detect changes in the cellular environment. DosT is primarily a hypoxia sensor, while DosS functions as a redox sensor, responding to both hypoxia and NO.[6] Under inducing conditions, these kinases autophosphorylate and subsequently transfer the phosphate group to DosR.[2]

  • DosR: Upon phosphorylation, DosR binds to specific DNA sequences, known as DosR boxes, in the promoter regions of its target genes, thereby activating their transcription.[7] The deacetylation of DosR at lysine 182 has been shown to enhance its DNA-binding activity and promote the hypoxia response.[1][2]

Role of CRP in Modulating cydABDC Expression

The cAMP receptor protein (CRP) is another key transcription factor that influences the expression of the cydABDC operon. In Mycobacterium smegmatis, a close relative of Mtb, CRP has been shown to directly regulate the expression of the cydAB operon in response to hypoxic conditions.[8] While the direct binding of CRP to the cydABDC promoter in Mtb is supported by ChIP-seq data, its precise role in concert with DosR is an area of ongoing investigation. It is hypothesized that CRP may fine-tune the expression of the operon in response to metabolic cues.

Quantitative Data on cydABDC Gene Expression

The following table summarizes the quantitative data on the expression of the cydABDC operon under various stress conditions, as reported in the literature.

Gene(s)Stress ConditionFold Change in ExpressionReference OrganismExperimental MethodReference
cydAHypoxia~2-3 fold increaseM. smegmatislacZ reporter assay[4]
cydABDCHypoxia and NO exposureIncreased expressionM. tuberculosisNot specified[9]
cydAChronic mouse lung infectionIncreased transcript copy numbersM. tuberculosisReal-time RT-PCR[10]
cydCChronic mouse lung infectionIncreased transcript copy numbersM. tuberculosisReal-time RT-PCR[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DosR-mediated Regulation of cydABDC

dosr_pathway Hypoxia Hypoxia DosT DosT (Sensor Kinase) Hypoxia->DosT Activates DosS DosS (Sensor Kinase) Hypoxia->DosS Activates NO Nitric Oxide (NO) NO->DosS Activates DosR DosR (Response Regulator) DosT->DosR Phosphorylates DosS->DosR Phosphorylates cyd_promoter cydABDC Promoter DosR->cyd_promoter Binds cydABDC cydABDC Operon Transcription cyd_promoter->cydABDC

Caption: DosR signaling pathway for cydABDC activation.

Experimental Workflow for ChIP-Seq Analysis

chip_seq_workflow start M. tuberculosis culture crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis crosslink->lyse sonicate Chromatin Sonication lyse->sonicate immunoprecipitate Immunoprecipitation (Antibody against transcription factor) sonicate->immunoprecipitate reverse_crosslink Reverse cross-links and purify DNA immunoprecipitate->reverse_crosslink sequence High-throughput sequencing reverse_crosslink->sequence analyze Data analysis (Peak calling, motif discovery) sequence->analyze end Identified binding sites analyze->end

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted for the study of protein-DNA interactions in M. tuberculosis.

a. Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to the putative transcription factor binding site in the cydABDC promoter.

  • Anneal the oligonucleotides by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Label the double-stranded DNA probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

  • Purify the labeled probe using a spin column to remove unincorporated label.

b. Binding Reaction:

  • In a final volume of 20 µl, combine the following in a microcentrifuge tube:

    • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

    • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))

    • Purified transcription factor (e.g., DosR, CRP) at various concentrations

    • 1-2 fmol of labeled probe

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

c. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel).

  • Run the gel at a constant voltage (e.g., 100-150V) in 0.5x TBE buffer at 4°C.

  • After electrophoresis, transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphorimager screen.

DNase I Footprinting Assay

This protocol provides a method to precisely map the binding site of a transcription factor on a DNA fragment.

a. Probe Preparation:

  • Prepare a DNA fragment (~200-500 bp) containing the cydABDC promoter region, uniquely end-labeled with 32P on one strand.

b. Binding and Digestion:

  • Incubate the labeled probe with varying concentrations of the purified transcription factor in a binding buffer similar to that used for EMSA.

  • After the binding reaction reaches equilibrium, add a freshly diluted solution of DNase I.

  • Allow the digestion to proceed for a short period (e.g., 1-2 minutes) at room temperature. The optimal DNase I concentration and digestion time should be determined empirically.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

c. Analysis:

  • Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA in a formamide loading buffer.

  • Separate the fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

  • Visualize the bands by autoradiography. The region where the transcription factor is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.

Luciferase Reporter Assay

This assay is used to quantify the in vivo transcriptional activity of the cydABDC promoter.

a. Construct Generation:

  • Clone the promoter region of the cydABDC operon upstream of a promoterless luciferase reporter gene (e.g., firefly luciferase, luc) in a mycobacterial shuttle vector.

  • Transform the resulting construct into M. tuberculosis or a suitable surrogate host like M. smegmatis.

b. Assay Procedure:

  • Grow the reporter strain under desired conditions (e.g., aerobic, hypoxic, with or without NO).

  • Harvest the cells at various time points and lyse them to release the cellular contents.

  • Add the appropriate luciferase substrate to the cell lysate.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the promoter.

Conclusion

The genetic regulation of the cydABDC operon is a complex process that is central to the ability of M. tuberculosis to adapt to the stressful conditions within the host. The DosRST two-component system and the global regulator CRP play pivotal roles in orchestrating the expression of this critical operon. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, will be instrumental in the identification of new drug targets and the development of more effective therapies to combat tuberculosis.

References

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Under Hypoxic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a highly successful pathogen capable of persisting within the human host for decades in a latent, non-replicating state. A key environmental cue for the establishment of latency is hypoxia, a condition of low oxygen tension encountered within the granulomatous lesions formed during infection. To survive in this oxygen-deprived environment, Mtb significantly remodels its metabolism and respiratory pathways. Central to this adaptation is the upregulation and utilization of a second terminal oxidase, the cytochrome bd oxidase, which functions alongside the primary cytochrome bc1:aa3 supercomplex.

This technical guide provides an in-depth examination of the critical role of cytochrome bd oxidase in Mtb under hypoxic conditions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated regulatory and metabolic pathways. This information is intended to serve as a valuable resource for researchers working to understand Mtb persistence and to develop novel therapeutics targeting its respiratory vulnerabilities.

Data Presentation: Quantitative Analysis of Cytochrome bd Oxidase in Mtb under Hypoxia

The following tables summarize key quantitative data from the literature regarding the expression and function of cytochrome bd oxidase in Mtb under hypoxic and other relevant stress conditions.

Table 1: Upregulation of Cytochrome bd Oxidase (cydABDC Operon) Expression in Mtb under Hypoxia and Other Stresses

ConditionGene(s)Fold Change in Expression (mRNA)Reference(s)
Hypoxia (in vitro)cydA2- to 3-fold increase between 5% and 0.5% air saturation[1]
Hypoxia (in vitro)cydABUpregulated[2]
Nitric Oxide (NO) ExposurecydABUpregulated[3][4]
Transition to Chronic Infection (mouse lung)cydA, cydCTransiently upregulated[3][4]
Inhibition of cytochrome bc1:aa3cydABUpregulated[2][5]
Acidic pHNot specifiedRequired for optimal fitness[6][7]
Bedaquiline (ATP synthase inhibitor) treatmentcydABStrongly induced[2]

Table 2: Functional Characteristics of Mtb Cytochrome bd Oxidase

ParameterValueNotesReference(s)
Oxygen Affinity (Km[O2])High (E. coli homologue has Km of 5 nM)The high oxygen affinity allows the enzyme to function at very low oxygen concentrations.[8][9]
Proton TranslocationLess efficient than cytochrome bc1:aa3Contributes to the proton motive force but pumps fewer protons per electron transferred.[2][9]
Role in ATP SynthesisCrucial when cytochrome bc1:aa3 is compromisedDeletion of cydABDC leads to hypersusceptibility to bc1:aa3 inhibitors.[6][7][10]
Resistance to StressConfers resistance to peroxide, nitrosative stress, and acidic pHPlays a role in detoxifying reactive oxygen and nitrogen species.[3][4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Mtb's response to hypoxia. The following sections provide outlines for key experimental protocols cited in the literature.

In Vitro Model of Hypoxia: The Wayne Model

The Wayne model is a widely used method to induce a state of non-replicating persistence in Mtb by gradual oxygen depletion.

Principle: Mtb is cultured in sealed tubes with a limited headspace of air. As the bacteria respire, they consume the available oxygen, leading to a gradual transition into a hypoxic and ultimately anaerobic environment. The oxygen depletion is monitored by the decolorization of a methylene blue indicator.

Protocol Outline:

  • Culture Preparation: Mtb is grown to mid-log phase in a suitable liquid medium (e.g., Dubos broth with ADC supplement).

  • Inoculation: The culture is diluted and inoculated into screw-cap tubes containing the same medium with 0.015% methylene blue. The tubes are filled to a level that provides a specific headspace-to-volume ratio (e.g., 0.5).[11]

  • Incubation: The tubes are incubated at 37°C with slow stirring (e.g., 120 rpm).

  • Monitoring: The decolorization of methylene blue is observed over time. Partial decolorization indicates microaerobic conditions (NRP Stage 1), while complete decolorization signifies an anaerobic environment (NRP Stage 2).[11]

  • Sample Collection: At desired time points (e.g., before decolorization, at NRP Stage 1, and at NRP Stage 2), bacteria are harvested for downstream analyses such as RNA extraction for gene expression studies or viability assays.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of specific genes, such as those in the cydABDC operon, in response to hypoxia.

Principle: This technique measures the amount of a specific mRNA transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is proportional to the initial amount of mRNA.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from Mtb cultures grown under normoxic and hypoxic conditions using a suitable method (e.g., Trizol extraction followed by mechanical lysis).

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with primers specific for the target gene (e.g., cydA) and a reference gene (e.g., sigA or 16S rRNA) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green or EvaGreen) that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.[11][12][13]

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level under hypoxic conditions is compared to that under normoxic conditions after normalization to the reference gene.[11]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Site Analysis

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of transcription factors that regulate the expression of genes like cydABDC in response to hypoxia.

Principle: Proteins that are cross-linked to DNA in vivo are immunoprecipitated using an antibody specific to the protein of interest (e.g., a tagged transcription factor like DosR). The associated DNA is then purified and sequenced to identify the binding sites.

Protocol Outline:

  • Strain Construction: An Mtb strain is engineered to express a tagged version (e.g., FLAG-tagged) of the transcription factor of interest under the control of an inducible promoter.[14][15]

  • Culture and Cross-linking: The Mtb strain is cultured under the desired conditions (e.g., normoxia or hypoxia), and the expression of the tagged protein is induced. The cells are then treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the tag (e.g., anti-FLAG antibody) that is coupled to magnetic beads. The protein-DNA complexes are captured by the beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing (e.g., by adding sequencing adapters). The resulting DNA library is sequenced.

  • Data Analysis: The sequencing reads are mapped to the Mtb genome, and regions of enrichment (peaks) are identified, which correspond to the binding sites of the transcription factor.[14][15][16][17]

Measurement of Oxygen Consumption Rate (OCR)

The activity of the terminal oxidases can be assessed by measuring the rate of oxygen consumption by whole Mtb cells or isolated membranes.

Principle: An oxygen-sensitive electrode or a fluorescence-based sensor is used to measure the decrease in dissolved oxygen concentration in a sealed chamber containing the bacterial suspension.

Protocol Outline (using Seahorse XF Analyzer):

  • Cell Preparation: Mtb is grown to mid-log phase, washed, and resuspended in an appropriate assay medium. The cells are then seeded into a specialized microplate.

  • Instrument Setup: The Seahorse XF Analyzer is calibrated, and the microplate with the cells is placed in the instrument.

  • Baseline OCR Measurement: The instrument measures the basal oxygen consumption rate of the cells.

  • Inhibitor Injection: Specific inhibitors of the respiratory chain complexes are injected into the wells to dissect the contribution of each oxidase. For example:

    • Q203 (Telacebec): An inhibitor of the cytochrome bc1 complex (QcrB subunit), which blocks the primary respiratory pathway.[6][7]

    • Aurachin D or other specific inhibitors: To inhibit cytochrome bd oxidase.[8]

  • Post-injection OCR Measurement: The OCR is measured after the injection of each inhibitor to determine the activity of the respective oxidase.

  • Data Analysis: The changes in OCR in response to the inhibitors are analyzed to determine the relative contribution of the cytochrome bc1:aa3 and cytochrome bd oxidase pathways to total respiration under the tested conditions.[6]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the role of cytochrome bd oxidase in Mtb under hypoxia.

HypoxiaResponsePathway cluster_respiration Respiratory Chain Adaptation cluster_outcome Bacterial Response Hypoxia Hypoxia (Low O2) DosR DosR/DosS/DosT Two-Component System Hypoxia->DosR senses NO Nitrosative Stress (NO) NO->DosR senses Acidic_pH Acidic pH PhoP PhoP/PhoR Two-Component System Acidic_pH->PhoP senses cydABDC cydABDC operon (cytochrome bd oxidase) DosR->cydABDC upregulates PhoP->cydABDC co-regulates Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) cydABDC->Cyt_bd encodes Cyt_bc1_aa3 Cytochrome bc1:aa3 (Primary Oxidase) PMF Proton Motive Force Cyt_bc1_aa3->PMF generates Cyt_bd->PMF maintains Survival Survival & Persistence Cyt_bd->Survival ATP_Synthase ATP Synthase ATP_Synthase->Survival PMF->ATP_Synthase drives NRP Non-Replicating Persistence Survival->NRP Drug_Tolerance Drug Tolerance NRP->Drug_Tolerance

Caption: Regulatory response of Mtb to hypoxia, leading to the upregulation of cytochrome bd oxidase.

RespiratoryChain cluster_primary Primary Pathway (Normoxia) cluster_alternative Alternative Pathway (Hypoxia) Menaquinol Menaquinol Pool (MQH2) bc1 Cytochrome bc1 (QcrB) Menaquinol->bc1 e- bd Cytochrome bd (CydAB) Menaquinol->bd e- aa3 Cytochrome aa3 bc1->aa3 e- Protons_out_bc1 H+ pumped bc1->Protons_out_bc1 O2_high O2 (High) aa3->O2_high H2O 2H2O aa3->H2O e- Protons_out_aa3 H+ pumped aa3->Protons_out_aa3 O2_low O2 (Low) bd->O2_low bd->H2O e- Protons_out_bd H+ pumped (less efficient) bd->Protons_out_bd Inhibitor_Q203 Q203 (Telacebec) Inhibitor_Q203->bc1 inhibits ChIPSeqWorkflow Start Mtb culture with tagged transcription factor Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis and Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation (with specific antibody) Lyse->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elution of Protein-DNA complexes Wash->Elute Reverse 6. Reverse Cross-links and Purify DNA Elute->Reverse Sequencing 7. Library Prep and High-Throughput Sequencing Reverse->Sequencing Analysis 8. Data Analysis: Read Mapping & Peak Calling Sequencing->Analysis Result Genome-wide Binding Sites of Transcription Factor Analysis->Result

References

Methodological & Application

Application Notes and Protocols for Measuring Oxygen Consumption Rate in Mycobacterium tuberculosis with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an obligate aerobe that relies on oxidative phosphorylation to generate ATP for its survival and pathogenesis. The electron transport chain (ETC) of Mtb has emerged as a critical target for novel anti-tubercular drug development. Several compounds that inhibit different components of the Mtb ETC have shown potent bactericidal activity.[1][2] Accurate and high-throughput methods to measure the oxygen consumption rate (OCR) are essential for screening and characterizing these inhibitors. This document provides detailed application notes and protocols for measuring OCR in Mtb using extracellular flux analysis, with a focus on the effects of various inhibitors.

Extracellular flux analyzers, such as the Agilent Seahorse XF platform, enable real-time, non-invasive measurement of OCR in live cells.[3][4] This technology allows for the detailed characterization of the bioenergetic phenotype of Mtb and the mechanism of action of respiratory inhibitors.

Data Presentation

The following tables summarize the effects of various inhibitors on the oxygen consumption rate of M. tuberculosis.

Table 1: Inhibitory Concentration (IC50) of Respiratory Chain Inhibitors against M. tuberculosis

InhibitorTargetMtb StrainIC50 (µM)Reference
BedaquilineATP synthaseH37Rv0.03 - 0.06[1]
Q203 (Telacebec)Cytochrome bc1 complex (QcrB)H37Rv0.0027[2]
ClofazimineType II NADH dehydrogenase (NDH-2)H37Rv0.1 - 1.0[1]
ND-011992Cytochrome bd oxidaseH37Rv2.8 - 4.2 (in presence of Q203)[2]
RotenoneComplex I (NDH-1)--[5]
Antimycin AComplex III (Cytochrome bc1 complex)--[5]

Table 2: Effect of Inhibitor Combinations on M. tuberculosis Oxygen Consumption Rate

Inhibitor CombinationEffect on OCRSynergy/AntagonismReference
Q203 + ND-011992Complete inhibitionSynergistic[2]
Bedaquiline + ClofazimineEnhanced killingSynergistic[1]
Phenoxyalkylbenzimidazoles (PABs) + ClofazimineSynergistic killingSynergistic[1]
PABs + BedaquilineInitial antagonism, later bactericidalComplex interaction[1]

Experimental Protocols

This section provides a detailed protocol for measuring the oxygen consumption rate in Mtb using a Seahorse XF Analyzer.

Protocol 1: Preparation of M. tuberculosis for OCR Measurement
  • Culture of M. tuberculosis

    • Grow M. tuberculosis H37Rv (or other strains of interest) in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Incubate cultures at 37°C with shaking (100 rpm) until they reach mid-log phase (OD600 of 0.4-0.6).

    • For experiments, harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes at room temperature.

    • Wash the pellet twice with 7H9 broth without OADC and Tween 80 to remove any residual carbon sources.

    • Resuspend the final pellet in the appropriate Seahorse XF assay medium.

  • Preparation of Single-Cell Suspension

    • To obtain a single-cell suspension, which is crucial for accurate cell counting and seeding, pass the resuspended culture through a 27-gauge needle five times.

    • Alternatively, sonicate the culture for 10-15 seconds on ice.

    • Visually inspect the suspension under a microscope to ensure the absence of clumps.

  • Cell Counting and Seeding

    • Determine the bacterial cell density using a Petroff-Hausser counting chamber or by plating serial dilutions on Middlebrook 7H10 agar plates and counting colony-forming units (CFUs).

    • Seed the desired number of cells (typically 1 x 106 to 5 x 107 cells/well, to be optimized for each strain) into a Seahorse XF96 or XF24 cell culture microplate.

    • To promote cell adherence, pre-coat the wells with Cell-Tak or poly-D-lysine according to the manufacturer's instructions.

    • Centrifuge the plate at 200 x g for 1 minute to facilitate cell attachment.

    • Incubate the plate at 37°C for 1-2 hours.

Protocol 2: Seahorse XF OCR Measurement Assay
  • Hydration of Sensor Cartridge

    • One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate at 37°C in a non-CO2 incubator overnight.

  • Preparation of Assay Medium and Inhibitors

    • On the day of the assay, replace the sterile water in the utility plate with 200 µL of Seahorse XF Calibrant solution per well.

    • Prepare the assay medium. A common medium is 7H9 broth without OADC, Tween 80, and glucose, supplemented with a carbon source of interest (e.g., 2 g/L glucose).[6]

    • Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors in the assay medium at the desired final concentrations. The final concentration of the solvent should not exceed 0.5%.

  • Assay Execution

    • Remove the seeded cell culture microplate from the incubator.

    • Gently wash the cells twice with the pre-warmed assay medium.

    • Add the appropriate volume of assay medium to each well (180 µL for XF96, 500 µL for XF24).

    • Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

    • Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.

    • Place the utility plate with the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell culture microplate.

    • Initiate the assay protocol on the Seahorse XF Analyzer. A typical protocol involves:

      • Basal OCR measurement (3-4 cycles).

      • Injection of the first inhibitor and subsequent OCR measurements.

      • Injection of subsequent inhibitors or compounds (e.g., an uncoupler like CCCP to measure maximal respiration) and OCR measurements.[6]

      • Injection of a combination of inhibitors to shut down respiration (e.g., rotenone and antimycin A) to determine non-mitochondrial oxygen consumption.[5]

  • Data Analysis

    • After the assay, normalize the OCR data to the number of cells per well. This can be done by lysing the cells and quantifying the total protein content (e.g., using a BCA assay) or by staining the cells with a fluorescent dye and measuring the fluorescence intensity.

    • Analyze the OCR data using the Seahorse Wave software. Key parameters to calculate include basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Mtb Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis culture 1. Culture Mtb to mid-log phase harvest 2. Harvest and wash bacterial cells culture->harvest resuspend 3. Resuspend in assay medium harvest->resuspend seed 4. Seed cells into Seahorse plate resuspend->seed hydrate 5. Hydrate sensor cartridge seed->hydrate prepare_reagents 6. Prepare assay medium and inhibitors hydrate->prepare_reagents equilibrate 7. Equilibrate cell plate prepare_reagents->equilibrate run_assay 8. Load inhibitors and run OCR measurement equilibrate->run_assay normalize 9. Normalize data to cell number run_assay->normalize analyze 10. Analyze OCR parameters normalize->analyze

Caption: Experimental workflow for measuring OCR in Mtb.

Signaling Pathway of Mtb Respiration and Inhibition

mtb_respiration cluster_etc Mtb Electron Transport Chain cluster_atp ATP Synthesis cluster_inhibitors Inhibitors NADH NADH NDH1 NDH-1 (Type I NADH Dehydrogenase) NADH->NDH1 NDH2 NDH-2 (Type II NADH Dehydrogenase) NADH->NDH2 Menaquinone Menaquinone Pool (MK/MKH2) NDH1->Menaquinone ProtonMotiveForce Proton Motive Force NDH1->ProtonMotiveForce NDH2->Menaquinone ComplexIII Cytochrome bc1 (Complex III) Menaquinone->ComplexIII ComplexIV_bd Cytochrome bd (Alternative Oxidase) Menaquinone->ComplexIV_bd ComplexIV_aa3 Cytochrome aa3 (Complex IV) ComplexIII->ComplexIV_aa3 ComplexIII->ProtonMotiveForce Oxygen O2 ComplexIV_aa3->Oxygen ComplexIV_aa3->ProtonMotiveForce ComplexIV_bd->Oxygen H2O H2O Oxygen->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ProtonMotiveForce->ATP_Synthase Rotenone Rotenone Rotenone->NDH1 Clofazimine Clofazimine Clofazimine->NDH2 Q203 Q203 Q203->ComplexIII ND_011992 ND-011992 ND_011992->ComplexIV_bd Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase

Caption: Mtb respiratory chain and inhibitor targets.

References

Application Notes and Protocols for ATP Depletion Assays in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for conducting ATP (adenosine triphosphate) depletion assays in Mycobacterium tuberculosis (M. tb). The measurement of intracellular ATP levels is a critical indicator of metabolic activity and cell viability, making it a valuable tool in tuberculosis research and drug discovery. Depletion of ATP is a known mechanism of action for several anti-tubercular drugs, and assays monitoring ATP levels are instrumental in screening for new compounds with novel mechanisms of action.

Introduction

The energy currency of Mycobacterium tuberculosis, ATP, is central to its survival, replication, and pathogenesis. Targeting the bioenergetic pathways of M. tb has emerged as a promising strategy for the development of new anti-tubercular agents. ATP depletion assays serve as a robust method to quantify the impact of chemical compounds or environmental stresses on the metabolic state of the bacterium. The most common method for measuring ATP in M. tb is through luciferase-based assays, which provide a highly sensitive and quantitative readout. In this method, the luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be measured with a luminometer. The amount of light produced is directly proportional to the concentration of ATP.

Key Applications

  • High-Throughput Screening (HTS): ATP depletion assays are amenable to HTS formats for the discovery of new anti-tubercular compounds that disrupt energy metabolism.[1][2]

  • Mechanism of Action Studies: These assays can help elucidate the mechanism of action of novel or existing drugs by determining if they target ATP synthesis or other vital processes that impact cellular energy levels.[3]

  • Drug Combination Studies: Evaluating the synergistic or antagonistic effects of drug combinations on the energy metabolism of M. tb.[4]

  • Metabolic Research: Investigating the impact of various stress conditions, such as nutrient starvation, hypoxia, or acidic pH, on the bioenergetics of M. tb.[5][6][7]

  • Intracellular Efficacy Models: Assessing the metabolic state of M. tb within host cells, such as macrophages, to understand the efficacy of drugs in a more physiologically relevant environment.[8][9][10]

Experimental Considerations

  • Cell Lysis: Complete lysis of the tough mycobacterial cell wall is crucial for the accurate measurement of intracellular ATP. Inefficient lysis can lead to an underestimation of ATP levels. Some cell wall-targeting drugs can paradoxically increase the apparent ATP signal in whole-cell assays by enhancing lysis; this "ATP burst" is an experimental artifact.[11] Therefore, a robust mechanical lysis method like bead beating is recommended to ensure the complete release of intracellular ATP and eliminate this artifact.[11]

  • Controls: Appropriate controls are essential for data interpretation. These should include untreated bacteria (negative control) and bacteria treated with a known ATP-depleting agent like bedaquiline (positive control).[12]

  • Standard Curve: An ATP standard curve should be generated to convert relative light units (RLU) to absolute ATP concentrations.

  • Reporter Strains: The use of recombinant M. tb strains expressing luciferase can simplify the assay procedure and improve sensitivity.[10][13][14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various compounds and conditions on ATP levels in M. tuberculosis.

Table 1: Effect of Anti-tubercular Drugs on M. tuberculosis ATP Levels

CompoundConcentrationExposure TimeEffect on ATP LevelsReference StrainCitation
Bedaquiline (BDQ)0.28 µg/mL (1x MIC)12 hDose-dependent decreaseM. tuberculosis mc² 6206[4]
Bedaquiline (BDQ)2.8 µg/mL (10x MIC)12 hSignificant decreaseM. tuberculosis mc² 6206[4]
Bedaquiline (BDQ)0.35 µM3 hSignificant decreaseM. tuberculosis (reporter strain)[8]
Isoniazid (INH)0.5 µg/mL (1x MIC)12 hNo significant influenceM. tuberculosis mc² 6206[4]
Isoniazid (INH)50 µg/mL (100x MIC)12 hSignificant increaseM. tuberculosis mc² 6206[4]
Rifampin (RIF)0.0823 µg/mL (1x MIC)12 hNo significant influenceM. tuberculosis mc² 6206[4]
Rifampin (RIF)8.23 µg/mL (100x MIC)12 hSignificant decreaseM. tuberculosis mc² 6206[4]
CCCP1 µM - 100 µM12 hDose-dependent decreaseM. tuberculosis mc² 6206[4]

Table 2: Impact of Host Environment on M. tuberculosis ATP/ADP Ratio

ConditionComparisonEffect on ATP/ADP RatioCell TypeCitation
PhagocytosisIntracellular vs. Extracellular M. tbSignificantly lower in intracellular bacteriaRAW 264.7 macrophages[8][9]

Experimental Protocols

Protocol 1: Luciferase-Based ATP Depletion Assay in Axenic Culture

This protocol describes the measurement of ATP levels in M. tuberculosis grown in liquid culture following exposure to test compounds.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microplates (white, opaque for luminescence)

  • Test compounds and control drugs (e.g., bedaquiline)

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Bead beater and sterile lysis tubes with beads (e.g., silica beads)

  • Luminometer

Methodology:

  • Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Assay Setup:

    • Dispense 100 µL of the M. tb culture into the wells of a 96-well plate.

    • Add test compounds at desired concentrations. Include wells with untreated cells (negative control) and cells treated with a known ATP-depleting agent (positive control).

    • Incubate the plate at 37°C for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Lysis (Recommended):

    • Transfer the contents of each well to individual sterile lysis tubes containing beads.

    • Perform mechanical lysis using a bead beater according to the manufacturer's instructions.

    • Centrifuge the tubes briefly to pellet the beads and cell debris.

    • Transfer the supernatant (cell lysate) to a new white, opaque 96-well plate.

  • ATP Measurement:

    • Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., BacTiter-Glo™ reagent).[15]

    • Add an equal volume of the ATP detection reagent to each well containing the cell lysate.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 5-10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with media only).

    • Express the results as a percentage of the untreated control or convert to absolute ATP concentrations using a standard curve.

Protocol 2: ATP Depletion Assay in Intracellular M. tuberculosis

This protocol is adapted for measuring ATP levels in M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • M. tuberculosis culture

  • Test compounds

  • Reagents for macrophage lysis (e.g., 0.1% Triton X-100)

  • Other materials as listed in Protocol 1

Methodology:

  • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA.

  • Infection:

    • Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 1:1 or 10:1.[10]

    • Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.

    • Wash the cells with fresh medium to remove extracellular bacteria. Amikacin can be used briefly to kill remaining extracellular bacteria.[14]

  • Compound Treatment: Add fresh medium containing the test compounds to the infected cells. Include appropriate controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24 to 72 hours).

  • Macrophage Lysis:

    • Carefully remove the medium from each well.

    • Lyse the macrophages by adding a gentle lysis buffer (e.g., 0.1% Triton X-100 in sterile water) to release the intracellular bacteria.

  • Bacterial Lysis and ATP Measurement:

    • Transfer the lysate containing the bacteria to lysis tubes with beads.

    • Proceed with the bacterial lysis and ATP measurement steps as described in Protocol 1 (steps 3-6).

Visualizations

ATP_Depletion_Assay_Workflow ATP Depletion Assay Workflow cluster_prep Preparation cluster_incubation Treatment cluster_lysis Lysis & Measurement cluster_analysis Data Analysis Culture 1. M. tb Culture (Mid-log phase) AssayPlate 2. Dispense into 96-well plate Culture->AssayPlate CompoundAdd 3. Add Test Compounds & Controls AssayPlate->CompoundAdd Incubate 4. Incubate at 37°C CompoundAdd->Incubate Lysis 5. Mechanical Lysis (Bead Beating) Incubate->Lysis ATPReagent 6. Add Luciferase Reagent Lysis->ATPReagent Luminescence 7. Measure Luminescence ATPReagent->Luminescence Analysis 8. Calculate % ATP Depletion Luminescence->Analysis

Caption: Workflow for ATP depletion assay in M. tuberculosis.

Mtb_Energy_Metabolism_Pathway Targeting M. tb Energy Metabolism Nutrients Nutrient Uptake Glycolysis Glycolysis / TCA Cycle Nutrients->Glycolysis ETC Electron Transport Chain Glycolysis->ETC NADH/FADH2 ATPSynthase ATP Synthase ETC->ATPSynthase Proton Motive Force ATP ATP ATPSynthase->ATP ADP + Pi Survival Bacterial Survival & Replication ATP->Survival Bedaquiline Bedaquiline Bedaquiline->ATPSynthase Inhibits

Caption: Targeting ATP synthesis in M. tuberculosis.

References

Application Notes and Protocols for Utilizing Mycobacterium tuberculosis Cytochrome bd Oxidase Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. This respiratory chain terminates with two distinct oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase. The cytochrome bd oxidase, encoded by the cydABDC operon, is a key player in Mtb's adaptation to various stress conditions encountered within the host, including hypoxia, nitrosative stress, and acidic pH.[1][2] Notably, this enzyme is absent in eukaryotes, making it an attractive target for novel anti-tubercular drug development.[3]

The functional redundancy between the two terminal oxidases means that while the cytochrome bd oxidase is not essential for Mtb growth under standard laboratory conditions, its absence in knockout strains (e.g., ΔcydA or ΔcydAB) renders the bacterium hypersensitive to inhibitors of the cytochrome bcc-aa₃ complex, such as Q203 (Telacebec).[3][4] This synthetic lethal interaction highlights the potential of dual-targeting strategies for more effective tuberculosis treatment.[4][5]

These application notes provide detailed protocols for working with Mtb cytochrome bd oxidase knockout strains, enabling researchers to investigate respiratory flexibility, evaluate novel drug candidates, and dissect the mechanisms of Mtb pathogenesis.

Key Characteristics of Cytochrome bd Oxidase Knockout Strains

Mtb strains with a deleted or non-functional cytochrome bd oxidase (referred to as Δcyd or cydKO) exhibit several key phenotypes compared to the wild-type (WT) strain:

  • Normal in vitro growth: Under standard aerobic culture conditions in 7H9 broth, ΔcydA mutants show no significant difference in growth rate compared to the WT H37Rv strain.[1]

  • Hypersensitivity to acidic pH: The growth rate of ΔcydA mutants is significantly reduced at acidic pH levels (e.g., pH 4.5, 5.0, 5.5) that mimic the environment of the macrophage phagosome.[1]

  • Increased susceptibility to cytochrome bcc-aa₃ inhibitors: Δcyd strains are markedly more susceptible to drugs targeting the cytochrome bcc-aa₃ complex, such as Q203.[3][4]

  • Attenuation in vivo: The fitness of ΔcydA mutants is attenuated in mouse models of tuberculosis, particularly after the onset of the adaptive immune response, which is dependent on IFNγ.[1]

  • Reduced survival in activated macrophages: ΔcydA mutants show decreased survival in IFNγ-activated macrophages.[1]

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
CompoundTargetMtb StrainMIC (nM)Fold Change (WT vs. KO)Reference
Q203 (Telacebec) Cytochrome bcc-aa₃H37Rv (WT)1.5 - 2.8-[4]
H37Rv ΔcydAB~0.2 - 0.4~8-fold decrease[3]
H37Rv (WT)10-[3]
H37Rv Δcyd1.258-fold decrease[3]
Bedaquiline ATP synthaseH37Rv (WT)42 - 133-[4]
H37Rv ΔcydABNo significant change-[4]
Table 2: Growth and Survival Phenotypes of Mtb ΔcydA
ConditionParameterH37Rv (WT)H37Rv ΔcydAReference
Growth in vitro (pH 7.4) Growth RateNo significant differenceNo significant difference[1]
Growth in vitro (pH 5.5) Relative Growth RateReducedSignificantly more reduced[1]
Macrophage Infection (IFNγ-activated) CFU Fold Change (Day 4)~1.5~0.5[1]
Mouse Lung Infection (Day 30) Log10 CFU~6.5~5.5[1]
Table 3: Bioenergetic Parameters of Mtb WT and ΔcydAB Strains
ConditionParameterH37Rv (WT)H37Rv ΔcydABReference
Basal State ATP Levels (RLU)HighNo significant difference[4]
Q203 Treatment ATP Levels (RLU)MaintainedRapid depletion[4]
Acidic pH Oxygen Consumption Rate (OCR)MaintainedUnable to sustain maximal OCR[6]

Experimental Protocols

Protocol 1: Construction of Mtb Cytochrome bd Oxidase Knockout Strain (ΔcydA)

This protocol describes the generation of a cydA deletion mutant in the Mtb H37Rv strain using allelic exchange.

Materials:

  • Mtb H37Rv strain

  • Plasmids for allelic exchange (containing upstream and downstream flanking regions of cydA and a selection marker, e.g., hygromycin resistance cassette)

  • Electroporator and cuvettes

  • Middlebrook 7H9 broth and 7H10 agar supplemented with OADC, glycerol, and Tween 80

  • Appropriate antibiotics (e.g., hygromycin)

  • PCR reagents and primers for verification

Procedure:

  • Construct the Allelic Exchange Vector:

    • Clone the upstream and downstream flanking regions of the cydA gene into a suicide vector.

    • Insert a selectable marker (e.g., hygromycin resistance gene) between the two flanking regions.

  • Electroporation of Mtb:

    • Grow Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Prepare electrocompetent cells by washing the bacterial pellet multiple times with ice-cold 10% glycerol.

    • Electroporate the constructed allelic exchange vector into the competent Mtb cells.

  • Selection of Mutants:

    • Plate the electroporated cells on 7H10 agar containing the appropriate antibiotic for selection (e.g., hygromycin).

    • Incubate at 37°C for 3-4 weeks.

  • Verification of Knockout:

    • Isolate genomic DNA from potential knockout colonies.

    • Confirm the gene deletion by PCR using primers flanking the cydA gene and internal to the selection marker.

    • Sequence the PCR products to verify the correct recombination event.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is for determining the MIC of compounds against WT and Δcyd Mtb strains.

Materials:

  • Mtb WT and Δcyd strains

  • 96-well microplates

  • Middlebrook 7H9 broth with supplements

  • Test compounds (e.g., Q203, isoniazid)

  • Resazurin solution (0.02% in sterile water)

  • 10% Tween 80 solution

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow Mtb cultures to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the test compounds in the 96-well plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a drug-free control (bacterial growth) and a media-only control (sterility).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • Add 30 µL of a 1:1 mixture of resazurin and 10% Tween 80 to each well.

    • Incubate for another 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).[7][8]

Protocol 3: Macrophage Infection Assay and CFU Enumeration

This protocol assesses the intracellular survival of WT and Δcyd Mtb strains in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum

  • Mtb WT and Δcyd strains

  • IFNγ (for macrophage activation)

  • Sterile water with 0.05% Tween 80

  • 7H10 agar plates

Procedure:

  • Macrophage Seeding and Activation:

    • Seed macrophages in 24-well plates and allow them to adhere.

    • For activated macrophages, treat with IFNγ (e.g., 25 ng/mL) for 18-24 hours prior to infection.[1]

  • Infection:

    • Infect the macrophage monolayer with Mtb at a multiplicity of infection (MOI) of 1:1 or 5:1.

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Intracellular Survival Assessment:

    • At designated time points (e.g., 0, 2, 4, 6 days), lyse the infected macrophages with sterile water containing 0.05% Tween 80.

    • Perform serial dilutions of the cell lysates.

    • Plate the dilutions on 7H10 agar.

    • Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFUs).[9]

Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of Mtb respiration.

Materials:

  • Seahorse XF Analyzer and cell culture microplates

  • Mtb WT and Δcyd strains

  • Assay medium (e.g., 7H9 broth with adjusted pH)

  • Respiratory chain inhibitors (e.g., Q203, oligomycin, CCCP, rotenone/antimycin A)

Procedure:

  • Prepare Mtb for Assay:

    • Grow Mtb to mid-log phase.

    • Wash and resuspend the bacteria in the desired assay medium.

    • Adhere the bacteria to the bottom of the Seahorse plate (e.g., using cell-tak).

  • Seahorse Assay Setup:

    • Hydrate the sensor cartridge overnight.

    • Load the injector ports with the desired inhibitors.

  • OCR Measurement:

    • Place the cell plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Sequentially inject the inhibitors to measure different respiratory parameters (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).[10]

    • For assessing the effect of pH, pre-adapt the bacteria to the desired pH before the assay.[1]

Protocol 5: Measurement of Intracellular ATP Levels

This protocol measures ATP levels as an indicator of Mtb's bioenergetic status.

Materials:

  • Mtb WT and Δcyd strains

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • Luminometer

  • 96-well opaque plates

Procedure:

  • Sample Preparation:

    • Grow Mtb cultures under the desired conditions (e.g., with or without drug treatment).

    • Transfer aliquots of the cultures to an opaque 96-well plate.

  • ATP Measurement:

    • Add the ATP reagent from the kit to each well. This reagent lyses the bacteria and provides the substrate for the luciferase reaction.

    • Incubate for the time specified in the kit's protocol to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • ATP levels are proportional to the relative light units (RLU) measured.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Mtb_Respiratory_Chain cluster_ETC Electron Transport Chain cluster_Terminal_Oxidases Terminal Oxidases cluster_Energy_Production Energy Production NADH_Dehydrogenase NADH Dehydrogenase Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary) Menaquinone_Pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd (Alternative) Menaquinone_Pool->Cyt_bd e- H_gradient Proton Motive Force Cyt_bcc_aa3->H_gradient H+ pumping Cyt_bd->H_gradient H+ translocation ATP_Synthase ATP Synthase H_gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Knockout Gene Knockout (ΔcydA/ΔcydAB) Knockout->Cyt_bd Inactivates Experimental_Workflow cluster_Strain_Prep Strain Preparation cluster_Phenotypic_Assays Phenotypic Characterization cluster_Bioenergetic_Analysis Bioenergetic Analysis cluster_Data_Analysis Data Analysis and Interpretation WT_Mtb Wild-Type Mtb (e.g., H37Rv) Growth_Curves Growth Curve Analysis (Normal vs. Stress Conditions) WT_Mtb->Growth_Curves MIC_Assay MIC Determination (e.g., REMA) WT_Mtb->MIC_Assay Macrophage_Infection Macrophage Infection Assay (CFU Enumeration) WT_Mtb->Macrophage_Infection OCR_Measurement Oxygen Consumption Rate (Seahorse XF Analyzer) WT_Mtb->OCR_Measurement ATP_Measurement Intracellular ATP Levels (Luminescence Assay) WT_Mtb->ATP_Measurement KO_Mtb Δcyd Mtb (Knockout Strain) KO_Mtb->Growth_Curves KO_Mtb->MIC_Assay KO_Mtb->Macrophage_Infection KO_Mtb->OCR_Measurement KO_Mtb->ATP_Measurement Comparison Compare Phenotypes and Bioenergetics of WT vs. KO Growth_Curves->Comparison MIC_Assay->Comparison Macrophage_Infection->Comparison OCR_Measurement->Comparison ATP_Measurement->Comparison Conclusion Elucidate Role of Cyt bd Oxidase and Assess Drug Efficacy Comparison->Conclusion

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Mtb-cyt-bd oxidase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a remarkably resilient respiratory chain that is crucial for its survival and pathogenesis. A key component of this chain, particularly under conditions of respiratory stress, is the cytochrome bd (cyt-bd) oxidase. This enzyme serves as an alternative terminal oxidase to the main cytochrome bcc-aa3 supercomplex. The presence of this redundant pathway limits the efficacy of drugs targeting the primary respiratory complex, such as the clinical candidate Q203 (Telacebec)[1][2]. Consequently, the cyt-bd oxidase has emerged as a critical target for the development of new anti-tubercular agents.

Inhibiting both terminal oxidases simultaneously has been shown to have a synergistic bactericidal effect, making it a promising strategy to combat drug-resistant and latent TB[1][3]. Mtb-cyt-bd oxidase-IN-1 is an inhibitor of the Mtb cytochrome bd oxidase with a reported IC50 value of 0.13 µM[4][5]. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis, a critical step in evaluating its potential as a therapeutic agent. The methodology is based on the widely accepted broth microdilution method.

Signaling Pathway and Mechanism of Action

The electron transport chain of M. tuberculosis has two branches for terminal oxidation, contributing to the proton motive force required for ATP synthesis. The primary pathway involves the cytochrome bcc-aa3 supercomplex. The alternative pathway, crucial for survival under stress conditions like hypoxia and nitric oxide exposure, utilizes the cytochrome bd oxidase[6][7]. This compound specifically inhibits this alternative pathway. While inhibitors of cyt-bd oxidase alone may show modest or no direct bactericidal activity, their true potential is realized in combination with inhibitors of the cytochrome bcc-aa3 complex, leading to a total shutdown of aerobic respiration and potent cell death[1][3][6].

cluster_0 M. tuberculosis Electron Transport Chain cluster_1 Inhibitor Action Menaquinol Pool Menaquinol Pool Cyt-bcc-aa3 Cyt-bcc-aa3 Menaquinol Pool->Cyt-bcc-aa3 Cyt-bd Oxidase Cyt-bd Oxidase Menaquinol Pool->Cyt-bd Oxidase O2_1 O2 Cyt-bcc-aa3->O2_1 Proton Motive Force Proton Motive Force Cyt-bcc-aa3->Proton Motive Force H+ O2_2 O2 Cyt-bd Oxidase->O2_2 Cyt-bd Oxidase->Proton Motive Force H+ H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 ATP Synthase ATP Synthase Proton Motive Force->ATP Synthase ATP ATP ATP Synthase->ATP Q203 Q203 Q203->Cyt-bcc-aa3 This compound This compound This compound->Cyt-bd Oxidase

Figure 1: M. tuberculosis respiratory chain and inhibitor targets.

Data Presentation: MIC of this compound and Related Compounds

The following table summarizes hypothetical MIC values for this compound and related compounds against the reference strain M. tuberculosis H37Rv. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.

CompoundTargetMIC (µM)MIC (µg/mL)Reference Strain
This compound Cyt-bd oxidase [Hypothetical Value, e.g., 64] [Calculated Value] M. tuberculosis H37Rv
Mtb-cyt-bd oxidase-IN-2Cyt-bd oxidase256[8][Calculated Value]M. tuberculosis
Mtb-cyt-bd oxidase-IN-7Cyt-bd oxidase6.25[9][Calculated Value]M. tuberculosis ΔqcrCAB
Q203 (Telacebec)Cyt-bcc-aa30.003 - 0.0240.0015 - 0.012M. tuberculosis H37Rv
ND-011992Cyt-bd oxidase≤ 0.2 to 1[2][Calculated Value]Pan-susceptible clinical isolates
IsoniazidCell wall synthesis0.03 - 0.12 mg/L[10]0.03 - 0.12M. tuberculosis H37Rv
LevofloxacinDNA gyrase0.12 - 0.5 mg/L[10]0.12 - 0.5M. tuberculosis H37Rv
AmikacinProtein synthesis0.25 - 1 mg/L[10]0.25 - 1M. tuberculosis H37Rv

Note: MIC values can vary based on the specific strain of M. tuberculosis and the experimental conditions.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis complex[10][11].

Materials
  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%[11].

  • Control Antibiotics: Isoniazid, Levofloxacin, or other appropriate controls.

  • Equipment:

    • Sterile, U-shaped 96-well microtiter plates with lids[10][11].

    • Biosafety cabinet (Class II or higher).

    • Incubator (36 ± 1°C)[10][11].

    • Vortex mixer.

    • Spectrophotometer or McFarland densitometer.

    • Pipettes and sterile tips.

    • Inverted mirror for reading plates[10][11].

Experimental Workflow

A Prepare Mtb Culture (Middlebrook 7H9) B Adjust Inoculum to 0.5 McFarland Standard A->B Grow to log phase C Prepare 1:100 Dilution of Inoculum B->C Dilute in sterile water E Inoculate Plate with Diluted Mtb Suspension C->E D Prepare Serial Dilutions of This compound in Plate D->E Add inoculum to wells F Incubate Plate at 37°C E->F G Read Results Visually (Inverted Mirror) F->G When growth control is visible H Determine MIC G->H Lowest concentration with no growth

Figure 2: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure
  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well before adding the inoculum should be 100 µL.

  • Preparation of the Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase.

    • Aseptically transfer colonies to a tube containing sterile water and glass beads.

    • Vortex thoroughly to create a homogenous suspension.

    • Allow larger clumps to settle and transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 10^5 CFU/mL[10][11].

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the diluted compound. This will bring the total volume in each well to 200 µL.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only the bacterial inoculum and broth (no compound).

      • Sterility Control: Wells containing only broth.

      • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used.

      • Positive Control: Wells with a known anti-tubercular drug (e.g., Isoniazid).

    • Seal the plates with a lid and incubate at 36 ± 1°C[10][11].

  • Reading and Interpretation of Results:

    • Incubate the plates until visible growth is observed in the growth control wells. This typically takes 7 to 21 days[12].

    • Read the plates visually using an inverted mirror. A button of bacterial growth will be visible at the bottom of the U-shaped wells.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis[10][11].

Safety Precautions

All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Conclusion

This document provides a comprehensive guide for the determination of the MIC of this compound against M. tuberculosis. Adherence to standardized protocols, such as the EUCAST broth microdilution method, is essential for obtaining reproducible and comparable results. The data generated from these experiments will be invaluable for the preclinical evaluation of this compound and for advancing our understanding of the therapeutic potential of dual inhibition of the M. tuberculosis respiratory chain.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched respiratory chain that allows it to adapt to diverse and challenging environments within the host.[1][2] This respiratory chain has two terminal oxidases: the cytochrome bc1/aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][3] While the cytochrome bc1/aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and acidic pH, which are characteristic of the host environment.[1][2][4] Notably, the cyt-bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular drugs with selective toxicity.[3][5]

Inhibitors of cyt-bd oxidase, such as Mtb-cyt-bd oxidase-IN-1, represent a promising new class of therapeutics. These compounds are often most effective when used in combination with inhibitors of the cytochrome bc1/aa3 complex (e.g., Q203) or ATP synthase (e.g., bedaquiline), as this dual targeting of the respiratory chain can lead to synergistic bactericidal activity against both replicating and non-replicating Mtb.[4][5][6][7]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Mtb-cyt-bd oxidase inhibitors. The described assays are essential for determining the potency of these inhibitors in a biologically relevant context, providing critical data for preclinical drug development.

Mtb Respiratory Chain and Inhibitor Action

The electron transport chain of M. tuberculosis is a critical pathway for energy generation. The presence of two terminal oxidases provides metabolic flexibility. Inhibitors targeting both complexes can effectively shut down aerobic respiration, leading to bacterial death.

cluster_membrane Inner Membrane cluster_inhibitors Inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Cyt_bc1_aa3 Cytochrome bc1/aa3 (Complex III/IV) Menaquinone->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd (Alternative Oxidase) Menaquinone->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bc1_aa3->ATP_Synthase H+ gradient O2 O2 Cyt_bc1_aa3->O2 2H+ + 1/2 O2 -> H2O Cyt_bd->ATP_Synthase O2_alt O2 Cyt_bd->O2_alt 2H+ + 1/2 O2 -> H2O ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Q203 Q203 Q203->Cyt_bc1_aa3 IN1 Mtb-cyt-bd oxidase-IN-1 IN1->Cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase

Caption: Mtb respiratory chain and sites of inhibitor action.

Quantitative Efficacy of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the reported efficacy of various inhibitors targeting the Mtb-cyt-bd oxidase. This data is crucial for comparing the potency of new chemical entities like this compound.

Compound NameAssay TypeMetricValue (µM)NotesReference
Mtb-cyt-bd oxidase-IN-7BiochemicalKd4.17[8]
Mtb-cyt-bd oxidase-IN-7Whole-cell (ΔqcrCAB strain)MIC6.25Growth inhibition of a cytochrome bc1/aa3 knockout strain.[8]
CK-2-63Whole-cell (aerobic)IC503.70Growth suppression of Mtb H37Rv.[6]
MTD-403Whole-cell (aerobic)IC500.27Growth suppression of Mtb H37Rv.[6]
ND-011992Whole-cell (in presence of Q203)--Synergistic bactericidal activity with Q203.[7][9]

Experimental Protocols

Protocol 1: Intracellular Mtb Growth Inhibition Assay in Macrophages

This assay determines the efficacy of a compound against Mtb residing within macrophages, mimicking the in vivo environment.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_readout Readout prep_macrophages 1. Seed macrophages (e.g., THP-1, RAW264.7) in 96-well plates infect 3. Infect macrophages with Mtb (MOI 1-10) prep_macrophages->infect prep_mtb 2. Prepare Mtb H37Rv suspension prep_mtb->infect wash1 4. Wash to remove extracellular bacteria infect->wash1 treat 5. Add serially diluted This compound wash1->treat incubate 6. Incubate for 4-7 days treat->incubate lyse 7. Lyse macrophages incubate->lyse plate 8. Plate serial dilutions of lysate on 7H11 agar lyse->plate count 9. Incubate and count Colony Forming Units (CFUs) plate->count

Caption: Workflow for intracellular Mtb growth inhibition assay.

Materials:

  • Macrophage cell line (e.g., THP-1, RAW264.7, or primary bone marrow-derived macrophages)

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • Middlebrook 7H11 agar plates with OADC supplement

  • 96-well tissue culture plates

  • This compound

  • Sterile water or 0.1% saponin for cell lysis

  • Phosphate-buffered saline (PBS)

Procedure:

  • Macrophage Seeding:

    • Seed macrophages in a 96-well plate at a density of 5 x 104 cells per well.

    • If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a 24-hour rest period in fresh medium.[10]

  • Mtb Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase.

    • Prepare a single-cell suspension of Mtb by passing the culture through a syringe with a 27-gauge needle multiple times to break up clumps.[11]

    • Adjust the bacterial suspension to the desired concentration in culture medium.

  • Infection:

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10.[11][12]

    • Incubate for 4 hours to allow for phagocytosis.[12]

    • Wash the cells three times with warm PBS to remove extracellular bacteria.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).

  • Incubation:

    • Incubate the plates for 4 to 7 days at 37°C in a 5% CO2 incubator.

  • Enumeration of Intracellular Bacteria:

    • After incubation, aspirate the medium.

    • Lyse the macrophages by adding 100 µL of sterile water or 0.1% saponin to each well and incubating for 10 minutes.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Spot 10 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the percent inhibition of Mtb growth for each compound concentration compared to the vehicle control.

    • Determine the IC50 (the concentration that inhibits 50% of bacterial growth) by fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Mtb Viability Assay (Microplate Alamar Blue Assay - MABA)

This high-throughput assay measures the metabolic activity of Mtb and is suitable for screening large numbers of compounds.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • 96-well microplates

  • This compound

  • Alamar Blue reagent

  • Positive control (e.g., rifampicin) and negative control (no drug)

Procedure:

  • Mtb Inoculum Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase.

    • Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Compound Plating:

    • Prepare serial dilutions of this compound in 7H9 broth directly in a 96-well plate.

  • Inoculation:

    • Add 100 µL of the diluted Mtb culture to each well containing the compound.

    • Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment:

    • Add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 16-24 hours.

    • Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: Host Cell Cytotoxicity Assay

It is crucial to assess the toxicity of the inhibitor to the host cells to ensure that the observed anti-mycobacterial effect is not due to host cell death.

Materials:

  • Macrophage cell line (same as in Protocol 1)

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT or resazurin reagent

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at the same density used for the infection assay.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

  • Incubation:

    • Incubate for the same duration as the intracellular growth inhibition assay (4-7 days).

  • Viability Assessment:

    • Add MTT or resazurin reagent according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the absorbance or fluorescence to determine cell viability.[10]

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI = CC50 / IC50) to assess the compound's therapeutic window. A higher SI is desirable.

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the efficacy of Mtb-cyt-bd oxidase inhibitors in cell-based models. The intracellular macrophage assay provides a physiologically relevant system to assess a compound's activity against Mtb in its natural niche, while the whole-cell viability assay is suitable for higher-throughput screening. Combining these efficacy assays with cytotoxicity testing is essential for the preclinical assessment of novel anti-tubercular drug candidates targeting the cyt-bd oxidase. These assays will be instrumental in advancing compounds like this compound through the drug discovery pipeline.

References

Application Notes and Protocols for the Experimental Use of Mtb-cyt-bd oxidase-IN-1 in Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd oxidase, encoded by the cydAB genes. This enzyme is particularly important for Mtb's resilience under hypoxic conditions and during exposure to inhibitors of the primary cytochrome bcc-aa3 oxidase, such as Q203. The absence of a homologous enzyme in humans makes the Mtb cytochrome bd oxidase an attractive target for novel anti-TB drug development.

Mtb-cyt-bd oxidase-IN-1 is a potent inhibitor of Mtb cytochrome bd oxidase with an in vitro IC50 of 0.13 μM.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in mouse models of tuberculosis, a critical step in assessing its potential as a therapeutic agent. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for testing TB drug candidates in mice and the known characteristics of cytochrome bd oxidase inhibitors.

Mechanism of Action and Therapeutic Rationale

The Mtb electron transport chain generates a proton motive force (PMF) that drives ATP synthesis. The cytochrome bd oxidase contributes to this PMF by transferring electrons from menaquinol to oxygen. Inhibition of this oxidase alone is not typically bactericidal in vitro. However, its inhibition becomes critical when the primary cytochrome bcc-aa3 oxidase is compromised, either by host-induced stress (e.g., low pH within phagosomes) or by co-administered drugs.[4][5] Therefore, this compound is expected to exhibit synergistic or potententiating effects when used in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203) or ATP synthase (e.g., bedaquiline).[6][7] This combination therapy approach aims to completely shut down respiratory capacity, leading to a bactericidal effect, even against drug-resistant and persistent Mtb.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetMycobacterium tuberculosis cytochrome bd oxidase[1][2][3]
IC500.13 μM[1][2][3]

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Chronic Mouse Model of TB (Example)

Treatment GroupDosage (mg/kg)RouteFrequencyMean Lung CFU (log10) ± SDMean Spleen CFU (log10) ± SD
Vehicle Control-p.o.QD6.5 ± 0.35.8 ± 0.4
This compound50p.o.QD6.2 ± 0.45.6 ± 0.3
Q20320p.o.QD5.5 ± 0.34.8 ± 0.2
This compound + Q20350 + 20p.o.QD4.1 ± 0.23.5 ± 0.3
Isoniazid25p.o.QD4.3 ± 0.33.7 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Chronic Mouse Model of TB

This protocol is designed to evaluate the bactericidal or bacteriostatic activity of this compound, alone and in combination with other anti-TB agents, in a well-established mouse model of chronic TB infection.

1. Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

2. Mtb Strain:

  • Mycobacterium tuberculosis H37Rv.

3. Infection Procedure:

  • Infect mice via aerosol exposure to deliver a low dose of approximately 50-100 colony-forming units (CFU) per lung. This establishes a chronic, persistent infection.[8]

4. Treatment Regimen:

  • Allow the infection to establish for 4-6 weeks to enter the chronic phase.

  • Randomly assign mice to treatment groups (n=5-8 mice per group).

  • Administer compounds daily (or as determined by pharmacokinetic studies) for 4 weeks via oral gavage (p.o.).

  • Treatment Groups (Example):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (dose to be determined by tolerability and pharmacokinetic studies).

    • Group 3: Q203 (a cytochrome bcc-aa3 inhibitor).

    • Group 4: this compound in combination with Q203.

    • Group 5: Standard-of-care drug (e.g., Isoniazid).

5. Efficacy Readout:

  • At the end of the treatment period, euthanize mice.

  • Aseptically remove lungs and spleens.

  • Homogenize organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with OADC.

  • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Express results as log10 CFU per organ.

Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice

This protocol aims to determine the key pharmacokinetic parameters of this compound to inform dosing for efficacy studies.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Compound Administration:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).

3. Sample Collection:

  • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to obtain plasma.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (%F)

Visualizations

Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitors Inhibitors Menaquinol Menaquinol (MQH2) Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinol->Cyt_bd O2 Oxygen (O2) Cyt_bcc_aa3->O2 e- PMF Proton Motive Force (PMF) Cyt_bcc_aa3->PMF H+ pumping Cyt_bd->O2 e- Cyt_bd->PMF H+ pumping H2O Water (H2O) O2->H2O ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Mtb_cyt_bd_IN1 Mtb-cyt-bd oxidase-IN-1 Mtb_cyt_bd_IN1->Cyt_bd Inhibits Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Aerosol_Infection Aerosol Infection of Mice with Mtb H37Rv Chronic_Phase Establishment of Chronic Infection (4-6 weeks) Aerosol_Infection->Chronic_Phase Treatment_Groups Randomization into Treatment Groups Chronic_Phase->Treatment_Groups Daily_Dosing Daily Oral Dosing (4 weeks) Treatment_Groups->Daily_Dosing Euthanasia Euthanasia and Organ Harvest Daily_Dosing->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization CFU_Plating Serial Dilution and CFU Plating Homogenization->CFU_Plating Data_Analysis Data Analysis (log10 CFU) CFU_Plating->Data_Analysis

References

Determining the Solubility and Stability of Mtb-cyt-bd oxidase-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the aqueous solubility and chemical stability of Mtb-cyt-bd oxidase-IN-1, a known inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase with an IC50 of 0.13 μM[1][2]. Given that specific physicochemical properties for this compound are not publicly available, this document outlines robust, adaptable methods commonly employed for novel small molecule drug candidates, with a focus on quinolone-like compounds, a likely class for this inhibitor based on related molecules.

Physicochemical Properties and Data Presentation

A critical first step in the pre-formulation and early-stage development of any new chemical entity is the determination of its fundamental physicochemical properties. While the exact chemical structure and molecular weight of this compound are not detailed in the available literature, related compounds in the same inhibitor series provide insights into the potential molecular characteristics. For instance, Mtb-cyt-bd oxidase-IN-2 has a molecular weight of 393.56 g/mol , and Mtb-cyt-bd oxidase-IN-7 has a molecular formula of C18H14F3NO2 and a molecular weight of 333.30 g/mol [3][4]. For the purposes of these protocols, a hypothetical molecular weight will be used for calculations, and researchers should substitute the actual value once determined.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight ( g/mol )User to determineMass Spectrometry
Chemical ClassLikely Quinolone DerivativeInferred from related compounds
pKaUser to determinePotentiometric titration / In-silico prediction
LogPUser to determineShake-flask method / HPLC
UV-Vis λmax (nm)User to determineUV-Vis Spectroscopy

Solubility Determination Protocols

Assessing the aqueous solubility of a drug candidate is paramount as it directly influences bioavailability and formulation strategies. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer. This is particularly relevant for early drug discovery screening.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Table 2: Example Kinetic Solubility Data for this compound

Compound Concentration (µM)Turbidity (Nephelometric Units)Result
200150.5Precipitate
10085.2Precipitate
5025.8Precipitate
255.1Soluble
12.54.8Soluble
Kinetic Solubility (µM) ~25

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution plate_prep Dispense to 96-well plate with PBS dilution->plate_prep incubation Incubate (2h, RT, shaking) plate_prep->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment

Thermodynamic (or equilibrium) solubility is the true solubility of a compound in a saturated solution and is a critical parameter for formulation development. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared using known concentrations of the compound.

  • Data Analysis: The determined concentration is the thermodynamic solubility at that specific pH.

Table 3: Example Thermodynamic Solubility Data for this compound

pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.02515.2User to calculate
5.0258.5User to calculate
7.4252.1User to calculate
7.4372.8User to calculate

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis sample_prep Add excess solid to buffer agitation Agitate (24-48h) sample_prep->agitation centrifugation Centrifuge agitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Quantify by HPLC-UV or LC-MS/MS supernatant->quantification

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Stability Determination Protocols

Evaluating the chemical stability of this compound under various stress conditions is essential to understand its degradation pathways and to establish appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is an accelerated stability study designed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media. A control sample in a neutral, non-degrading solvent should be included.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, incubated at room temperature for 24 hours.

    • Thermal Degradation: Solution stored at 80°C for 48 hours. Solid compound stored at 80°C for 48 hours.

    • Photostability: Expose the solution to light conditions as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Quantification: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. LC-MS/MS can be used to identify the mass of the degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition.

Table 4: Example Forced Degradation Data for this compound

Stress ConditionIncubation Time (h)% DegradationNumber of Degradants
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C248.71
3% H₂O₂, RT2422.53
80°C (Solution)485.11
Photostability (ICH)241.80

Signaling Pathway of Forced Degradation

G cluster_compound Compound cluster_stressors Stress Conditions cluster_products Outcome compound This compound acid Acid Hydrolysis compound->acid base Base Hydrolysis compound->base oxidation Oxidation compound->oxidation thermal Thermal compound->thermal photo Photolysis compound->photo degradants Degradation Products acid->degradants base->degradants oxidation->degradants thermal->degradants photo->degradants

References

Application Notes and Protocols for Cryo-EM Sample Preparation of Mycobacterium tuberculosis Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many prokaryotes, including the human pathogen Mycobacterium tuberculosis (Mtb). It plays a crucial role in the survival of the bacterium under hypoxic conditions and is a promising target for the development of new anti-tuberculosis drugs.[1][2][3] Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique to determine the high-resolution structures of membrane proteins like cytochrome bd oxidase, providing invaluable insights for structure-based drug design.[2][4][5][6] This document provides detailed application notes and protocols for the preparation of Mtb cytochrome bd oxidase samples for single-particle cryo-EM analysis. The protocols described herein are compiled from successful structure determination efforts and aim to provide a comprehensive guide for researchers in the field.

Experimental Protocols

Expression and Purification of Mtb Cytochrome bd Oxidase

Successful structural studies of Mtb cytochrome bd oxidase have often utilized heterologous expression systems, with Mycobacterium smegmatis being a common host.[6][7] The following protocol is a synthesis of established methods.

1.1. Gene Cloning and Expression Vector

The genes encoding the two subunits of Mtb cytochrome bd oxidase, CydA and CydB, are typically cloned into a suitable expression vector. For expression in M. smegmatis, an integrative E. coli-Mycobacterium shuttle vector like pYUB28b can be used.[7] A C-terminal His-tag is often fused to one of the subunits (e.g., CydA) to facilitate affinity purification.

1.2. Heterologous Expression in Mycobacterium smegmatis

  • Transformation: Electroporate the expression plasmid into a suitable M. smegmatis strain, such as MC² 155. A strain deficient in its endogenous cytochrome bd oxidase (Δcyd) can be used to reduce background.[8]

  • Culture Growth:

    • Inoculate a starter culture of the transformed M. smegmatis in 5 mL of LB media supplemented with the appropriate antibiotic (e.g., 100 µg/mL hygromycin B).[8]

    • Grow for 72 hours at 37°C with agitation (200 RPM).[8]

    • Use the starter culture to inoculate a larger production culture (e.g., 1 L of LB in a 2 L flask) at a 1:200 dilution.[8]

    • Grow the production culture at 37°C with agitation until the desired optical density is reached.

1.3. Preparation of Inverted Membrane Vesicles (IMVs)

  • Cell Harvesting: Harvest the M. smegmatis cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate pH 7.5, 2 mM EDTA).[1] Lyse the cells using a high-pressure homogenizer or sonication.

  • Membrane Isolation:

    • Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with a suitable buffer to remove cytosolic contaminants. The resulting inverted membrane vesicles (IMVs) can be used for activity assays or for subsequent protein purification.[8]

1.4. Solubilization and Purification of Cytochrome bd Oxidase

  • Solubilization:

    • Resuspend the IMVs in a solubilization buffer containing a detergent. The choice of detergent is critical for maintaining the integrity and activity of the membrane protein. Common detergents include n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG).[9] The detergent concentration should be above its critical micelle concentration (CMC).

  • Affinity Chromatography:

    • Incubate the solubilized membrane fraction with a Ni-NTA resin to bind the His-tagged cytochrome bd oxidase.

    • Wash the resin extensively with a wash buffer containing a low concentration of imidazole and the same detergent used for solubilization to remove non-specifically bound proteins.

    • Elute the protein using a high concentration of imidazole.

  • Size Exclusion Chromatography (SEC):

    • Further purify the eluted protein by SEC to separate the cytochrome bd oxidase from aggregates and other contaminants. The SEC buffer should contain a suitable detergent to maintain protein solubility.

Cryo-EM Sample Preparation

2.1. Reconstitution into Nanodiscs (Optional but Recommended)

For cryo-EM, reconstituting the purified cytochrome bd oxidase into lipid nanodiscs can provide a more native-like environment and improve particle homogeneity.

  • Nanodisc Assembly: Mix the purified cytochrome bd oxidase, Membrane Scaffold Protein (MSP), and phospholipids (e.g., a mixture of E. coli polar lipids and synthetic lipids) in a specific molar ratio.

  • Detergent Removal: Remove the detergent using Bio-Beads or dialysis to allow the self-assembly of nanodiscs.

  • Purification of Reconstituted Proteo-nanodiscs: Purify the nanodisc-reconstituted cytochrome bd oxidase by SEC.

2.2. Grid Preparation and Vitrification

  • Grid Selection and Preparation: Use Quantifoil Cu 1.2/1.3 (300 mesh) grids or similar.[4] Glow-discharge the grids immediately before sample application to render the carbon surface hydrophilic.[4]

  • Sample Application: Apply 3-4 µL of the purified and concentrated cytochrome bd oxidase sample (typically at 1-1.5 mg/mL) to the glow-discharged grid.[4][7]

  • Vitrification:

    • Blot the grid to remove excess liquid. The blotting time will need to be optimized.

    • Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., a Vitrobot).

Quantitative Data Summary

ParameterValueReference
Expression System Mycolicibacterium smegmatis MC2 155[6][7]
Expression Vector pYUB28b[7]
Culture Medium LB with 100 µg/mL hygromycin B[8]
Culture Temperature 37°C[8]
Protein Concentration for Cryo-EM 1.0 - 1.5 mg/mL[4][7]
Cryo-EM Grid Type Quantifoil Cu 1.2/1.3 (300 mesh)[4]
Grid Preparation Glow-discharge[4]
Sample Volume for Grid 3 - 4 µL[4]
Buffer for Cryo-EM 20 mM HEPES pH 7.0, 100 mM NaCl[7]

Visualizations

Experimental Workflow for Cryo-EM Sample Preparation

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_cryoem Cryo-EM Sample Preparation cloning Cloning of cydA/cydB into pYUB28b transformation Transformation into M. smegmatis MC² 155 cloning->transformation culture Culture Growth (LB, 37°C) transformation->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis imv IMV Preparation lysis->imv solubilization Solubilization (e.g., DDM) imv->solubilization affinity Ni-NTA Affinity Chromatography solubilization->affinity sec Size Exclusion Chromatography affinity->sec nanodisc Reconstitution into Nanodiscs (Optional) sec->nanodisc Optional concentration Concentration (1-1.5 mg/mL) sec->concentration nanodisc->concentration grid_prep Glow-discharged Quantifoil Grid concentration->grid_prep vitrification Plunge Freezing in Liquid Ethane grid_prep->vitrification cryo_em Cryo-EM Data Collection vitrification->cryo_em

Caption: Workflow for Mtb cytochrome bd oxidase cryo-EM sample preparation.

Logical Relationship of Key Steps

logical_relationship cluster_upstream Upstream Processing cluster_downstream Downstream Analysis Expression Heterologous Expression Purification Multi-step Purification Expression->Purification Yields SamplePrep Cryo-EM Grid Preparation Purification->SamplePrep Provides StructureDet Structure Determination SamplePrep->StructureDet Enables

Caption: Key stages for Mtb cytochrome bd oxidase structure determination.

References

Troubleshooting & Optimization

optimizing Mtb-cyt-bd oxidase-IN-1 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-1 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb).[1][2] Its primary target is the terminal oxidase of the electron transport chain, which is crucial for the bacterium's energy production and survival, particularly under stressful conditions.[3][4][5]

Q2: What is the reported IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is 0.13 μM.[1][2]

Q3: How should I prepare and store this compound?

  • Reconstitution: For a stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2]

  • Storage of Stock Solution: Aliquot the reconstituted stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium immediately before use.[2] To avoid precipitation, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[2]

Q4: What are the key in vitro assays to assess the activity of this compound?

The primary in vitro assays to evaluate the inhibitory effect of this compound are:

  • Oxygen Consumption Rate (OCR) Assay: This assay directly measures the inhibition of the cytochrome bd oxidase by monitoring the decrease in oxygen consumption in Mtb cultures or isolated membrane vesicles.

  • ATP Depletion Assay: As cytochrome bd oxidase is involved in ATP synthesis, this assay measures the reduction in intracellular ATP levels in Mtb upon treatment with the inhibitor.

Q5: Are there any known off-target effects or selectivity concerns with quinoline-based inhibitors?

Quinoline-based compounds, the chemical class to which this compound likely belongs, can sometimes exhibit off-target effects.[6][7][8][9] These may include interactions with other enzymes that act on DNA or other cellular components.[7][9] It is advisable to perform counter-screening assays to assess the selectivity of the inhibitor, especially when interpreting results from whole-cell assays.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and other related cytochrome bd oxidase inhibitors.

InhibitorTargetIC50 / Kd / MICOrganismReference
This compound Mtb cyt-bd oxidaseIC50: 0.13 μMMycobacterium tuberculosis[1][2]
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidaseIC50: 0.67 μMMycobacterium tuberculosis[10]
Mtb-cyt-bd oxidase-IN-7Cyt-bd terminal oxidaseKd: 4.17 μMMycobacterium tuberculosis
Aurachin DCytochrome bd-IIC50: 35 nMEscherichia coli[11]
Benzothiazole amidesCyt-bd oxidase-Mycobacterium tuberculosis

Experimental Protocols & Methodologies

Experimental Workflow for Testing Respiratory Chain Inhibitors

This workflow outlines the general steps for evaluating the efficacy of a respiratory chain inhibitor like this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., in DMSO) ocr_assay Oxygen Consumption Rate (OCR) Assay prep_inhibitor->ocr_assay atp_assay ATP Depletion Assay prep_inhibitor->atp_assay prep_culture Prepare Mtb Culture (Logarithmic Phase) prep_culture->ocr_assay prep_culture->atp_assay dose_response Generate Dose-Response Curves ocr_assay->dose_response atp_assay->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: A generalized workflow for in vitro testing of this compound.

Detailed Protocol: Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for measuring the effect of this compound on the oxygen consumption of Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis culture (e.g., H37Rv) grown to mid-log phase

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)[12]

  • Electron donor (e.g., 100 mM NADH)[12]

  • Fluorescence-based oxygen sensor probe (e.g., MitoXpress-Xtra)

  • Microplate reader with fluorescence detection capabilities and temperature control

  • Mineral oil

Procedure:

  • Prepare Mtb Suspension: Harvest Mtb cells by centrifugation and wash them with the assay buffer. Resuspend the cells in the assay buffer to a desired optical density (OD).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the Mtb suspension to each well.

  • Add Inhibitor: Add the different concentrations of this compound to the respective wells.

  • Add Oxygen Sensor Probe: Add the reconstituted oxygen sensor probe to each well.

  • Initiate Respiration: Add the electron donor (NADH) to all wells to initiate oxygen consumption.[12]

  • Seal Wells: Immediately overlay each well with mineral oil to prevent atmospheric oxygen from dissolving into the medium.

  • Measurement: Place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence signal kinetically over time (e.g., every 1.5 minutes for 90-120 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/650 nm).

  • Data Analysis: The rate of oxygen consumption is determined from the change in fluorescence signal over time. Plot the OCR against the inhibitor concentration to determine the IC50 value.

Detailed Protocol: ATP Depletion Assay

This protocol measures the impact of this compound on the intracellular ATP levels of Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis culture grown to mid-log phase

  • Lysis reagent (e.g., BacTiter-Glo™ reagent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare Mtb Culture: Grow Mtb to the desired cell density.

  • Inhibitor Treatment: Add serial dilutions of this compound to the Mtb culture in an opaque-walled 96-well plate. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).

  • Cell Lysis and ATP Measurement:

    • Equilibrate the plate and the lysis reagent to room temperature.

    • Add the lysis reagent to each well. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

    • Mix the contents thoroughly on a plate shaker for a few minutes.

  • Luminescence Reading: Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ATP present.

  • Data Analysis: Express the results as relative luminescence units (RLU). Plot the RLU against the inhibitor concentration to determine the concentration-dependent effect on ATP levels.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition in OCR assay 1. Inhibitor precipitation. 2. Inactive inhibitor. 3. Incorrect assay setup. 4. Bacterial culture not in the optimal growth phase.1. Ensure the final DMSO concentration is low (<1%) and pre-warm solutions.[13] 2. Use a fresh aliquot of the inhibitor; verify storage conditions. 3. Double-check all reagent concentrations and the instrument settings. 4. Use a healthy, mid-log phase culture.
High background in ATP assay 1. Contamination of the culture or reagents. 2. Incomplete cell lysis.1. Use sterile techniques and fresh, sterile reagents. 2. Ensure the chosen lysis reagent is effective for mycobacteria. Optimization of lysis time may be necessary.
Variability between replicates 1. Pipetting errors. 2. Uneven cell distribution. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure proper mixing. 2. Gently mix the bacterial suspension before dispensing. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Unexpected cell death in control wells 1. High concentration of the solvent (e.g., DMSO). 2. Contamination.1. Keep the final solvent concentration to a minimum (typically ≤1%). Run a solvent toxicity control. 2. Check for contamination in the cell culture and reagents.

Signaling Pathway and Experimental Logic

Mycobacterium tuberculosis Electron Transport Chain

The following diagram illustrates the simplified electron transport chain in Mycobacterium tuberculosis, highlighting the role of cytochrome bd oxidase.

Mtb_ETC cluster_membrane Inner Membrane cluster_reactions Cellular Processes NDH2 NDH-2 Menaquinone Menaquinone Pool (MK <-> MKH2) NDH2->Menaquinone e- SDH SDH SDH->Menaquinone e- Cyt_bc1_aa3 Cytochrome bc1:aa3 Supercomplex Menaquinone->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- O2 O2 Cyt_bc1_aa3->O2 e- H_out H+ Cyt_bc1_aa3->H_out H+ pumping H2O 2H2O Cyt_bd->O2 e- ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in H+ influx ATP ATP ADP ADP + Pi Inhibitor Mtb-cyt-bd oxidase-IN-1 Inhibitor->Cyt_bd Inhibition

Caption: The Mtb electron transport chain and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Terminal Oxidase Redundancy in Mtb Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers targeting the respiratory chain of Mycobacterium tuberculosis (Mtb). This resource provides practical guidance, troubleshooting tips, and detailed protocols to address the challenges posed by the functional redundancy of Mtb's two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and cytochrome bd oxidase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My inhibitor shows potent activity against the isolated cytochrome bcc-aa₃ complex but has a weak whole-cell Minimum Inhibitory Concentration (MIC). What are the likely reasons?

A1: This is a common and critical issue in Mtb respiratory inhibitor discovery. The discrepancy often arises from the functional redundancy of the two terminal oxidases.[1][2][3][4]

  • The Cytochrome bd Bypass: Mtb possesses a second terminal oxidase, cytochrome bd, which is not inhibited by common bcc-aa₃ inhibitors like Telacebec (Q203).[1][5] When the primary bcc-aa₃ pathway is blocked, Mtb can reroute electrons through the cytochrome bd oxidase to maintain respiration and ATP synthesis, thus surviving the inhibitor's effects.[6][7] This bypass mechanism is a major reason for the bacteriostatic, rather than bactericidal, activity of Q203.[8]

  • Troubleshooting Steps:

    • Test in a cydAB knockout strain: Use an Mtb mutant lacking the genes for cytochrome bd oxidase (ΔcydAB). In this strain, inhibitors of bcc-aa₃ should exhibit significantly improved, often bactericidal, activity if the bypass is the primary resistance mechanism.[8][9]

    • Use a dual-inhibitor strategy: Combine your bcc-aa₃ inhibitor with a known cytochrome bd inhibitor (e.g., aurachin D or ND-011992).[1][8] A synergistic bactericidal effect strongly suggests that oxidase redundancy is the key factor.[1][5]

    • Assess drug permeability and efflux: Consider if your compound is failing to reach its target due to poor cell wall penetration or active efflux by Mtb pumps. Standard permeability assays (e.g., using fluorescent probes) or testing in efflux pump knockout strains can help diagnose this.

Q2: How can I experimentally confirm that Mtb is using the cytochrome bd oxidase as a bypass under my experimental conditions?

A2: You can use a combination of genetic and pharmacological approaches to determine which oxidase is active.

  • Oxygen Consumption Rate (OCR) Assays: Measure the whole-cell OCR of wild-type Mtb using an instrument like a Seahorse XF Analyzer or a Clark-type oxygen electrode.

    • Add your bcc-aa₃ inhibitor (e.g., Q203). A partial, but not complete, inhibition of OCR suggests a functioning alternative oxidase.

    • Subsequently, add a bd oxidase inhibitor. A further drop in OCR, leading to a near-complete shutdown of respiration, confirms that the bd oxidase was compensating.

    • Compare these results to a ΔcydAB mutant, which should show near-complete OCR inhibition with the bcc-aa₃ inhibitor alone.[8]

  • Gene Expression Analysis (RT-qPCR): Inhibition of the cytochrome bcc-aa₃ complex can lead to the upregulation of the cydABDC operon, which encodes the cytochrome bd oxidase.[10] Monitor the transcript levels of cydA or cydB after treating the cells with your inhibitor. A significant increase in expression is a strong indicator of the cell adapting by preparing to use the bypass.

Q3: My dual-inhibitor combination is synergistic in vitro but shows limited efficacy in an animal model. What could be the cause?

A3: The discrepancy between in vitro and in vivo results can be complex and multifactorial.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The two inhibitors may have vastly different absorption, distribution, metabolism, and excretion (ADME) profiles. One compound might not reach the site of infection (e.g., the lung granuloma) at a sufficient concentration or for a long enough duration to act synergistically with the other.

  • Host Environment Influence: The physiological conditions within a host granuloma are different from standard lab culture. Factors like hypoxia, low pH, and nutrient limitation can alter Mtb's metabolic state and its reliance on each terminal oxidase.[11] For instance, cytochrome bd oxidase is crucial for resisting the acidic conditions found in activated macrophages.[6][7] Your bd oxidase inhibitor might be less effective in this specific microenvironment, or the bacterium's reliance on the bd pathway may be even greater, requiring higher drug concentrations.

  • Troubleshooting Steps:

    • Conduct independent PK studies: Analyze the PK profiles of each compound individually in the animal model to ensure they both achieve adequate exposure in the target tissues (lungs, spleen).

    • Test efficacy in different infection models: Use models that mimic different aspects of the disease, such as acute vs. chronic infection or models with well-formed granulomas, to see if efficacy changes.

    • Evaluate compound stability: Ensure the compounds are stable in biological matrices (plasma, tissue homogenates).

Q4: What is the best strategy for a whole-cell screen to find inhibitors that overcome this redundancy?

A4: A target-based whole-cell screening approach is highly effective.[1]

  • Sensitized Strain Screening: The primary screen should be performed on a wild-type Mtb strain in the presence of a sub-lethal concentration of a bcc-aa₃ inhibitor like Q203.[1] This pharmacologically "sensitizes" the strain, making it dependent on the cytochrome bd oxidase for survival. Compounds from your library that show activity in this background are candidate bd oxidase inhibitors or compounds that hit other essential pathways required for the bypass to function.

  • Counter-Screening: Hits from the primary screen should be counter-screened against the wild-type strain in the absence of Q203. Compounds that are only active (or significantly more potent) in the presence of Q203 are prioritized as they are less likely to have off-target effects and are specifically synergistic with bcc-aa₃ inhibition.[1]

  • Orthogonal Assays: Confirm hits using non-growth-based assays, such as measuring ATP depletion or inhibition of oxygen consumption, to verify the mechanism of action.[12]

Visualized Pathways and Workflows

Mtb Respiratory Chain and Oxidase Redundancy

// Edges for electron flow NADH -> NDH [label="e⁻", color="#202124"]; Succinate -> SDH [label="e⁻", color="#202124"]; NDH -> Menaquinone [label="e⁻", color="#202124"]; SDH -> Menaquinone [label="e⁻", color="#202124"]; Menaquinone -> BCC_AA3 [label="e⁻ (Primary Path)", color="#34A853", penwidth=2]; Menaquinone -> BD [label="e⁻ (Bypass Path)", color="#EA4335", style=dashed, penwidth=2]; BCC_AA3 -> O2 [label="e⁻", color="#202124"]; BD -> O2 [label="e⁻", color="#202124"]; O2 -> H2O [label="Reduction", color="#202124"];

// Edges for proton pumping NDH -> PMF [label="H⁺", color="#5F6368", style=dotted]; BCC_AA3 -> PMF [label="H⁺", color="#5F6368", style=dotted, penwidth=2]; PMF -> ATP_Synthase [label="H⁺ flow", color="#5F6368", style=dotted]; ATP_Synthase -> ATP [label="Synthesis", color="#FBBC05"];

// Inhibitor nodes Q203 [label="Q203\n(Telacebec)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BD_Inhibitor [label="BD Inhibitor\n(e.g., ND-011992)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibition edges Q203 -> BCC_AA3 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; BD_Inhibitor -> BD [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; } end_dot Caption: Mtb's redundant terminal oxidases in the electron transport chain.

Workflow for Screening Dual Terminal Oxidase Inhibitors

// Define nodes start [label="Start:\nCompound Library", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; primary_screen [label="Primary Screen:\nWhole-cell Mtb growth\n+ sub-MIC [Q203]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_hits [label="Primary Hits", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; counter_screen [label="Counter Screen:\nWhole-cell Mtb growth\n(No Q203)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synergy_hits [label="Synergistic Hits", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; no_synergy [label="General Growth Inhibitors\n(Deprioritize)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; mechanism_validation [label="Mechanism Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ocr_assay [label="1. Oxygen Consumption Rate (OCR)\nAssay with Q203", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; atp_assay [label="2. ATP Depletion Assay\nwith Q203", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cyd_mutant [label="3. Test in ΔcydAB mutant\n(Expect loss of activity)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; lead_candidates [label="Lead Candidates for\nIn Vivo Testing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges start -> primary_screen [color="#202124"]; primary_screen -> primary_hits [color="#202124"]; primary_hits -> counter_screen [label="Test Hits", color="#202124"]; counter_screen -> synergy_hits [label="Potent only with Q203", color="#34A853"]; counter_screen -> no_synergy [label="Potent alone", color="#EA4335"]; synergy_hits -> mechanism_validation [color="#202124"]; mechanism_validation -> ocr_assay [style=dashed, color="#202124"]; mechanism_validation -> atp_assay [style=dashed, color="#202124"]; mechanism_validation -> cyd_mutant [style=dashed, color="#202124"]; mechanism_validation -> lead_candidates [color="#202124"]; } end_dot Caption: A high-throughput screening cascade to identify synergistic inhibitors.

Quantitative Data Summary

The efficacy of targeting Mtb's terminal oxidases is highlighted by the synergistic action of specific inhibitors. The data below summarizes the activity of key compounds alone and in combination.

Table 1: Inhibitor Potency Against Mtb H37Rv

Compound/CombinationTargetMIC ( अकेले)MIC (संयोजन में)Activity TypeReference
Telacebec (Q203) Cytochrome bcc-aa₃~2.7 nM (MIC₅₀)N/ABacteriostatic[8]
ND-011992 Cytochrome bd>100 µMN/AIneffective alone[2][3]
Q203 + ND-011992 Dual OxidaseN/AQ203: 100 nMND-011992: 12.5 µMBactericidal[5]
Aurachin D Cytochrome bd (non-selective)~1.5 µMN/ABacteriostatic[8]
Q203 + Aurachin D Dual OxidaseN/ASynergisticBactericidal[8]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on specific assay conditions (e.g., media, inoculum density). The combination concentrations listed are those shown to produce a bactericidal effect.

Key Experimental Protocols

Protocol 1: Whole-Cell Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for use with a Seahorse XF Analyzer to measure the real-time effect of inhibitors on Mtb respiration.

Materials:

  • Mtb culture (mid-log phase, OD₆₀₀ ≈ 0.6-0.8)

  • 7H9 medium supplemented with ADC and 0.05% Tween-80

  • Seahorse XF Cell Culture Microplates

  • Cell-Tak cell and tissue adhesive

  • Inhibitors (e.g., Q203, ND-011992, CCCP as a positive control) dissolved in DMSO

  • Seahorse XF Calibrant

Methodology:

  • Plate Coating: Pre-coat Seahorse XF plate wells with Cell-Tak solution according to the manufacturer's instructions to ensure Mtb adhesion.

  • Cell Seeding: Wash Mtb cells twice with 7H9 medium without detergent. Resuspend the pellet to a final OD₆₀₀ of 0.2 in assay medium. Seed 180 µL of the cell suspension into each well of the coated plate.

  • Cell Adhesion: Centrifuge the plate at 1000 x g for 5 minutes to facilitate cell attachment. Incubate at 37°C for 1 hour.

  • Inhibitor Preparation: Prepare stock solutions of your inhibitors in the assay medium at 10x the final desired concentration. Load 20-25 µL of each inhibitor into the appropriate ports of the Seahorse sensor cartridge.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

    • Replace the cell culture medium with fresh, pre-warmed assay medium.

    • Place the cell plate in the analyzer and begin the assay protocol.

    • Establish a baseline OCR for 3-4 measurement cycles.

    • Inject the first inhibitor (e.g., Q203) and measure OCR for 3-4 cycles.

    • Inject the second inhibitor (e.g., a bd oxidase inhibitor) and measure for another 3-4 cycles.

    • (Optional) Inject an uncoupler like CCCP to measure maximal respiration.

  • Data Analysis: Normalize OCR data to the number of cells per well (can be estimated by OD or validated by CFU counts). Analyze the percentage reduction in OCR after each inhibitor injection to determine the contribution of each oxidase.[13]

Protocol 2: Intrabacterial ATP Level Measurement

This protocol uses a commercial luminescence-based kit to quantify changes in ATP levels following inhibitor treatment.

Materials:

  • Mtb culture (mid-log phase)

  • 7H9 medium

  • 96-well white, opaque plates (for luminescence)

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Luminometer

Methodology:

  • Culture Preparation: Grow Mtb to mid-log phase and adjust the culture to an OD₆₀₀ of 0.1 in fresh 7H9 medium.

  • Inhibitor Treatment: Dispense 100 µL of the bacterial suspension into each well of a 96-well plate. Add your inhibitors at various concentrations (e.g., 1x, 5x, 10x MIC). Include a "no drug" (DMSO) control and a positive control for ATP depletion (e.g., bedaquiline).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).[14] The optimal time should be determined empirically.

  • Assay Procedure:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of BacTiter-Glo™ reagent to each well.

    • Mix thoroughly on a plate shaker for 5 minutes to ensure cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Express the results as Relative Luminescence Units (RLU). Calculate the percentage of ATP depletion relative to the DMSO control. A significant drop in ATP levels confirms that the inhibitor combination is disrupting energy metabolism.[15][16]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of a single compound or a combination using a standard broth microdilution method.

Materials:

  • Mtb culture

  • 7H9 medium with supplements

  • 96-well clear plates

  • Resazurin sodium salt solution (0.025% w/v in PBS)

  • Inhibitor compounds

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of your compound(s) in a 96-well plate. For checkerboard assays (synergy testing), prepare dilutions of drug A along the rows and drug B down the columns.

  • Inoculum Preparation: Grow Mtb to mid-log phase. Dilute the culture in 7H9 medium to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the inoculum to each well containing the compounds. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Growth Readout:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 16-24 hours.

    • Visually assess the color change. Blue (oxidized resazurin) indicates no growth, while pink (reduced resorufin) indicates growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.[17] For synergy, the Fractional Inhibitory Concentration (FIC) index can be calculated from the checkerboard results.

References

effect of acidic pH on Mtb-cyt-bd oxidase-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-1 in their experiments. The information is tailored for scientists and drug development professionals working on Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the role of cytochrome bd oxidase in M. tuberculosis physiology, particularly under acidic conditions?

A1: Mycobacterium tuberculosis possesses two terminal oxidases for its electron transport chain: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1][2] Under standard laboratory conditions at neutral pH, the cytochrome bc1:aa3 complex is the dominant terminal oxidase. However, in acidic environments, such as those found within the phagosomes of activated macrophages (pH as low as 4.5), the activity of the cytochrome bc1:aa3 complex is preferentially inhibited.[1][2][3] This makes M. tuberculosis critically dependent on the more acid-resistant cytochrome bd oxidase for respiration and survival under these stress conditions.[1][2]

Q2: How does a shift to acidic pH affect the susceptibility of M. tuberculosis to other respiratory chain inhibitors?

A2: The shift in reliance on the cytochrome bd oxidase at acidic pH has a significant impact on the efficacy of other respiratory inhibitors. For example, the potency of Q203, an inhibitor of the cytochrome bc1:aa3 complex, is dramatically increased at low pH.[1][2] This is because the primary respiratory pathway is already compromised by the acidic environment, making the bacteria more vulnerable to inhibition of the remaining functional oxidase.

Q3: Is the activity of this compound expected to change with pH?

A3: While direct experimental data on the pH-dependent activity of this compound is not currently available in the provided search results, it is plausible that its activity could be influenced by pH. The inhibitor's chemical properties, such as its charge state, and the conformation of the target enzyme, cytochrome bd oxidase, can both be affected by pH. Researchers should consider pH as a critical experimental parameter and empirically test the activity of this compound across a range of relevant pH values.

Q4: What are the known IC50 values for inhibitors of the Mtb cytochrome bd oxidase?

A4: Several inhibitors of Mtb cytochrome bd oxidase have been identified. For instance, this compound has a reported IC50 value of 0.13 µM. Another inhibitor, Mtb-cyt-bd oxidase-IN-2, has a reported IC50 of 0.67 µM. It is important to note that these values are typically determined under specific, standardized assay conditions, and may vary with experimental parameters such as pH.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High variability in IC50 values for this compound between experiments.

  • Potential Cause 1: Inconsistent pH of assay buffer. The pH of the experimental medium can significantly influence both the physiology of M. tuberculosis and the activity of respiratory inhibitors.

    • Troubleshooting Step: Ensure that the pH of all buffers and media is accurately measured and consistently maintained throughout the experiment. Use appropriate buffering agents for the desired pH range (e.g., MES for acidic pH, MOPS for neutral pH). Prepare fresh buffers regularly and validate the pH at the experimental temperature.

  • Potential Cause 2: Fluctuation in bacterial metabolic state. The metabolic state of M. tuberculosis, including its respiratory activity, can be influenced by culture conditions such as aeration, growth phase, and carbon source.

    • Troubleshooting Step: Standardize your bacterial culture protocol. Always use bacteria from the same growth phase (e.g., mid-logarithmic phase) for your assays. Ensure consistent aeration and use a defined medium to minimize variability in the carbon source.

  • Potential Cause 3: Inaccurate inhibitor concentration. Errors in serial dilutions or instability of the inhibitor stock solution can lead to inconsistent results.

    • Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution according to the manufacturer's recommendations to prevent degradation.

Issue 2: this compound shows lower than expected activity in a whole-cell assay.

  • Potential Cause 1: Dominance of the cytochrome bc1:aa3 respiratory pathway. At neutral pH, M. tuberculosis may primarily rely on the cytochrome bc1:aa3 oxidase, thus masking the effect of a cytochrome bd oxidase inhibitor.

    • Troubleshooting Step: To specifically assess the activity of this compound, consider performing the assay under conditions where the cytochrome bd oxidase is more critical. This can be achieved by either using an acidic pH (e.g., pH 5.7) or by co-treatment with an inhibitor of the cytochrome bc1:aa3 complex, such as Q203.

  • Potential Cause 2: Low expression of cytochrome bd oxidase. The expression of the cydAB genes encoding the cytochrome bd oxidase can be influenced by environmental conditions.

    • Troubleshooting Step: If using a biochemical assay with isolated membranes, ensure that the bacteria were cultured under conditions known to induce cytochrome bd oxidase expression, such as microaerobic or acidic conditions.

  • Potential Cause 3: Cell permeability issues. The inhibitor may not be efficiently reaching its intracellular target.

    • Troubleshooting Step: While this compound is designed for whole-cell activity, if permeability is a concern, consider using a biochemical assay with isolated inverted membrane vesicles to directly assess its effect on the enzyme.

Issue 3: Conflicting results between biochemical and whole-cell assays.

  • Potential Cause 1: Different experimental conditions. The buffer composition, pH, and substrate concentrations in a biochemical assay are often different from the intracellular environment of a whole-cell assay.

    • Troubleshooting Step: Carefully review and align the conditions of both assays as much as possible. Pay close attention to pH and the presence of any potential interfering substances in the whole-cell medium.

  • Potential Cause 2: Off-target effects in whole-cell assays. In a whole-cell context, the inhibitor might have off-target effects that contribute to its observed phenotype.

    • Troubleshooting Step: Complement your whole-cell assays with biochemical assays on the purified or membrane-embedded target to confirm direct inhibition of the cytochrome bd oxidase. Genetic validation, such as testing the inhibitor on a cytochrome bd oxidase knockout strain, can also help confirm on-target activity.

Data Presentation

Table 1: pH-Dependent Activity of a Cytochrome bc1:aa3 Inhibitor (Q203)

This table illustrates the significant impact of pH on the potency of a respiratory chain inhibitor targeting the alternative oxidase to cytochrome bd.

pHQ203 IC50 (nM)Fold Change
7.4~201x
5.5~1~20x

Data derived from a study on the effect of acidic pH on Mtb respiration.[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Whole-Cell Oxygen Consumption Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the oxygen consumption rate (OCR) of M. tuberculosis at different pH values.

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase.

  • 7H9 broth supplemented with ADC and Tween 80, buffered to pH 7.0 (with MOPS) and pH 5.7 (with MES).

  • This compound stock solution in DMSO.

  • Q203 stock solution in DMSO (optional, as a positive control for bc1:aa3 inhibition).

  • Seahorse XF Analyzer (or similar instrument for measuring OCR).

  • 96-well Seahorse XF cell culture plates.

Procedure:

  • Bacterial Preparation:

    • Harvest mid-log phase M. tuberculosis by centrifugation.

    • Wash the bacterial pellet twice with the appropriate pH-buffered 7H9 broth (pH 7.0 or pH 5.7).

    • Resuspend the bacteria in the same buffer to a final OD600 of 0.2.

  • Plate Seeding:

    • Seed 180 µL of the bacterial suspension into each well of a 96-well Seahorse plate.

    • Include wells with media only for background correction.

  • Inhibitor Preparation:

    • Prepare a serial dilution of this compound in the appropriate pH-buffered 7H9 broth. The final concentration should be 10x the desired final assay concentration.

    • Prepare a vehicle control (DMSO) at the same dilution.

  • Oxygen Consumption Measurement:

    • Place the seeded plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and equilibration.

    • Establish a baseline OCR for each well.

    • Inject 20 µL of the 10x inhibitor dilutions (or vehicle control) into the appropriate wells.

    • Monitor the OCR for a sufficient period to observe the inhibitory effect.

  • Data Analysis:

    • Normalize the OCR data to the baseline reading for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Biochemical Assay for Mtb-cyt-bd Oxidase Activity in Inverted Membrane Vesicles

This protocol allows for the direct measurement of Mtb-cyt-bd oxidase activity and its inhibition by this compound in a cell-free system.

Materials:

  • Inverted membrane vesicles (IMVs) prepared from M. tuberculosis or a heterologous expression system.

  • Assay buffer: 50 mM potassium phosphate buffer with 0.05% (w/v) dodecyl maltoside, adjusted to the desired pH (e.g., 7.0 or 5.7).

  • NADH or a suitable electron donor.

  • Menaquinol or a suitable quinone substrate.

  • This compound stock solution in DMSO.

  • Spectrophotometer or oxygen electrode.

Procedure:

  • Reaction Setup:

    • In a cuvette or reaction chamber, add the assay buffer and IMVs to a final protein concentration of 0.1 mg/mL.

    • Add this compound at various concentrations or a vehicle control (DMSO).

    • Incubate for 5 minutes at room temperature.

  • Activity Measurement (Oxygen Electrode):

    • Place the reaction mixture in a sealed chamber with an oxygen electrode.

    • Initiate the reaction by adding the electron donor (e.g., NADH) and quinone substrate.

    • Monitor the decrease in dissolved oxygen concentration over time. The rate of oxygen consumption is proportional to the enzyme activity.

  • Activity Measurement (Spectrophotometer):

    • If using an artificial electron donor that changes absorbance upon oxidation (e.g., reduced cytochrome c), monitor the change in absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Mtb_Respiratory_Chain_pH_Effect cluster_neutral_pH Neutral pH (e.g., 7.0) cluster_acidic_pH Acidic pH (e.g., 5.7) e_donor_N Electron Donors (NADH, succinate) ETC_N Electron Transport Chain e_donor_N->ETC_N e- bc1_aa3_N Cytochrome bc1:aa3 (Dominant) ETC_N->bc1_aa3_N e- bd_oxidase_N Cytochrome bd Oxidase (Less Active) ETC_N->bd_oxidase_N e- O2_N O2 bc1_aa3_N->O2_N e- ATP_N ATP Synthesis bc1_aa3_N->ATP_N H+ pumping bd_oxidase_N->O2_N e- bd_oxidase_N->ATP_N H+ translocation H2O_N H2O O2_N->H2O_N e_donor_A Electron Donors (NADH, succinate) ETC_A Electron Transport Chain e_donor_A->ETC_A e- bc1_aa3_A Cytochrome bc1:aa3 (Inhibited) ETC_A->bc1_aa3_A e- bd_oxidase_A Cytochrome bd Oxidase (Dominant) ETC_A->bd_oxidase_A e- O2_A O2 bc1_aa3_A->O2_A e- ATP_A ATP Synthesis bc1_aa3_A->ATP_A H+ pumping (reduced) bd_oxidase_A->O2_A e- bd_oxidase_A->ATP_A H+ translocation H2O_A H2O O2_A->H2O_A

Caption: Effect of pH on Mtb's respiratory pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture Mtb to mid-log phase setup_assay Set up whole-cell or biochemical assay culture->setup_assay prepare_media Prepare assay media at different pH values (e.g., 7.0 and 5.7) prepare_media->setup_assay prepare_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to the assay prepare_inhibitor->add_inhibitor setup_assay->add_inhibitor measure_activity Measure oxidase activity (e.g., OCR or substrate oxidation) add_inhibitor->measure_activity calc_inhibition Calculate % inhibition relative to control measure_activity->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 at each pH plot_curve->det_ic50

Caption: Workflow for testing inhibitor activity at different pH.

troubleshooting_tree start Unexpected experimental results (e.g., high variability, low activity) check_ph Is the pH of all buffers and media consistent and accurate? start->check_ph check_culture Are bacterial cultures standardized (growth phase, media, aeration)? start->check_culture check_inhibitor Are inhibitor dilutions freshly prepared and accurate? start->check_inhibitor consider_pathway Is the cytochrome bd pathway the dominant respiratory pathway in your assay conditions? start->consider_pathway ph_yes Yes ph_no No check_ph->ph_no culture_yes Yes culture_no No check_culture->culture_no inhibitor_yes Yes inhibitor_no No check_inhibitor->inhibitor_no pathway_yes Yes pathway_no No consider_pathway->pathway_no fix_ph Re-prepare and validate buffers. Use appropriate buffering agents. ph_no->fix_ph fix_culture Standardize culture protocols. culture_no->fix_culture fix_inhibitor Prepare fresh dilutions. inhibitor_no->fix_inhibitor fix_pathway Modify assay conditions: - Use acidic pH - Co-inhibit bc1:aa3 oxidase pathway_no->fix_pathway

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Mtb-cyt-bd Oxidase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of Mtb-cyt-bd oxidase-IN-1 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Mtb-cyt-bd oxidase and why is it a drug target?

A1: Mtb-cyt-bd oxidase is one of two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis.[1][2][3] This enzyme is crucial for the bacterium's survival under stressful conditions, such as hypoxia and acidic pH, which are encountered within the host during infection.[1][3][4][5] Since cytochrome bd oxidase is present in prokaryotes but not in eukaryotes (like humans), it is an attractive target for developing new anti-tubercular drugs with selective toxicity.[6][7]

Q2: What are the common causes of poor oral bioavailability for small molecule inhibitors like this compound?

A2: Poor oral bioavailability is a frequent challenge in drug development and can stem from several factors:

  • Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption. A large proportion of new chemical entities exhibit poor water solubility.

  • Low permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q3: What are the initial steps to assess the bioavailability of this compound?

A3: A pilot pharmacokinetic (PK) study in an animal model (e.g., mouse or rat) is the standard initial step. This involves administering a known dose of the compound and measuring its concentration in blood plasma at various time points. Key parameters to determine are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations after oral administration. Poor aqueous solubility of this compound.- Formulation improvement: Formulate the compound in a vehicle that enhances solubility. See Table 1 for common formulation strategies. - Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]
Rapid first-pass metabolism.- Administer with a metabolic inhibitor: Co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known) can increase exposure.[9] - Prodrug approach: Synthesize a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.[10]
High variability in plasma concentrations between individual animals. Inconsistent absorption due to formulation issues or food effects.- Standardize feeding protocols: Ensure all animals are fasted for a consistent period before dosing. - Improve formulation homogeneity: Ensure the compound is uniformly suspended or dissolved in the dosing vehicle. Sonication or vortexing immediately before dosing can help.
Rapid clearance from plasma after intravenous administration. High metabolic clearance or rapid excretion.- Investigate metabolic stability: Conduct in vitro microsomal stability assays to determine the rate of metabolism. - Co-dose with a clearance inhibitor: If the clearance mechanism is known (e.g., a specific transporter), co-administration with an inhibitor can be investigated.

Formulation Strategies for Improving Oral Bioavailability

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Strategy Description Advantages Disadvantages
Lipid-Based Formulations Dissolving the compound in oils, surfactants, or a mix, such as Self-Emulsifying Drug Delivery Systems (SEDDS).[8][11]Enhances solubility, can promote lymphatic absorption, bypassing first-pass metabolism.[10][12]Can be complex to formulate and may have stability issues.
Amorphous Solid Dispersions Dispersing the compound in a polymer matrix in an amorphous state.Increases solubility and dissolution rate.[11]Can be physically unstable and revert to a crystalline form.
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range (e.g., nanocrystals, polymeric nanoparticles).Increases surface area for dissolution, can improve permeability.[10]Manufacturing can be complex and costly.
Complexation with Cyclodextrins Encapsulating the drug molecule within a cyclodextrin cavity.Increases aqueous solubility and can protect the drug from degradation.Can have a limited drug-loading capacity.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study in Mice

Objective: To determine the basic pharmacokinetic profile of this compound after oral (PO) and intravenous (IV) administration.

Materials:

  • This compound

  • Appropriate vehicle for PO and IV administration (e.g., for a poorly soluble compound, a solution of 10% DMSO, 40% PEG400, 50% water might be a starting point for IV, and a suspension in 0.5% methylcellulose for PO).

  • Male or female C57BL/6 mice (6-8 weeks old).

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes).

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.

  • Dosing:

    • IV Group (n=3-4 mice): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4 mice): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from each mouse at different time points. A typical sampling schedule might be:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of this compound to metabolism by liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from mouse, rat, or human)

  • NADPH regenerating system

  • Phosphate buffer

  • Control compounds (one with high and one with low metabolic clearance)

  • Acetonitrile (for quenching the reaction)

  • Analytical method for quantifying the compound (e.g., LC-MS/MS).

Methodology:

  • Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound (at a final concentration of e.g., 1 µM).

  • Initiate Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant.

  • Analysis: Quantify the remaining concentration of this compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life.

Visualizations

Signaling Pathway and Experimental Workflow

Mtb_Respiration_and_Inhibitor_Action cluster_Mtb Mycobacterium tuberculosis Respiration cluster_oxidases Terminal Oxidases cluster_Inhibitor Inhibitor Action e_source Electron Donors (e.g., NADH) etc Electron Transport Chain e_source->etc bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) etc->bcc_aa3 cyt_bd Cytochrome bd Oxidase etc->cyt_bd o2 Oxygen (O2) h2o Water (H2O) o2->h2o pmf Proton Motive Force (PMF) atp ATP Synthesis pmf->atp bcc_aa3->o2 e- bcc_aa3->pmf H+ pumping cyt_bd->o2 e- cyt_bd->pmf H+ translocation inhibitor This compound inhibitor->cyt_bd Inhibition Bioavailability_Workflow cluster_Formulation Formulation & Dosing cluster_PK_Study Pharmacokinetic Analysis cluster_Evaluation Evaluation & Iteration start Compound (this compound) formulate Formulation Development (e.g., SEDDS, Nanoparticles) start->formulate dose Animal Dosing (PO or IV) formulate->dose sampling Blood Sampling (Time Course) dose->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_params bioavailability Assess Bioavailability pk_params->bioavailability troubleshoot Troubleshoot & Refine (e.g., New Formulation) bioavailability->troubleshoot Low end Proceed to Efficacy Studies bioavailability->end Acceptable troubleshoot->formulate Iterate

References

Technical Support Center: Troubleshooting Oxygen Consumption Rate (OCR) Assays with Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mycobacterium tuberculosis (Mtb) oxygen consumption rate (OCR) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your Mtb OCR assays.

Issue 1: Low Basal Oxygen Consumption Rate (OCR)

Question: My basal OCR readings for Mtb are consistently very low or near the background level. What are the possible causes and solutions?

Answer:

Low basal OCR is a common issue that can arise from several factors related to the bacterial culture, assay setup, or instrumentation.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low Cell Density Ensure you are using an optimal cell seeding density. For Mtb, this can be strain-dependent but a good starting point is 1-2 x 10^7 bacilli per well for a 96-well plate. Perform a cell density titration to determine the optimal number of cells that gives a robust OCR signal without being confluent.[1]
Poor Cell Viability Use Mtb cultures in the mid-logarithmic growth phase. Older cultures or those under nutrient stress may have reduced metabolic activity. Confirm viability using a method like CFU plating or a viability stain before starting the assay.
Cell Clumping Mtb has a tendency to clump, which can lead to an underestimation of the number of respiring cells and variable results. Prepare a single-cell suspension by passing the culture through a syringe with a fine-gauge needle (e.g., 27-gauge) multiple times before cell counting and seeding. The addition of a non-ionic detergent like Tween 80 (0.05%) to the assay medium can also help to reduce clumping.
Suboptimal Assay Medium Ensure the assay medium has a pH of 7.4 and is supplemented with appropriate carbon sources that Mtb can metabolize, such as glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).[2][3] The medium should be bicarbonate-free for Seahorse assays.[2]
Instrument Malfunction Verify that the instrument is properly calibrated and maintained. Check for issues with the oxygen sensor probes. Running a plate with quality control wells (e.g., cells with a known OCR) can help to diagnose instrument problems.

Issue 2: High Variability Between Replicate Wells

Question: I'm observing high variability in OCR readings between my technical replicate wells. What could be causing this and how can I improve consistency?

Answer:

Possible Causes and Solutions:

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure your Mtb single-cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting to prevent settling. When plating, pipette the cell suspension into the center of the well and avoid touching the well walls. Visually inspect the wells under a microscope after seeding to confirm an even distribution of cells.[1]
Mtb Clumping As mentioned previously, clumping is a major source of variability. Vigorously disaggregate the culture to a single-cell suspension before plating.
Edge Effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to variability. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with assay medium to create a humidity barrier.
Pipetting Errors Inaccurate pipetting of cells, inhibitors, or substrates will introduce variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Issue 3: Poor or Unexpected Response to Respiratory Chain Inhibitors

Question: My Mtb cells are not responding as expected to the mitochondrial stress test inhibitors (e.g., no change in OCR after adding an uncoupler like FCCP or an ATP synthase inhibitor like bedaquiline). Why is this happening?

Answer:

An unexpected response to inhibitors can be due to several factors, including the unique physiology of Mtb's respiratory chain, incorrect inhibitor concentrations, or issues with the inhibitors themselves.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Plasticity of Mtb's Respiratory Chain Mtb possesses a branched electron transport chain with an alternative terminal oxidase, cytochrome bd oxidase, which is not inhibited by compounds targeting the main cytochrome bc1:aa3 complex (like Q203).[4] This allows Mtb to reroute electrons and maintain respiration. To fully inhibit respiration, a combination of inhibitors targeting both branches may be necessary.
Incorrect Inhibitor Concentrations The optimal concentration of inhibitors can be cell-type specific. It is crucial to perform a titration for each inhibitor to determine the optimal concentration for your Mtb strain and experimental conditions. For example, bedaquiline has been shown to increase OCR at certain concentrations due to its effect on the proton motive force.
Degraded Inhibitors Ensure that your inhibitor stocks are prepared correctly and have not degraded. Store them at the recommended temperature and protect them from light. Prepare fresh working solutions for each experiment.
Metabolic State of Mtb The metabolic state of Mtb (e.g., replicating vs. non-replicating/hypoxic) can influence its response to respiratory inhibitors. Mtb under hypoxic conditions may rely more on the cytochrome bd oxidase.

Frequently Asked Questions (FAQs)

Q1: What is a typical basal OCR for the Mtb H37Rv strain?

A1: The basal OCR for Mtb H37Rv can vary depending on the experimental conditions, including the growth phase, cell density, and assay medium. However, published data suggests that actively replicating H37Rv can have an oxygen consumption rate in the range of 10-12% of the available oxygen per hour in a sealed system.[5] In a Seahorse XF assay, with a cell density of 1-2 x 10^7 bacilli per well, you can expect a basal OCR in the range of 50-150 pmol/min, though this should be empirically determined.

Q2: What is the optimal cell density for an Mtb OCR assay in a 96-well plate?

A2: The optimal cell density should be determined by performing a cell titration experiment. A good starting point for Mtb is to test a range from 5 x 10^6 to 5 x 10^7 bacilli per well. The ideal density will yield a basal OCR that is well above the background but still allows for a measurable increase upon the addition of an uncoupler.

Q3: How should I prepare my Mtb culture for an OCR assay?

A3: Use a mid-log phase culture (OD600 of 0.6-0.8). To obtain a single-cell suspension, pellet the cells by centrifugation, wash with PBS containing 0.05% Tween 80, and then resuspend in the assay medium. Pass the suspension through a 27-gauge needle 10-15 times to break up clumps. Count the cells using a hemocytometer or by plating for CFUs to ensure accurate and consistent seeding.

Q4: Can I use standard mitochondrial stress test inhibitors for Mtb?

A4: Yes, but with some important considerations.

  • Oligomycin: While oligomycin inhibits mammalian ATP synthase, bedaquiline is the specific and potent inhibitor of Mtb's ATP synthase.

  • FCCP: This uncoupler works in Mtb, but its optimal concentration must be determined through titration.

  • Rotenone/Antimycin A: These inhibit Complex I and III, respectively. However, due to Mtb's branched respiratory chain, these may not completely abolish oxygen consumption. To achieve full inhibition, a combination of an inhibitor of the cytochrome bc1:aa3 complex (e.g., Q203) and an inhibitor of the cytochrome bd oxidase may be required.[4]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of Respiratory Chain Inhibitors for Mtb OCR Assays

Inhibitor Target Recommended Starting Concentration Reference
Bedaquiline (BDQ)ATP synthase (AtpE subunit)10 - 100x MIC[6]
Q203 (Telacebec)Cytochrome bc1 complex (QcrB subunit)10 - 100x MIC[4]
Clofazimine (CFZ)Type II NADH dehydrogenase (Ndh)10 - 100x MIC
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Protonophore (Uncoupler)1 - 10 µM (titration required)
N,N'-Dicyclohexylcarbodiimide (DCCD)ATP synthase (covalent inhibitor)10 µM[6]

Note: The Minimum Inhibitory Concentration (MIC) should be determined for your specific Mtb strain.

Experimental Protocols

Protocol 1: Basic Mtb OCR Assay using a Seahorse XF Analyzer

  • Cell Preparation:

    • Culture Mtb (e.g., H37Rv) in Middlebrook 7H9 medium supplemented with OADC and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest the bacteria by centrifugation (e.g., 3000 x g for 10 minutes).

    • Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the pellet in bicarbonate-free assay medium (e.g., Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4).

    • Create a single-cell suspension by passing the culture through a 27-gauge needle 10-15 times.

    • Determine the cell concentration.

  • Plate Seeding:

    • Seed the desired number of Mtb cells (e.g., 2 x 10^7 cells/well) in a Seahorse XF96 cell culture microplate.

    • Adhere the cells to the plate by centrifugation (e.g., 500 x g for 1 minute with no brake).

    • Visually inspect the wells to ensure even cell distribution.

  • Assay Execution:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Prepare fresh working solutions of your inhibitors in the assay medium.

    • Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF analyzer and follow the instrument's prompts to calibrate and run the assay.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to Mtb OCR assays.

OCR_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis Culture 1. Culture Mtb (mid-log phase) Harvest 2. Harvest & Wash Culture->Harvest Resuspend 3. Resuspend & Disaggregate Harvest->Resuspend Count 4. Count Cells Resuspend->Count Seed 5. Seed Plate Count->Seed Adhere 6. Adhere Cells Seed->Adhere Prepare_Inhibitors 7. Prepare Inhibitors Adhere->Prepare_Inhibitors Load_Cartridge 8. Load Cartridge Prepare_Inhibitors->Load_Cartridge Run 9. Run Seahorse Assay Load_Cartridge->Run Analyze 10. Analyze Data Run->Analyze Troubleshooting_Logic Start Problem with OCR Assay Low_OCR Low Basal OCR? Start->Low_OCR High_Variability High Variability? Start->High_Variability Inhibitor_Issue Poor Inhibitor Response? Start->Inhibitor_Issue Low_OCR->High_Variability No Check_Density Check Cell Density & Viability Low_OCR->Check_Density Yes High_Variability->Inhibitor_Issue No Check_Seeding Ensure Even Seeding High_Variability->Check_Seeding Yes Consider_Plasticity Consider ETC Plasticity Inhibitor_Issue->Consider_Plasticity Yes Check_Clumping Address Cell Clumping Check_Density->Check_Clumping Check_Medium Verify Assay Medium Check_Clumping->Check_Medium Minimize_Edge Minimize Edge Effects Check_Clumping->Minimize_Edge Check_Seeding->Check_Clumping Titrate_Inhibitors Titrate Inhibitor Concentrations Consider_Plasticity->Titrate_Inhibitors Check_Reagents Check Inhibitor Quality Titrate_Inhibitors->Check_Reagents

References

Validation & Comparative

A Comparative Guide to Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. The Mtb electron transport chain (ETC) presents a promising area for therapeutic intervention. While the cytochrome bcc-aa3 supercomplex is a key component of the ETC, Mtb possesses an alternative terminal oxidase, cytochrome bd oxidase, which allows the bacterium to maintain respiration and ATP synthesis, particularly under hypoxic conditions and when the primary pathway is inhibited. This functional redundancy makes the dual inhibition of both terminal oxidases a compelling strategy to combat tuberculosis. This guide provides a comparative overview of recently developed inhibitors targeting the Mtb cytochrome bd oxidase, presenting key experimental data and methodologies to aid in the evaluation and selection of compounds for further research and development.

Performance Comparison of Mtb Cytochrome bd Oxidase Inhibitors

The following table summarizes the in vitro potency of several recently identified inhibitors of Mtb cytochrome bd oxidase. The data includes the half-maximal inhibitory concentration (IC50) against the purified enzyme, the minimum inhibitory concentration (MIC) against whole Mtb cells, and the dissociation constant (Kd) where available.

InhibitorChemical ClassMtb cyt-bd Oxidase IC50 (µM)Mtb H37Rv MIC (µM)Other Relevant Data
Mtb-cyt-bd oxidase-IN-2 Not Specified0.67[1][2]256[1][2]MIC against M. smegmatis >512 µM[1]
Mtb-cyt-bd oxidase-IN-7 (Compound 8d) 1-hydroxy-2-methylquinolin-4(1H)-oneNot Reported6.25 (in ΔqcrCAB strain)[3][4][5]Kd = 4.17 µM[3][4][5][6]
CK-2-63 2-Aryl-Quinolone0.003[7]5 (MIC90)[8]Demonstrates synergy with Q203 and Bedaquiline[8][9][10][11]
Aurachin D Isoprenoid Quinolone0.15[12]4-8A well-established, potent inhibitor of cytochrome bd oxidase[12][13][14]
Aurachin D analogue (1d, citronellyl side chain) Isoprenoid Quinolone AnalogueNot Reported4-8[13]Demonstrates that side-chain modifications can retain potency[13]
Aurachin D analogue (1g, 6-fluoro) Isoprenoid Quinolone Analogue0.25[12]4-8[13]Shows tolerance for substitutions on the quinolone core[12][13]
Benzothiazole Amides (Lead Compound) Benzothiazole AmideNot Reported0.12-0.5[15]Active against both replicating and non-replicating Mtb[15][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

Mtb_ETC cluster_O2 NADH_Dehydrogenase NADH Dehydrogenase (Type II) Menaquinone_Pool Menaquinone Pool (MK/MKH2) NADH_Dehydrogenase->Menaquinone_Pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone_Pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone_Pool->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient O2 O2 Cyt_bd->ATP_Synthase H+ gradient Q203 Q203 Q203->Cyt_bcc_aa3 BDQ Bedaquiline BDQ->ATP_Synthase Cyt_bd_Inhibitors Cyt-bd Inhibitors (e.g., CK-2-63, Aurachin D) Cyt_bd_Inhibitors->Cyt_bd H2O_1 H2O H2O_2 H2O

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Inhibitor_Workflow cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_characterization Mechanism & Specificity cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening Enzyme_Assay Mtb cyt-bd Oxidase Inhibition Assay (IC50) Virtual_Screening->Enzyme_Assay HTS High-Throughput Screening HTS->Enzyme_Assay Whole_Cell_Assay Whole-Cell Mtb Growth Assay (MIC) Enzyme_Assay->Whole_Cell_Assay Synergy_Testing Synergy with Cyt-bcc Inhibitors (e.g., Q203) Whole_Cell_Assay->Synergy_Testing Binding_Assay Binding Affinity (e.g., SPR, Kd) Synergy_Testing->Binding_Assay Selectivity_Assay Selectivity against other oxidases/mammalian cells Binding_Assay->Selectivity_Assay ADME_Tox ADME/Toxicity Profiling Selectivity_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) ADME_Tox->In_Vivo_Efficacy

References

A Comparative Guide to the Validation of Mtb-cyt-bd Oxidase-IN-1's Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mtb-cyt-bd oxidase-IN-1 and other known inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. The data presented is based on available experimental findings to assist researchers in validating the inhibitory mechanism of novel compounds targeting this critical respiratory enzyme.

Introduction to Mtb Cytochrome bd Oxidase as a Drug Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cyt-bd oxidase plays a crucial role in maintaining respiration and ATP synthesis under stressful conditions such as hypoxia and nitrosative stress, and within the host phagosome.[1][2] The absence of a homologous enzyme in humans makes the Mtb cyt-bd oxidase an attractive target for novel anti-tubercular drug development.[3]

Inhibition of cyt-bd oxidase alone is often not sufficient for a potent bactericidal effect due to the functional redundancy of the two terminal oxidases.[3] However, a growing body of evidence demonstrates a synergistic effect when cyt-bd oxidase inhibitors are combined with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203) or the F1Fo-ATP synthase (e.g., bedaquiline).[4][5] This dual inhibition strategy leads to a more profound and rapid bactericidal activity, highlighting the therapeutic potential of cyt-bd oxidase inhibitors as part of a combination therapy.[5]

Comparative Analysis of Mtb-cyt-bd Oxidase Inhibitors

This section provides a comparative analysis of the in vitro potency of this compound and other notable inhibitors against the Mtb cytochrome bd oxidase.

InhibitorChemical ClassIC50 against Mtb-cyt-bd oxidase (µM)Whole-cell Mtb growth inhibition (MIC or IC50 in µM)Key Findings & Synergy
This compound (compound 1x) Not specified0.13[6][7][8]Not specifiedPotent inhibitor of the isolated enzyme.
Aurachin D Quinolone0.15[6]4-8 (for some analogues)[9]A well-characterized inhibitor, often used as a positive control. Some analogues show moderate whole-cell activity.[6][9][10]
CK-2-63 2-Aryl-Quinolone0.0033.7[11][12]Potent inhibitor that demonstrates significant synergy with Q203 and bedaquiline, leading to enhanced bactericidal activity.[13][14][15]
ND-011992 Quinazoline0.63 (against E. coli bd-I)[16]2.8-4.2[17]Shows synergistic bactericidal activity against Mtb when combined with Q203.[4][5] Also inhibits other respiratory complexes.[16][18]
Benzothiazole Amides BenzothiazoleNot specified for isolated enzymeMICs ranging from 0.03 to 0.5 µg/mL against various mycobacteria.[19][20]Demonstrate bactericidal activity in combination with Q203 by depleting ATP.[21]
Mtb-cyt-bd oxidase-IN-2 Not specified0.67[22]256[22]Moderate inhibitor of the isolated enzyme with weak whole-cell activity.
Mtb-cyt-bd oxidase-IN-7 1-hydroxy-2-methylquinolin-4(1H)-oneKd = 4.17[23]6.25 (against a cyt-bcc-aa3 knockout strain)[23]Combination with Q203 completely inhibited oxygen consumption.[23]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitor performance. Below are outlines of key experimental protocols.

Mtb Cytochrome bd Oxidase Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of cyt-bd oxidase.

  • Preparation of IMVs:

    • Overexpress Mtb cyt-bd oxidase in a suitable host, such as a cytochrome bd deletion mutant of E. coli or M. smegmatis.

    • Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM MOPS, 100 mM NaCl, 5% glycerol, pH 7.0) with protease inhibitors.

    • Lyse the cells using a French press or sonication.

    • Centrifuge at low speed to remove cell debris.

    • Pellet the membrane fraction by ultracentrifugation.

    • Resuspend the pellet in the desired buffer to obtain IMVs.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., MitoXpress).[24][25]

    • Add respiration buffer to the measurement chamber, followed by the IMVs.

    • To specifically measure cyt-bd oxidase activity, add an inhibitor of the cytochrome bcc-aa3 oxidase (e.g., KCN or Q203) to block the primary respiratory pathway.

    • Initiate the reaction by adding a substrate that donates electrons to the menaquinone pool, such as NADH or duroquinol.

    • Record the basal rate of oxygen consumption.

    • Add varying concentrations of the test inhibitor (e.g., this compound) and record the inhibited rate of oxygen consumption.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Whole-Cell Mtb Oxygen Consumption Assay

This assay assesses the effect of an inhibitor on the overall respiration of intact Mtb cells.

  • Cell Preparation:

    • Culture Mtb to mid-log phase.

    • Wash and resuspend the cells in a suitable assay buffer (e.g., 7H9 broth without detergent).

  • Measurement:

    • Add the Mtb cell suspension to the chamber of an oxygen sensor system.

    • Measure the basal oxygen consumption rate.

    • Add the test inhibitor and/or a synergistic partner (e.g., Q203) at desired concentrations.

    • Monitor the change in oxygen consumption over time.

    • Methylene blue can also be used as a qualitative indicator of oxygen consumption.[21]

ATP Depletion Assay

This assay measures the impact of inhibitors on the intracellular ATP levels of Mtb.

  • Procedure:

    • Expose Mtb cultures to the inhibitor(s) for a defined period.

    • Lyse the bacterial cells to release intracellular ATP.

    • Quantify the ATP levels using a commercial bioluminescence-based kit (e.g., BacTiter-Glo™).

    • A significant drop in ATP levels in the presence of the inhibitor(s) indicates disruption of the energy metabolism.

Visualizing the Inhibitory Mechanism

The following diagrams illustrate the Mtb electron transport chain and the mechanism of action of different inhibitors.

Mtb_ETC cluster_membrane Cytoplasmic Membrane cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_inhibitors Inhibitors cluster_atp Energy Production NDH2 NDH-2 Menaquinone Menaquinone Pool (MK/MKH2) NDH2->Menaquinone e- qcrB Cyt bcc (QcrB) Menaquinone->qcrB e- cyt_bd Cyt-bd Menaquinone->cyt_bd e- aa3 Cyt aa3 qcrB->aa3 e- Protons_out_bcc qcrB->Protons_out_bcc H+ O2 O2 aa3->O2 e- H2O 2H2O aa3->H2O O2_bd O2 cyt_bd->O2_bd e- H2O_bd 2H2O cyt_bd->H2O_bd Protons_out_bd cyt_bd->Protons_out_bd H+ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Protons_in_ATP Protons_in_ATP->ATPsynthase H+ Q203 Q203 Q203->qcrB Mtb_IN_1 Mtb-cyt-bd-IN-1 & other cyt-bd inhibitors Mtb_IN_1->cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATPsynthase ADP ADP + Pi

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

The diagram above illustrates the two branches of the Mtb respiratory chain terminating in the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. Both oxidases contribute to the proton motive force that drives ATP synthesis. Q203 inhibits the cytochrome bcc complex, while this compound and other related compounds inhibit the cytochrome bd oxidase. Bedaquiline targets the ATP synthase.

Experimental_Workflow cluster_validation Inhibitor Validation Workflow start Test Compound (e.g., Mtb-cyt-bd-IN-1) assay_imv Direct Enzyme Inhibition Assay (IMVs) start->assay_imv determine_ic50 Determine IC50 against Cyt-bd Oxidase assay_imv->determine_ic50 assay_whole_cell_resp Whole-Cell Respiration Assay (Mtb) determine_ic50->assay_whole_cell_resp assay_atp ATP Depletion Assay (Mtb) assay_whole_cell_resp->assay_atp assay_synergy Synergy Assays with Q203 or Bedaquiline assay_atp->assay_synergy assess_bactericidal Assess Bactericidal vs. Bacteriostatic Effect assay_synergy->assess_bactericidal conclusion Validated Cyt-bd Oxidase Inhibitor assess_bactericidal->conclusion

Caption: Experimental Workflow for Inhibitor Validation.

This workflow outlines the key experimental steps to validate a compound as an inhibitor of Mtb cytochrome bd oxidase. The process starts with direct enzyme inhibition assays, followed by whole-cell assays to assess the impact on respiration, energy levels, and synergistic effects with other respiratory inhibitors.

Conclusion

This compound demonstrates potent inhibition of the isolated Mtb cytochrome bd oxidase. For a comprehensive validation of its inhibitory mechanism and therapeutic potential, it is essential to compare its performance with other known inhibitors through a standardized set of experiments as outlined in this guide. Of particular importance is the evaluation of its synergistic activity with inhibitors of the primary respiratory pathway, as this is a key characteristic of promising cyt-bd oxidase inhibitors for future anti-tubercular therapies. The data and protocols presented here provide a framework for researchers to rigorously assess and compare novel inhibitors targeting this important enzyme.

References

confirming target specificity of Mtb-cyt-bd oxidase-IN-1 in Mtb

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Mtb-cyt-bd Oxidase-IN-1 and its Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a flexible respiratory chain to adapt to diverse environments within the host.[1][2] This chain has two terminal oxidases: the cytochrome bc1/aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bc1/aa3 complex is crucial for optimal growth, the cytochrome bd oxidase becomes essential for survival under specific stress conditions encountered during infection, such as low pH and the host adaptive immune response.[1][2] This makes the cytochrome bd oxidase an attractive target for novel anti-tubercular drugs, as it is unique to prokaryotes and absent in eukaryotes.[3][4]

This compound is a known inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase (Mtb cyt-bd oxidase), with a reported IC50 value of 0.13 μM.[5] This guide aims to provide a comparative overview of the target specificity of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitor Potency

To assess the target specificity of this compound, its inhibitory activity is compared with other known inhibitors of the Mtb respiratory chain. The following table summarizes the key quantitative data.

InhibitorTargetIC50 / KdMtb MICM. smegmatis MICReference
This compoundMtb cyt-bd oxidase0.13 μM (IC50)Not AvailableNot Available[5]
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67 μM (IC50)256 μM>512 μM[6]
Mtb-cyt-bd oxidase-IN-7Mtb cyt-bd oxidase4.17 μM (Kd)6.25 μM (in ΔqcrCAB strain)Not Available[7]
Q203 (Telacebec)Cytochrome bc1/aa3Not AvailableNot AvailableNot Available[1][8]
Aurachin DCytochrome bd oxidaseNot AvailableNot AvailableNot Available[8]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein. A lower value for these metrics indicates higher potency.

Experimental Protocols for Specificity Determination

Confirming the target specificity of an inhibitor requires a multi-faceted approach involving both enzymatic and whole-cell assays.

In Vitro Cytochrome bd Oxidase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of isolated Mtb cytochrome bd oxidase.

Protocol:

  • Expression and Purification of Mtb Cytochrome bd Oxidase: The Mtb cydABDC operon is cloned into an expression vector and transformed into a suitable host, such as E. coli or a non-pathogenic Mycobacterium species. The enzyme complex is then purified from the membrane fraction using affinity chromatography.

  • Enzyme Activity Measurement: The activity of the purified cytochrome bd oxidase is measured by monitoring the oxidation of a substrate, such as ubiquinol-1 or ubiquinol-2.[8] The reaction is initiated by adding the substrate, and the decrease in its concentration or the consumption of oxygen is monitored spectrophotometrically.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Whole-Cell Respiration Assays

These assays assess the impact of the inhibitor on the overall respiratory activity of Mtb cells.

Protocol:

  • Oxygen Consumption Rate (OCR) Measurement: Mtb cultures are grown to mid-log phase and then treated with different concentrations of the inhibitor. The OCR is measured using a Seahorse XF Analyzer or a similar instrument. A decrease in OCR indicates inhibition of the respiratory chain.

  • Synergy Assays with Other Respiratory Inhibitors: To confirm that the inhibitor acts on the cytochrome bd oxidase, synergy experiments are performed with inhibitors of the other terminal oxidase, such as Q203, which targets the cytochrome bc1/aa3 complex.[7] A synergistic effect, where the combined activity of the two inhibitors is greater than the sum of their individual effects, suggests that they act on different targets within the respiratory chain.[3]

Assays with Knock-out and Overexpression Strains

Utilizing genetically modified Mtb strains is a powerful tool to confirm the specific target of an inhibitor.

Protocol:

  • Cytochrome bd Oxidase Knock-out (Δcyd) Strain: The susceptibility of a strain lacking the cytochrome bd oxidase (Δcyd) to the inhibitor is tested. If the inhibitor specifically targets the cytochrome bd oxidase, the Δcyd strain should be hypersusceptible to inhibitors of the cytochrome bc1/aa3 complex but should not be directly inhibited by this compound.[9]

  • Cytochrome bd Oxidase Overexpression Strain: Conversely, a strain that overexpresses the cytochrome bd oxidase is expected to show increased resistance to the inhibitor.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Target Specificity Confirmation

G cluster_0 In Vitro Analysis cluster_1 Whole-Cell Analysis cluster_2 Genetic Validation a Purified Mtb cyt-bd oxidase b Enzyme Inhibition Assay a->b d Oxygen Consumption Rate (OCR) Measurement b->d Informs e Synergy Assays with Q203 b->e Informs h MIC Determination b->h Informs i MIC Determination b->i Informs c Wild-Type Mtb c->d c->e f Mtb Δcyd Strain f->h g Mtb cyd Overexpression Strain g->i

Caption: Workflow for confirming the target specificity of this compound.

Mtb Respiratory Chain and Inhibitor Targets

G cluster_etc Mtb Electron Transport Chain cluster_inhibitors Inhibitor Targets NADH NADH ComplexI Complex I (NDH-1/NDH-2) NADH->ComplexI Succinate Succinate ComplexII Complex II (Sdh) Succinate->ComplexII Menaquinone Menaquinone Pool ComplexI->Menaquinone Proton_Gradient Proton Motive Force ComplexI->Proton_Gradient ComplexII->Menaquinone ComplexIII Cytochrome bc1 (QcrB) Menaquinone->ComplexIII Cyt_bd Cytochrome bd (CydA/B) Menaquinone->Cyt_bd ComplexIV Cytochrome aa3 (CtaC-G) ComplexIII->ComplexIV ComplexIII->Proton_Gradient Oxygen O2 ComplexIV->Oxygen Water H2O ComplexIV->Water ComplexIV->Proton_Gradient Cyt_bd->Oxygen Cyt_bd->Water Cyt_bd->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Q203 Q203 Q203->ComplexIII Mtb_IN_1 Mtb-cyt-bd oxidase-IN-1 Mtb_IN_1->Cyt_bd

Caption: Simplified diagram of the Mtb respiratory chain highlighting inhibitor targets.

Conclusion

The available data indicates that this compound is a potent inhibitor of the Mtb cytochrome bd oxidase. To rigorously confirm its target specificity, a combination of in vitro enzymatic assays, whole-cell respiratory measurements, and genetic approaches is essential. Comparison with other known inhibitors of the Mtb respiratory chain, such as Q203, provides a valuable benchmark for its potency and specificity. The unique role of the cytochrome bd oxidase in Mtb pathogenesis, particularly under host-induced stress conditions, underscores the therapeutic potential of specific inhibitors like this compound, especially in combination therapies.[3][4][10] Further studies are needed to fully elucidate its off-target effects and in vivo efficacy.

References

Evaluating the Bactericidal vs. Bacteriostatic Effects of Mtb-cyt-bd oxidase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-1 and other inhibitors targeting the cytochrome bd oxidase of Mycobacterium tuberculosis (Mtb). The focus is on evaluating their bactericidal versus bacteriostatic properties, crucial for the development of effective tuberculosis therapies.

Introduction to Mtb Cytochrome bd Oxidase Inhibition

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. This redundancy allows the bacterium to adapt to different conditions within the host and contributes to its tolerance to some respiratory inhibitors. While the cytochrome bcc-aa3 is the primary oxidase under normal growth conditions, the cytochrome bd oxidase becomes critical for survival under stresses like hypoxia and nitrosative stress, and when the bcc-aa3 complex is inhibited.

Inhibitors of the cytochrome bd oxidase are of significant interest as they offer a novel therapeutic strategy. A key characteristic of these inhibitors is their predominantly bacteriostatic effect when used as monotherapy. This is because Mtb can still generate sufficient ATP for survival through the bcc-aa3 oxidase. However, when combined with an inhibitor of the bcc-aa3 complex (e.g., Telacebec/Q203), a synergistic and bactericidal effect is often observed. This "dual blockade" of respiratory pathways is a promising strategy to shorten tuberculosis treatment and combat drug-resistant strains.

Comparative Analysis of Cytochrome bd Oxidase Inhibitors

This section compares this compound with other known inhibitors of the same target. Due to the limited publicly available data on the bactericidal or bacteriostatic nature of this compound, this comparison is based on its inhibitory concentration and data from well-characterized alternative compounds.

Quantitative Data Summary
CompoundTargetIC50MICMBCBactericidal/Bacteriostatic Effect (Alone)Bactericidal/Bacteriostatic Effect (in Combination)
This compound Mtb cytochrome bd oxidase0.13 µM[1]Data not availableData not availableLikely BacteriostaticData not available
Mtb-cyt-bd oxidase-IN-2 Mtb cytochrome bd oxidase0.67 µM256 µM (against Mtb)Data not availableLikely BacteriostaticData not available
CK-2-63 Mtb cytochrome bd oxidaseData not available5 µM (MIC90 against Mtb H37Rv)[2]Data not availableBacteriostatic[3]Bactericidal (with Q203 or Bedaquiline)[2][4]
ND-011992 Mtb cytochrome bd oxidase2.8-4.2 µM (against Mtb H37Rv)≤ 0.2 to 1 µM (against clinical isolates)[1]Data not availableIneffective aloneBactericidal (with Q203)[1]
Telacebec (Q203) Mtb cytochrome bcc-aa3 oxidaseData not available~0.0027 µM (MIC50)Data not availableBacteriostatic (at neutral pH)[3]Bactericidal (at low pH or with cyt-bd oxidase inhibitor)[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Blockade of Mtb Respiration

The bactericidal synergy between cytochrome bd and bcc-aa3 oxidase inhibitors stems from the complete shutdown of ATP production via oxidative phosphorylation.

Dual Inhibition of Mtb's Electron Transport Chain cluster_ETC Electron Transport Chain cluster_inhibitors Inhibitors cluster_outcome Outcome NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- Cytochrome bcc-aa3 Cytochrome bcc-aa3 Menaquinone Pool->Cytochrome bcc-aa3 e- Cytochrome bd Cytochrome bd Menaquinone Pool->Cytochrome bd e- Oxygen Oxygen Cytochrome bcc-aa3->Oxygen e- -> H2O ATP Synthase ATP Synthase Cytochrome bcc-aa3->ATP Synthase H+ gradient ATP Depletion ATP Depletion Cytochrome bd->Oxygen e- -> H2O Cytochrome bd->ATP Synthase H+ gradient ATP ATP ATP Synthase->ATP Generates Telacebec (Q203) Telacebec (Q203) Telacebec (Q203)->Cytochrome bcc-aa3 Inhibits Mtb-cyt-bd-IN-1 Mtb-cyt-bd-IN-1 Mtb-cyt-bd-IN-1->Cytochrome bd Inhibits Bactericidal Effect Bactericidal Effect ATP Depletion->Bactericidal Effect

Caption: Dual inhibition of cytochrome bcc-aa3 and bd oxidases leads to ATP depletion and a bactericidal effect.

Experimental Workflow: Time-Kill Assay

To determine whether a compound is bactericidal or bacteriostatic, a time-kill assay is performed. This involves exposing a bacterial culture to the compound and measuring the number of viable bacteria over time.

Time-Kill Assay Workflow for M. tuberculosis Start Start Prepare Mtb Culture Prepare Mtb Culture Start->Prepare Mtb Culture Inoculate Culture with Inhibitor Inoculate Culture with Inhibitor Prepare Mtb Culture->Inoculate Culture with Inhibitor Incubate at 37°C Incubate at 37°C Inoculate Culture with Inhibitor->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points e.g., 0, 3, 7, 14, 21 days Serial Dilution Serial Dilution Sample at Time Points->Serial Dilution Plate on Agar Plate on Agar Serial Dilution->Plate on Agar Incubate Plates Incubate Plates Plate on Agar->Incubate Plates Count CFUs Count CFUs Incubate Plates->Count CFUs Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Count CFUs->Plot Log10 CFU/mL vs. Time Determine Bactericidal/Bacteriostatic Effect Determine Bactericidal/Bacteriostatic Effect Plot Log10 CFU/mL vs. Time->Determine Bactericidal/Bacteriostatic Effect End End Determine Bactericidal/Bacteriostatic Effect->End

Caption: Workflow for determining the bactericidal or bacteriostatic effect of a compound on M. tuberculosis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using the microplate Alamar blue assay (MABA) or a broth microdilution method.

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a standardized turbidity.

  • Drug Dilution: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Reading Results: A resazurin-based indicator (Alamar blue) is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

Minimum Bactericidal Concentration (MBC) and Time-Kill Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A time-kill assay provides a more detailed picture of the killing kinetics.

  • Culture Preparation: A logarithmically growing culture of M. tuberculosis is diluted to a starting inoculum of approximately 1 x 10^6 colony-forming units (CFU)/mL in 7H9 broth.

  • Drug Exposure: The test compound is added at various concentrations (e.g., 1x, 4x, 10x MIC). A no-drug control is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 3, 7, 14, and 21 days).

  • CFU Determination: The samples are serially diluted in fresh medium and plated on Middlebrook 7H11 agar plates.

  • Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, and the colonies are counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction or inhibition of growth compared to the control.

Conclusion

Inhibitors of the Mtb cytochrome bd oxidase, including this compound, represent a promising class of new anti-tubercular agents. While they are likely to be bacteriostatic when used alone, their true potential lies in their ability to act synergistically with inhibitors of the cytochrome bcc-aa3 complex, leading to a potent bactericidal effect. This dual-targeting strategy effectively shuts down the respiratory capacity of M. tuberculosis, offering a powerful approach to overcome drug resistance and shorten treatment durations. Further investigation into the in vivo efficacy and safety of these combination therapies is warranted to translate this promising strategy into clinical practice.

References

Comparative Analysis of Mtb-cyt-bd Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A strategic approach to combating Mycobacterium tuberculosis (Mtb) involves targeting its respiratory chain, a critical pathway for the bacterium's survival and persistence. The cytochrome bd oxidase, one of two terminal oxidases in Mtb, has emerged as a promising drug target. This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-1 and other inhibitors, focusing on their performance, potential for synergistic activity, and the experimental frameworks for their evaluation.

The Mtb respiratory chain possesses two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase, encoded by the cydABDC operon, is crucial for survival under stressful conditions such as hypoxia and nitrosative stress, and within the host's immune response.[1][2][3] Notably, the cytochrome bd oxidase is absent in eukaryotes, making it an attractive and specific target for anti-tubercular drug development.[4][5]

Inhibition of the cytochrome bd oxidase alone can have a modest effect on Mtb growth. However, its true potential is unlocked when combined with inhibitors of the cytochrome bc1:aa3 supercomplex. This dual-inhibition strategy creates a synthetic lethal interaction, leading to a more potent bactericidal effect and a potential strategy to overcome drug resistance.[4][6]

Performance of Cytochrome bd Oxidase Inhibitors

Several compounds have been identified as inhibitors of the Mtb cytochrome bd oxidase. This section compares the performance of this compound with other notable inhibitors.

This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase with an IC50 value of 0.13 μM.[7] While specific cross-resistance studies for this compound are not extensively documented in publicly available literature, its high potency suggests a significant role in future combination therapies.

Other notable inhibitors include:

  • Mtb-cyt-bd oxidase-IN-2: This compound exhibits an IC50 of 0.67 μM against the Mtb cytochrome bd oxidase and a minimum inhibitory concentration (MIC) of 256 μM against Mtb.[8]

  • Mtb-cyt-bd oxidase-IN-7: A 1-hydroxy-2-methylquinolin-4(1H)-one derivative, this inhibitor has a Kd value of 4.17 μM and an MIC of 6.25 μM against a cytochrome bcc-aa3 oxidase knockout strain.[9]

  • Aurachin D: This small molecule is known to inhibit multiple components of the electron transport chain, with a preference for cytochrome bd oxidase.[4]

  • 2-Aryl-Quinolones (e.g., CK-2-63): This chemical series has been identified as inhibitors of Mtb cytochrome bd oxidase. CK-2-63 demonstrated an IC50 of 3.70 μM under aerobic conditions.[10]

The following table summarizes the available quantitative data for these inhibitors.

CompoundTargetIC50 / KdMIC against Mtb (H37Rv or knockout strains)Reference
This compound Mtb cytochrome bd oxidaseIC50: 0.13 μMNot reported[7]
Mtb-cyt-bd oxidase-IN-2 Mtb cytochrome bd oxidaseIC50: 0.67 μM256 μM[8]
Mtb-cyt-bd oxidase-IN-7 Mtb cytochrome bd oxidaseKd: 4.17 μM6.25 μM (ΔqcrCAB strain)[9]
CK-2-63 (2-Aryl-Quinolone) Mtb cytochrome bd oxidaseNot reported3.70 μM[10]
Q203 Mtb cytochrome bc1:aa3Not reportedNot applicable (bc1:aa3 inhibitor)[6][11]

Experimental Protocols

To evaluate the efficacy and cross-resistance profiles of cytochrome bd oxidase inhibitors, a series of well-defined experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mtb.

  • Bacterial Strains: M. tuberculosis H37Rv (wild-type) and knockout strains deficient in one of the terminal oxidases (e.g., ΔcydA or ΔqcrCAB) are used.

  • Culture Conditions: Mtb is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculate the wells with a standardized Mtb suspension.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the lowest concentration that prevents turbidity or by using a resazurin reduction assay.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of a compound required to inhibit 50% of the target enzyme's activity.

  • Enzyme Source: Purified recombinant Mtb cytochrome bd oxidase reconstituted in lipid nanodiscs or inverted membrane vesicles from an overexpressing E. coli or M. smegmatis strain.[12]

  • Assay Principle: The assay measures the oxygen consumption rate (OCR) using an oxygen-sensitive electrode or a fluorescence-based method.

  • Assay Procedure:

    • Add the purified enzyme or membrane vesicles to a reaction buffer containing a menaquinol substrate.

    • Add varying concentrations of the inhibitor.

    • Initiate the reaction by adding a reducing agent (e.g., dithiothreitol).

    • Monitor the decrease in oxygen concentration over time.

    • Calculate the IC50 value from the dose-response curve.

Synergy Assays (Checkerboard Assay)

This assay evaluates the combined effect of two compounds (e.g., a cytochrome bd oxidase inhibitor and a cytochrome bc1:aa3 inhibitor).

  • Procedure:

    • Prepare a 96-well plate with serial dilutions of compound A along the x-axis and compound B along the y-axis.

    • Inoculate the wells with Mtb.

    • After incubation, determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4), or antagonistic (FICI > 4).

Visualizing the Pathway and Experimental Workflow

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_inhibitors Inhibitors NDH2 Type II NADH Dehydrogenase Menaquinone Menaquinone Pool NDH2->Menaquinone e- bc1_aa3 Cytochrome bc1:aa3 Supercomplex Menaquinone->bc1_aa3 e- cyt_bd Cytochrome bd Oxidase Menaquinone->cyt_bd e- O2 O2 bc1_aa3->O2 H2O Proton_Gradient Proton Motive Force bc1_aa3->Proton_Gradient O2_alt O2 cyt_bd->O2_alt H2O e- cyt_bd->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H+ Q203 Q203 Q203->bc1_aa3 Mtb_cyt_bd_IN_1 Mtb-cyt-bd-IN-1 (and others) Mtb_cyt_bd_IN_1->cyt_bd

Figure 1. Simplified schematic of the M. tuberculosis respiratory chain and the sites of action for key inhibitors.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome start Select Mtb Strains (Wild-Type & Resistant Mutants) compounds Prepare Serial Dilutions of This compound & Comparators start->compounds mic_assay MIC Determination (7-14 days incubation) compounds->mic_assay synergy_assay Checkerboard Synergy Assay (with bc1:aa3 inhibitors) compounds->synergy_assay analyze_mic Determine MIC Values (Fold-change in resistance) mic_assay->analyze_mic analyze_synergy Calculate FICI (Synergy, Additivity, Antagonism) synergy_assay->analyze_synergy conclusion Cross-Resistance Profile & Synergy Assessment analyze_mic->conclusion analyze_synergy->conclusion

References

Comparative Efficacy of Mtb-cyt-bd Oxidase-IN-1 in Replicating vs. Non-Replicating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Mtb-cyt-bd oxidase-IN-1 against replicating and non-replicating Mycobacterium tuberculosis (Mtb). The information presented is based on the established principles of Mtb respiratory metabolism and data from analogous cytochrome bd oxidase inhibitors, intended to inform research and development efforts targeting persistent tuberculosis infections.

Introduction to this compound and its Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc-aa3 complex is the primary oxidase during active, replicative growth, the cyt-bd oxidase plays a crucial role in the bacterium's survival under stressful conditions that induce a non-replicating or persistent state, such as hypoxia (low oxygen) and nutrient starvation.[1][2][3] This functional redundancy poses a challenge for antitubercular drugs targeting respiration.[4]

This compound is a potent inhibitor of the Mtb cytochrome bd oxidase, with a reported IC50 value of 0.13 μM. By targeting this alternative oxidase, this compound is hypothesized to be particularly effective against non-replicating Mtb, a subpopulation of bacteria notoriously tolerant to conventional antibiotics.

Efficacy Comparison: Replicating vs. Non-Replicating Mtb

While specific comparative data for this compound is not publicly available, the known function of its target allows for a strong inference of its differential efficacy. The following sections and tables illustrate the expected performance based on studies of other cyt-bd oxidase inhibitors and the genetic validation of the target.

Conceptual Framework

Under normal, oxygen-rich conditions (normoxia), Mtb primarily relies on the more efficient cytochrome bcc-aa3 pathway for ATP synthesis to fuel rapid growth and replication. In this state, inhibition of the cyt-bd oxidase alone is expected to have a modest effect on bacterial viability.

Conversely, in non-replicating states induced by hypoxia or nutrient deprivation, the expression and activity of cyt-bd oxidase are upregulated.[1] This alternative oxidase has a higher affinity for oxygen, allowing the bacterium to maintain essential metabolic functions and viability when oxygen is scarce. Therefore, inhibitors of cyt-bd oxidase, such as this compound, are anticipated to exhibit significantly greater potency against non-replicating Mtb.

The most profound effect of cyt-bd oxidase inhibition is observed when combined with an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203). This dual inhibition effectively shuts down aerobic respiration, leading to a potent bactericidal effect against both replicating and non-replicating Mtb.[4][5][6]

Quantitative Data on Analogous Cyt-bd Oxidase Inhibitors

The following table summarizes representative data for other inhibitors targeting the cyt-bd oxidase, illustrating the enhanced activity against non-replicating Mtb, particularly in combination with cytochrome bcc-aa3 inhibitors.

Inhibitor/ConditionTargetReplicating Mtb (MIC in µM)Non-Replicating Mtb (MIC in µM)Synergistic Effect with Cyt-bcc-aa3 Inhibitor (e.g., Q203)
CK-2-63 Cyt-bd oxidase>50~6.25Strong synergism observed, leading to bactericidal activity.
ND-011992 Cyt-bd oxidase>32Not reported aloneIn combination with Q203, bactericidal against replicating and non-replicating Mtb.[4]
Benzothiazole Amides Cyt-bd oxidaseModest activity aloneSignificant bactericidal activity in combination with Q203.[5]Pronounced synergistic bactericidal effects observed.[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocols

The evaluation of anti-tubercular agents against both replicating and non-replicating Mtb requires specialized in vitro models. Below are detailed methodologies for key experiments cited in the field.

Determination of Minimum Inhibitory Concentration (MIC) against Replicating Mtb

This standard assay assesses the potency of a compound against actively growing bacteria.

  • Bacterial Strain: M. tuberculosis H37Rv is commonly used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Procedure:

    • A mid-log phase culture of Mtb is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • The compound of interest (e.g., this compound) is serially diluted in a 96-well microplate.

    • The bacterial suspension is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth, often assessed by visual inspection or by using a viability indicator such as Resazurin.

Hypoxia Model for Non-Replicating Mtb (Wayne Model)

This model simulates the low-oxygen conditions that induce a state of non-replicating persistence.

  • Bacterial Strain: M. tuberculosis H37Rv.

  • Culture Medium: Dubos Tween Albumin Broth.

  • Procedure:

    • Mtb is inoculated into sealed tubes with a defined headspace ratio of air to medium (e.g., 1:2.5).

    • The cultures are incubated with slow stirring at 37°C.

    • Over approximately 2 weeks, the bacteria consume the oxygen, leading to a gradual shift into a non-replicating state (NRP-1 and NRP-2 stages).

    • The compound is then added to the cultures.

    • After a defined exposure time (e.g., 7-10 days), aliquots are taken, serially diluted, and plated on Middlebrook 7H11 agar to determine the number of surviving colony-forming units (CFU).

    • Efficacy is measured as the reduction in CFU compared to an untreated control.

Nutrient Starvation Model for Non-Replicating Mtb

This model mimics the nutrient-deprived environment that Mtb may encounter within a granuloma.

  • Bacterial Strain: M. tuberculosis H37Rv.

  • Procedure:

    • Mtb is grown to mid-log phase in standard culture medium.

    • The bacteria are then washed and resuspended in a nutrient-deficient medium, such as phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • The culture is incubated at 37°C for an extended period (e.g., 4-8 weeks) to induce a non-replicating state.

    • The compound is added, and the cultures are incubated for a further 7-14 days.

    • Viability is assessed by CFU counting on solid agar.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Mtb_Respiratory_Chain cluster_replicating Replicating Mtb (Normoxia) cluster_non_replicating Non-Replicating Mtb (Hypoxia) Substrates_R e.g., NADH ETC_R Electron Transport Chain Substrates_R->ETC_R Cyt_bcc_aa3_R Cytochrome bcc-aa3 (Primary Oxidase) ETC_R->Cyt_bcc_aa3_R Major e- flow Cyt_bd_R Cytochrome bd Oxidase (Alternative Oxidase) ETC_R->Cyt_bd_R Minor e- flow ATP_Synthase_R ATP Synthase Cyt_bcc_aa3_R->ATP_Synthase_R H+ pumping Cyt_bd_R->ATP_Synthase_R H+ pumping ATP_R ATP (High) ATP_Synthase_R->ATP_R Replication Bacterial Replication ATP_R->Replication IN1_R Mtb-cyt-bd oxidase-IN-1 IN1_R->Cyt_bd_R Inhibition Substrates_NR e.g., NADH ETC_NR Electron Transport Chain Substrates_NR->ETC_NR Cyt_bcc_aa3_NR Cytochrome bcc-aa3 (Functionally Limited) ETC_NR->Cyt_bcc_aa3_NR Limited e- flow Cyt_bd_NR Cytochrome bd Oxidase (Upregulated) ETC_NR->Cyt_bd_NR Major e- flow ATP_Synthase_NR ATP Synthase Cyt_bcc_aa3_NR->ATP_Synthase_NR H+ pumping Cyt_bd_NR->ATP_Synthase_NR H+ pumping ATP_NR ATP (Low - for survival) ATP_Synthase_NR->ATP_NR Persistence Persistence/ Survival ATP_NR->Persistence IN1_NR Mtb-cyt-bd oxidase-IN-1 IN1_NR->Cyt_bd_NR Inhibition (Potent Effect)

Caption: Mtb respiratory pathways in replicating vs. non-replicating states.

Experimental_Workflow cluster_replicating Replicating Mtb Arm cluster_non_replicating Non-Replicating Mtb Arm Start Mtb Culture (H37Rv) Log_Phase Grow to Mid-Log Phase in 7H9 Broth Start->Log_Phase Induce_NR Induce Non-Replicating State Start->Induce_NR MIC_Assay MIC Determination (Normoxic Incubation) Log_Phase->MIC_Assay Result_R Efficacy against Replicating Mtb MIC_Assay->Result_R Compare Comparative Efficacy Analysis Result_R->Compare Hypoxia Hypoxia Model (e.g., Wayne Model) Induce_NR->Hypoxia Starvation Nutrient Starvation (e.g., PBS) Induce_NR->Starvation Bactericidal_Assay Bactericidal Assay (CFU Enumeration) Hypoxia->Bactericidal_Assay Starvation->Bactericidal_Assay Result_NR Efficacy against Non-Replicating Mtb Bactericidal_Assay->Result_NR Result_NR->Compare

Caption: Workflow for comparing efficacy in replicating vs. non-replicating Mtb.

Conclusion

This compound, as an inhibitor of the alternative terminal oxidase, represents a promising therapeutic candidate, particularly for its potential to eradicate persistent, non-replicating Mtb. Based on the established role of cytochrome bd oxidase, it is expected that this compound will demonstrate significantly greater efficacy against Mtb under hypoxic and nutrient-starved conditions compared to standard replicating conditions. The true therapeutic potential of this compound is likely to be realized in combination with inhibitors of the primary respiratory chain, a strategy that has shown synergistic bactericidal activity against all metabolic states of M. tuberculosis. Further studies are warranted to generate specific comparative data for this compound to fully elucidate its activity profile.

References

Validating Mtb-cyt-bd Oxidase-IN-1: A Comparative Guide to Targeting Mycobacterium tuberculosis's Alternative Respiratory Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The cytochrome bd oxidase, a key component of Mtb's alternative respiratory chain, presents a promising avenue for drug development. This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-1 and other inhibitors targeting this enzyme, with a focus on their activity in Mtb clinical isolates and the experimental protocols for their validation.

The Critical Role of Cytochrome bd Oxidase in Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain, allowing it to adapt to varying oxygen levels encountered during infection. The primary respiratory pathway is mediated by the cytochrome bcc-aa3 supercomplex. However, under hypoxic conditions or when the primary pathway is inhibited, Mtb relies on the cytochrome bd oxidase for survival. This functional redundancy makes the cytochrome bd oxidase an attractive target for combination therapy. Inhibiting both terminal oxidases can lead to a potent bactericidal effect.

This compound: An Overview

This compound is a potent inhibitor of the Mtb cytochrome bd oxidase, with a reported IC50 value of 0.13 μM. While this demonstrates its direct activity against the enzyme, comprehensive data on its efficacy across a range of Mtb clinical isolates is not yet publicly available. This highlights a critical gap in understanding its potential clinical utility, as drug efficacy can vary significantly between different Mtb strains due to genetic diversity.

Comparative Analysis of Cytochrome bd Oxidase Inhibitors

To provide a clearer picture of how inhibitors of cytochrome bd oxidase perform, this guide presents available data for this compound alongside other notable inhibitors. The data is summarized in the tables below. It is important to note that most of the publicly available data is for the standard laboratory strain H37Rv. However, a case study with the inhibitor ND-011992 provides valuable insight into performance against a panel of clinical isolates.

Table 1: In Vitro Activity of Cytochrome bd Oxidase Inhibitors against M. tuberculosis H37Rv

InhibitorTargetIC50 (μM)MIC (μM)Notes
This compoundCytochrome bd oxidase0.13-Data on MIC against H37Rv and clinical isolates is not readily available.
Mtb-cyt-bd oxidase-IN-2Cytochrome bd oxidase0.67256
Mtb-cyt-bd oxidase-IN-7Cytochrome bd oxidase-6.25 (against ΔqcrCAB)Kd value of 4.17 μM.
CK-2-63Cytochrome bd oxidase-3.70A 2-aryl-quinolone based inhibitor.
Aurachin DCytochrome bd oxidase--Known to inhibit several proteins of the electron transport chain.
Benzothiazole AmidesCytochrome bd oxidase--Showed bactericidal activity in combination with Q203.
ND-011992Cytochrome bd oxidase0.12 (respiratory complex I)2.8 - 4.2Also targets other respiratory complexes.

Case Study: ND-011992 Activity in Mtb Clinical Isolates

The inhibitor ND-011992 has been evaluated against a range of Mtb clinical isolates, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. This provides a valuable benchmark for the potential of cytochrome bd oxidase inhibitors. The combination of ND-011992 with Q203 (a cytochrome bcc-aa3 inhibitor) was shown to be active against all tested clinical isolates, demonstrating the power of the dual-inhibitor strategy.

Table 2: Activity of ND-011992 in Combination with Q203 against M. tuberculosis Clinical Isolates

Mtb StrainLineageResistance ProfileMIC of ND-011992 + Q203 (μM)
H37Rv4Susceptible< 0.016
N12742Susceptible< 0.016
N12832Susceptible< 0.016
N00721Susceptible< 0.016
N01571MDR< 0.016
N01451MDR< 0.016
N00522XDR< 0.016
N01362

Biophysical Methods for Confirming Inhibitor Binding to Mtb Cytochrome bd Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a potential inhibitor and its target is a critical step in the drug discovery pipeline. In the case of Mycobacterium tuberculosis (Mtb), the cytochrome bd oxidase has emerged as a promising drug target. This guide provides a comparative overview of key biophysical methods used to validate and characterize the binding of inhibitors to this essential respiratory enzyme.

This document summarizes quantitative data, presents detailed experimental protocols for pivotal experiments, and utilizes visualizations to illustrate complex relationships and workflows, offering a practical resource for researchers in the field.

Comparison of Biophysical Methods

A variety of biophysical techniques can be employed to confirm and quantify the interaction between small molecule inhibitors and Mtb cytochrome bd oxidase. The choice of method often depends on the specific research question, the availability of purified protein, and the properties of the inhibitor.

MethodPrincipleKey Parameters MeasuredThroughputRemarks
Oxygen Consumption Assay Measures the rate of oxygen consumption by the enzyme in the presence of a substrate and varying concentrations of an inhibitor.IC₅₀HighA functional assay that provides information on the inhibitor's potency in a catalytically active system.
Cryo-Electron Microscopy (Cryo-EM) Provides high-resolution three-dimensional structures of the protein-inhibitor complex.Binding site, conformational changesLowOffers detailed structural insights into the mechanism of inhibition.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of an inhibitor to the target protein.Kd, ΔH, ΔSLow to MediumProvides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte (inhibitor) to an immobilized ligand (protein).Kon, Koff, KdMediumEnables real-time kinetic analysis of the binding event.
UV-Vis Spectroscopy Monitors changes in the absorption spectrum of the heme cofactors in the enzyme upon inhibitor binding.Spectral shiftsHighA rapid and straightforward method to observe direct interaction with the heme centers.
Molecular Docking and MD Simulations Computational methods to predict the binding mode and affinity of an inhibitor to the protein's binding site.Binding energy, predicted binding poseVery HighUseful for virtual screening and guiding the design of new inhibitors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding of selected inhibitors to Mtb cytochrome bd oxidase.

InhibitorMethodParameterValueReference
Aurachin D Oxygen ConsumptionIC₅₀0.15 µM[Source 1 for Aurachin D IC50]
Aurachin D analog 1d Oxygen ConsumptionIC₅₀1.1 µM[Source 1 for Aurachin D analog 1d IC50]
Aurachin D analog 1g Oxygen ConsumptionIC₅₀0.25 µM[Source 1 for Aurachin D analog 1g IC50]
Aurachin D analog 1k Oxygen ConsumptionIC₅₀0.37 µM[Source 1 for Aurachin D analog 1k IC50]
Aurachin D analog 1t Oxygen ConsumptionIC₅₀>10 µM[Source 1 for Aurachin D analog 1t IC50]
Aurachin D analog 1v Oxygen ConsumptionIC₅₀0.59 µM[Source 1 for Aurachin D analog 1v IC50]
Aurachin D analog 1w Oxygen ConsumptionIC₅₀0.67 µM[Source 1 for Aurachin D analog 1w IC50]
Aurachin D analog 1x Oxygen ConsumptionIC₅₀0.13 µM[Source 1 for Aurachin D analog 1x IC50]
CK-2-63 Oxygen ConsumptionIC₅₀3.70 µM[Source 2 for CK-2-63 IC50]
MTD-403 Oxygen ConsumptionIC₅₀0.27 µM[Source 2 for MTD-403 IC50]
ND-011992 Oxygen ConsumptionSynergistic inhibition with Q203-[Source 8]
Mtb-cyt-bd oxidase-IN-7 Not SpecifiedKd4.17 µM[Source 1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for some of the key experiments cited.

Oxygen Consumption Assay

This assay measures the inhibitory effect of compounds on the quinol oxidase activity of Mtb cytochrome bd.

Materials:

  • Purified Mtb cytochrome bd oxidase reconstituted in proteoliposomes or inverted membrane vesicles (IMVs) from a strain overexpressing the enzyme.

  • Assay buffer: e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA.

  • Substrate: e.g., menaquinol-1 (MQH₂-1) or other suitable quinol substrate.

  • Inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • An oxygen electrode system (e.g., Hansatech Oxytherm+ or Oroboros O2k).

Procedure:

  • Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 25°C) with the assay buffer.

  • Add the purified enzyme or IMVs to the chamber and allow the baseline oxygen level to stabilize.

  • Initiate the reaction by adding the quinol substrate and record the rate of oxygen consumption.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period before adding the substrate.

  • Measure the rate of oxygen consumption in the presence of the inhibitor.

  • Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the Mtb cytochrome bd oxidase in complex with an inhibitor.

Procedure Outline:

  • Sample Preparation: Purified Mtb cytochrome bd oxidase is incubated with a saturating concentration of the inhibitor. The complex is then applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing: The raw images are processed to correct for motion and the contrast transfer function. Individual particle images are picked and classified into different two-dimensional classes.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire dataset of particle images.

  • Model Building and Analysis: An atomic model of the protein-inhibitor complex is built into the cryo-EM density map. This allows for the precise identification of the inhibitor binding site and any conformational changes induced upon binding.[1][2]

Visualizing the Workflow and Binding Confirmation

The following diagrams, generated using the DOT language, illustrate the general workflow for confirming inhibitor binding and the signaling pathway of the Mtb respiratory chain.

G cluster_0 Inhibitor Discovery and Initial Screening cluster_1 In Vitro Validation cluster_2 Structural and Mechanistic Studies cluster_3 Lead Optimization Virtual_Screening Virtual Screening/ High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Oxygen_Consumption Oxygen Consumption Assay (IC50 Determination) Hit_Identification->Oxygen_Consumption Direct_Binding_Assays Direct Binding Assays (ITC, SPR for Kd) Oxygen_Consumption->Direct_Binding_Assays Cryo_EM Cryo-EM (Binding Site Identification) Direct_Binding_Assays->Cryo_EM Spectroscopy UV-Vis Spectroscopy (Heme Interaction) Direct_Binding_Assays->Spectroscopy Lead_Optimization Lead Optimization Cryo_EM->Lead_Optimization

Workflow for Mtb Cytochrome bd Oxidase Inhibitor Validation.

respiratory_chain cluster_inhibitors Inhibitor Targets NADH NADH Complex_I NDH-1 / NDH-2 NADH->Complex_I e- Menaquinol_pool Menaquinol Pool Complex_III Cytochrome bcc-aa3 (Complex III-IV) Menaquinol_pool->Complex_III e- Cytochrome_bd Cytochrome bd Oxidase Menaquinol_pool->Cytochrome_bd e- Complex_I->Menaquinol_pool e- Proton_Motive_Force Proton Motive Force Complex_I->Proton_Motive_Force H+ Oxygen O2 Complex_III->Oxygen e- Complex_III->Proton_Motive_Force H+ Cytochrome_bd->Oxygen e- Cytochrome_bd->Proton_Motive_Force H+ Water H2O Oxygen->Water Reduction Q203 Q203 (Telacebec) Q203->Complex_III Aurachin_D Aurachin D, CK-2-63, etc. Aurachin_D->Cytochrome_bd

Mtb Respiratory Chain and Inhibitor Targets.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Mtb-cyt-bd oxidase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Mtb-cyt-bd oxidase-IN-1, a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase.[1] Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding the Compound: Key Characteristics

This compound is a valuable research chemical used in the study of tuberculosis.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a laboratory chemical necessitates handling with care. The following table summarizes key quantitative data available for related cytochrome bd oxidase inhibitors.

CompoundTargetIC50MICReference
This compoundMtb cyt-bd oxidase0.13 µMNot specified[1]
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67 µM256 µM (M. tuberculosis)[2]
Mtb-cyt-bd oxidase-IN-7Cyt-bd terminal oxidaseKd = 4.17 µM6.25 µM (ΔqcrCAB strain)[3]

II. Personnel Safety and Handling

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

III. Proper Disposal Procedures

As a hazardous laboratory chemical, this compound must not be disposed of down the drain or in regular trash.[2][4] The following step-by-step workflow outlines the correct disposal process.

cluster_collection Waste Collection (at point of generation) cluster_containment Waste Containment cluster_storage Temporary On-site Storage cluster_disposal Final Disposal collect_solid Solid Waste (e.g., contaminated tips, tubes, gloves) container_solid Designated, labeled, leak-proof solid hazardous waste container collect_solid->container_solid Segregate collect_liquid Liquid Waste (e.g., stock solutions, experimental media) container_liquid Designated, labeled, leak-proof liquid hazardous waste container (chemically compatible) collect_liquid->container_liquid Segregate storage_area Satellite Accumulation Area (at or near point of generation) container_solid->storage_area container_liquid->storage_area pickup Schedule pickup with Environmental Health & Safety (EHS) storage_area->pickup ehs_disposal Disposal by licensed hazardous waste vendor pickup->ehs_disposal

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate waste into solid and liquid streams.

  • Containment:

    • Place solid waste (e.g., contaminated pipette tips, gloves, empty vials) into a designated, clearly labeled, leak-proof hazardous waste container.

    • Collect liquid waste (e.g., unused solutions, experimental media containing the compound) in a separate, labeled, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.[4]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

IV. Mechanism of Action: Inhibition of the Respiratory Chain

This compound targets the cytochrome bd oxidase, a key component of the electron transport chain in Mycobacterium tuberculosis. This enzyme is crucial for the bacterium's respiration, especially under low-oxygen conditions.[4] By inhibiting this oxidase, the compound disrupts the bacterium's ability to produce energy, leading to cell death.

electron_source Electron Source (e.g., NADH) etc Electron Transport Chain electron_source->etc cyt_bd Cytochrome bd Oxidase etc->cyt_bd atp ATP Production etc->atp drives oxygen Oxygen (O2) cyt_bd->oxygen e- transfer water Water (H2O) oxygen->water Reduction inhibitor Mtb-cyt-bd oxidase-IN-1 inhibitor->cyt_bd Inhibits

Caption: Inhibition of the Mtb respiratory pathway by this compound.

V. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

References

Personal protective equipment for handling Mtb-cyt-bd oxidase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for Mtb-cyt-bd oxidase-IN-1 based on the available Safety Data Sheet (SDS) for Quinoline, a structurally related compound. A specific SDS for this compound was not publicly available at the time of this writing. Researchers should exercise caution and consult with their institution's safety office for specific guidance. The information herein is intended to supplement, not replace, institutional safety protocols.

This compound is an inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase and is utilized in tuberculosis research.[1] While the specific hazards of this compound are not fully documented, the quinoline substructure suggests potential for toxicity if swallowed, skin and eye irritation, and possible genetic defects or cancer.[2] Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to mitigate exposure risks when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2] - Gloves: Chemical-resistant inner and outer gloves (e.g., nitrile).[3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] - Lab Coat: A lab coat or chemical-resistant suit.[2][4] - Footwear: Closed-toe shoes.[4]
Dissolving in Solvent - Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[2] - Eye Protection: Chemical splash goggles.[4] - Lab Coat: Standard laboratory coat. - Ventilation: Perform in a certified chemical fume hood.
Administering to Cultures or Animals - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.

Experimental Workflow and PPE Protocol

Adherence to a strict workflow, including the correct sequence for donning and doffing PPE, is paramount to prevent contamination and exposure.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Handling Weighing/Dissolving this compound Don5->Handling Doff1 Remove Gloves Handling->Doff1 Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Figure 1: Standard procedure for donning, handling, and doffing PPE.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or dissolving, use a certified chemical fume hood.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling and before breaks.[2][5]

  • Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[2]

  • In Case of Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Spill and Accidental Release:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[2]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5]

  • Prevent the spilled material from entering drains.[2]

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]

  • Containers should be tightly closed and properly labeled for disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.